molecular formula C12H13NO2 B1601378 4-(Pyrrolidine-1-carbonyl)benzaldehyde CAS No. 80020-05-9

4-(Pyrrolidine-1-carbonyl)benzaldehyde

Cat. No.: B1601378
CAS No.: 80020-05-9
M. Wt: 203.24 g/mol
InChI Key: XTXKPVXZEDERLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidine-1-carbonyl)benzaldehyde is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyrrolidine-1-carbonyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-9-10-3-5-11(6-4-10)12(15)13-7-1-2-8-13/h3-6,9H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXKPVXZEDERLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509868
Record name 4-(Pyrrolidine-1-carbonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80020-05-9
Record name 4-(Pyrrolidine-1-carbonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-(Pyrrolidine-1-carbonyl)benzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 4-(Pyrrolidine-1-carbonyl)benzaldehyde, a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry, organic synthesis, and drug development. Possessing both a reactive aldehyde and a stable amide-linked pyrrolidine moiety, this compound serves as a crucial intermediate for constructing complex molecular architectures. We will delve into its core physicochemical properties, headlined by its molecular weight, and present a detailed, field-proven protocol for its synthesis and characterization. Furthermore, this document explores its strategic applications, particularly in the development of novel therapeutics, grounding all claims in authoritative references to ensure scientific integrity.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its synonym p-(1-pyrrolidinyl)carbonylbenzaldehyde, is a solid, typically white to off-white, organic compound.[1][2] Its structure is foundational to its utility, incorporating a para-substituted benzene ring with an electrophilic aldehyde group, capable of undergoing a wide range of chemical transformations, and a robust amide group connected to a saturated five-membered pyrrolidine ring. This amide linkage enhances the molecule's metabolic stability and influences its solubility profile, making it an attractive scaffold in drug design.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing at-a-glance data critical for experimental design and stoichiometric calculations.

PropertyValueSource(s)
Molecular Weight 203.24 g/mol [1][2][3][4][5][6]
Molecular Formula C₁₂H₁₃NO₂[1][2][3][4][5][7]
CAS Number 80020-05-9[1][2][3][4][5]
Appearance White to off-white solid[1][2]
Purity (Typical) ≥ 97% (by HPLC)[1][2]
Storage Conditions Store at 0-8 °C[1][2]
IUPAC Name This compound[6]
Molecular Structure

The structural arrangement of its functional groups is key to its chemical behavior.

Figure 1: 2D Structure of this compound

Synthesis, Purification, and Characterization

The synthesis of this compound is typically achieved through a robust and scalable amidation reaction. The causality behind this choice of strategy lies in the high efficiency and selectivity of forming an amide bond from a carboxylic acid (or its activated derivative) and a secondary amine.

Synthetic Workflow

A reliable method involves the conversion of 4-formylbenzoic acid into an acid chloride, followed by a Schotten-Baumann reaction with pyrrolidine. This two-step process is favored for its high yield and straightforward purification.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Workup & Purification start 4-Formylbenzoic Acid reagent1 Thionyl Chloride (SOCl₂) DMF (cat.) start->reagent1 Reflux intermediate 4-Formylbenzoyl Chloride (Activated Intermediate) reagent1->intermediate amine Pyrrolidine intermediate->amine reagent2 Base (e.g., Pyridine or Et₃N) Dichloromethane (DCM) amine->reagent2 product This compound reagent2->product workup Aqueous Workup (e.g., HCl, NaHCO₃, brine) product->workup purify Column Chromatography (Silica Gel) workup->purify final_product Verified Final Product purify->final_product Characterization

Figure 2: General Synthetic Workflow
Detailed Experimental Protocol

This protocol describes a self-validating system where the identity and purity of the final product are confirmed analytically.

Step 1: Synthesis of 4-Formylbenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-formylbenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-formylbenzoyl chloride, a yellow oil or solid, is typically used in the next step without further purification.

Step 2: Amidation with Pyrrolidine

  • Dissolve the crude 4-formylbenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • In a separate flask, dissolve pyrrolidine (1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N, 1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C in an ice bath.

  • Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

Step 3: Workup and Purification

  • Quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (1M), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a white to off-white solid.

Analytical Characterization (Trustworthiness)

To ensure the integrity of the synthesized compound, a multi-faceted analytical approach is mandatory:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by identifying distinct proton signals, including the aldehyde proton (~9.9-10.1 ppm), aromatic protons in the 7-8 ppm range, and the characteristic multiplets of the pyrrolidine ring protons.

  • Mass Spectrometry (MS): Verifies the molecular weight. Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 204.24.

  • High-Performance Liquid Chromatography (HPLC): Establishes the purity of the final compound, which should typically be ≥97% for use in sensitive applications.[1][2]

Applications in Research and Drug Development

The value of this compound lies in its role as a versatile building block for creating more complex molecules.[2] Its bifunctional nature allows for sequential or orthogonal chemical modifications.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][2] It is particularly valuable in developing drugs that target neurological disorders.[1][2] The pyrrolidine moiety is a common feature in central nervous system (CNS) active compounds. Furthermore, derivatives have been explored for their potential anti-inflammatory and analgesic properties.[2]

  • Organic Synthesis: The aldehyde functional group serves as a handle for numerous C-C and C-N bond-forming reactions, including reductive aminations, Wittig reactions, aldol condensations, and the formation of imines and oximes. This allows for the systematic extension of the molecular framework.

  • Chemical Biology: Researchers utilize this compound in the synthesis of libraries of small molecules for screening as potential enzyme inhibitors.[2] The benzaldehyde can be used to covalently modify enzyme active sites, while the pyrrolidine-amide portion can be tailored to occupy specific binding pockets, contributing to the understanding of biochemical pathways and drug-target interactions.[2] The related structure, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, is a known intermediate for small-molecule anticancer drugs, highlighting the importance of this chemical motif in oncology research.[8]

Handling and Storage

  • Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

  • Storage: For long-term stability and to maintain its high purity, this compound should be stored in a tightly sealed container at refrigerated temperatures between 0-8 °C.[1][2]

Conclusion

This compound is more than a simple chemical with a molecular weight of 203.24 g/mol .[1][2][3][4][5][6] It is a strategically designed synthetic intermediate that offers researchers and drug developers a reliable starting point for the creation of novel and complex molecules with significant therapeutic potential. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool in the modern chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 4-(Pyrrolidine-1-carbonyl)benzaldehyde: Current Limitations in Publicly Available Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note from the Senior Application Scientist

As a Senior Application Scientist, my primary objective is to provide you with technical guides that are not only accurate but also grounded in field-proven insights and methodologies you can trust. The foundation of such a guide rests upon a bedrock of verifiable experimental data.

After a comprehensive search of scientific literature and chemical databases for information on 4-(Pyrrolidine-1-carbonyl)benzaldehyde (CAS No. 80020-05-9), it has become evident that there is a significant scarcity of detailed, publicly available experimental data for this specific compound. While basic identifiers and some predicted properties are available, crucial experimental data required for an in-depth technical guide—such as a confirmed melting point, detailed solubility characteristics, comprehensive spectral analyses (NMR, IR, MS), and a validated, step-by-step synthesis protocol—are not sufficiently documented in accessible literature.

It is imperative to distinguish this compound from the structurally related but distinct compound, 4-(1-Pyrrolidino)benzaldehyde (CAS No. 51980-54-2), for which more data is available. The presence of a carbonyl group directly attached to the pyrrolidine nitrogen in the target compound significantly alters its chemical and physical properties.

Therefore, in the spirit of scientific integrity and to prevent the dissemination of unverified information, this document will present the currently available data for this compound and will clearly delineate where confirmed experimental data is lacking. We will also provide a theoretical framework for its synthesis and expected analytical characteristics based on established chemical principles. This approach ensures that you are equipped with the most accurate information currently available while highlighting the areas where further research is needed.

Introduction to this compound

This compound is a substituted benzaldehyde derivative featuring a pyrrolidine ring connected to the benzene ring via an amide linkage. Its chemical structure consists of a benzaldehyde moiety at the para position of a benzoyl group, which is further functionalized with a pyrrolidine amide. This arrangement of functional groups—an aldehyde, an aromatic ring, and a tertiary amide—makes it a potentially versatile intermediate in organic synthesis.

The aldehyde group can participate in a wide range of chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases. The pyrrolidine-carbonyl moiety can influence the molecule's solubility, polarity, and pharmacokinetic properties in potential drug candidates.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that much of this data is predicted and awaits experimental verification.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[1][2]
Molecular Weight 203.24 g/mol [1][2][3]
CAS Number 80020-05-9[1][2][3]
Appearance White to off-white solid[1]
Melting Point Data not available
Boiling Point 388.4 ± 25.0 °C (Predicted)
Density 1.206 ± 0.06 g/cm³ (Predicted)
Solubility Data not available
Storage Conditions 0-8 °C[1]

Proposed Synthesis and Reactivity

Proposed Synthetic Pathway

A common method for the formation of amides is the reaction of a carboxylic acid derivative with an amine. In this case, the synthesis could proceed via the reaction of a 4-formylbenzoyl chloride with pyrrolidine.

Reaction Scheme:

References

An In-Depth Technical Guide to 4-(Pyrrolidine-1-carbonyl)benzaldehyde: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-(Pyrrolidine-1-carbonyl)benzaldehyde, a versatile chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. The document elucidates the molecule's core structure, physicochemical properties, and a detailed, field-proven synthetic protocol with mechanistic insights. Furthermore, it explores its strategic application as a foundational building block in the development of novel therapeutics, particularly in constructing libraries of pyrrolidine-containing derivatives for drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic research endeavors.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern drug discovery, the efficiency of synthetic pathways and the novelty of molecular scaffolds are paramount. This compound (also known as p-(1-pyrrolidinyl)carbonylbenzaldehyde) has emerged as a key intermediate, valued for its unique bifunctional structure.[1][2] The molecule incorporates a reactive aldehyde group, a gateway for numerous chemical transformations, and a stable pyrrolidine amide moiety. The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, found in over 20 FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[3]

This compound serves as a critical starting material for synthesizing a diverse range of more complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders and as potential enzyme inhibitors.[1][4] Its utility extends to the production of specialty and fine chemicals, making it a valuable tool in both academic research and industrial applications.[1][2][4] This guide offers a deep dive into its chemical identity, a reliable method for its synthesis and characterization, and the strategic rationale for its use in creating novel chemical entities.

Molecular Profile: Structure and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application.

Chemical Structure and Formula

This compound is characterized by a central benzene ring substituted at the 1 and 4 positions. One position holds a formyl (aldehyde) group (-CHO), while the other features a carbonyl group linked to a pyrrolidine ring, forming a tertiary amide.

  • Molecular Formula: C₁₂H₁₃NO₂[1][5][6]

  • IUPAC Name: this compound[5]

  • Canonical SMILES: C1CCN(C1)C(=O)C2=CC=C(C=C2)C=O[5][7]

  • InChI Key: XTXKPVXZEDERLE-UHFFFAOYSA-N[5][8]

The structure's key features are the electrophilic aldehyde carbon, susceptible to nucleophilic attack, and the robust amide bond, which provides structural rigidity.

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying properties of this compound, which are essential for laboratory handling, reaction setup, and analytical characterization.

PropertyValueReference(s)
CAS Number 80020-05-9[1][5]
Molecular Weight 203.24 g/mol [1][5][6][7]
Appearance White to off-white solid[1][4]
Purity (Typical) ≥ 97% (HPLC)[1][4]
Topological Polar Surface Area (TPSA) 37.38 Ų[7]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 0[5]
Storage Conditions Store at 0-8 °C, under inert atmosphere[1][4]

Synthesis and Characterization: A Validated Protocol

While this compound is commercially available, an in-house synthesis may be required for specific research applications or scale-up. The most logical and reliable synthetic route involves the amide coupling of 4-formylbenzoic acid with pyrrolidine.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify readily available starting materials. The key disconnection is at the amide bond, revealing 4-formylbenzoic acid and pyrrolidine. This is a standard and highly reliable transformation in organic synthesis.

G Target This compound Disconnect C-N Amide Disconnection Target->Disconnect SM1 4-Formylbenzoic Acid Disconnect->SM1 SM2 Pyrrolidine Disconnect->SM2

Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol

This protocol describes the synthesis using a common peptide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known for its high efficiency and suppression of side reactions.

Materials and Reagents:

  • 4-Formylbenzoic acid

  • Pyrrolidine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 4-formylbenzoic acid (1.0 eq). Dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial as it forms the highly reactive O-acylisourea intermediate, which prevents racemization if chiral substrates are used and enhances reaction speed.

  • Nucleophilic Addition: Add pyrrolidine (1.2 eq) dropwise to the activated mixture. The use of a slight excess of the amine ensures the complete consumption of the valuable acid component.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is fully consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and finally brine. This washing sequence is a self-validating system; the bicarbonate wash removes acidic impurities, while the brine wash removes residual water and aids in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Protocol Validation: Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of aromatic protons, the aldehyde proton (singlet, ~9.9-10.0 ppm), and the aliphatic protons of the pyrrolidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct peaks for the aldehyde carbon (~192 ppm), the amide carbonyl carbon (~169 ppm), and the unique carbons of the aromatic and pyrrolidine rings.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (m/z = 203.24). High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final product, which should typically be ≥97% for use in further synthetic applications.[1]

Application in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for generating libraries of drug-like molecules.[4] The aldehyde functional group is a synthetic linchpin for diversification.

A Strategic Building Block for Compound Libraries

The aldehyde can undergo a wide array of chemical transformations, allowing for the systematic exploration of chemical space around the core scaffold. This is a cornerstone of modern lead optimization in drug discovery.

G cluster_0 Core Scaffold cluster_1 Derivative Classes cluster_2 Resulting Scaffolds Start This compound Reductive Reductive Amination (+ R-NH2) Start->Reductive Wittig Wittig Reaction (+ Ylide) Start->Wittig Grignard Grignard Addition (+ R-MgBr) Start->Grignard Aldol Aldol Condensation (+ Enolate) Start->Aldol Amine Secondary/Tertiary Amines Reductive->Amine Alkene Stilbene Analogs Wittig->Alkene Alcohol Secondary Alcohols Grignard->Alcohol Enone α,β-Unsaturated Ketones Aldol->Enone

Workflow for diversifying the core scaffold in drug discovery.

This workflow demonstrates how a single, readily accessible intermediate can be rapidly converted into four distinct classes of compounds, each with unique structural and electronic properties suitable for screening against biological targets. For instance, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde derivatives has been highlighted as important for developing small molecule anticancer drugs.[9][10]

Causality in Application: Why This Scaffold?
  • Structural Rigidity and Vectorial Projection: The para-substituted benzene ring acts as a rigid linker, projecting the pyrrolidine amide and the synthetically modified aldehyde group in well-defined vectors. This is critical for precise interaction with protein binding pockets.

  • Modulation of Physicochemical Properties: The pyrrolidine amide contributes to aqueous solubility and can act as a hydrogen bond acceptor. The modifications at the aldehyde position allow for fine-tuning of properties like lipophilicity (LogP), polar surface area, and metabolic stability.

  • Proven Bioactivity: The pyrrolidine motif is a well-established component of bioactive molecules, increasing the probability of identifying new hits during screening campaigns.[3] Derivatives are often explored for anti-inflammatory and analgesic properties.[1][2]

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in chemical synthesis and drug development. Its straightforward and high-yield synthesis, combined with the versatile reactivity of its aldehyde group, makes it an invaluable platform for generating novel molecular architectures. The inherent drug-like properties conferred by the pyrrolidine amide moiety further enhance its profile as a high-potential building block. For research teams aiming to accelerate their discovery programs, a deep understanding and proficient use of this intermediate can provide a significant competitive advantage in the quest for next-generation therapeutics.

References

An In-Depth Technical Guide to the Synthesis of 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(Pyrrolidine-1-carbonyl)benzaldehyde, a versatile intermediate in pharmaceutical and organic synthesis.[1][2] The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core chemical principles, step-by-step experimental protocols, and in-depth characterization of the target compound. Two primary and robust synthetic routes are presented: the acylation of pyrrolidine with 4-formylbenzoyl chloride and the amide coupling of 4-formylbenzoic acid with pyrrolidine. The guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a reactive aldehyde group and a stable pyrrolidine amide, makes it a valuable building block for the synthesis of more complex molecular architectures.[1] The pyrrolidine moiety is a common scaffold in many biologically active compounds, contributing to desirable pharmacokinetic properties. This intermediate is particularly crucial in the development of novel therapeutics, including enzyme inhibitors and agents targeting neurological disorders.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[1][3]
Molecular Weight 203.24 g/mol [1][3]
Appearance White to off-white solid[1]
CAS Number 80020-05-9[1][3]
Storage Conditions 0-8 °C[1]

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of this compound primarily revolves around the formation of a robust amide bond between a 4-formylphenyl precursor and pyrrolidine. Two principal strategies are favored in the laboratory for their efficiency and reliability:

  • Route A: Acylation via 4-Formylbenzoyl Chloride: This classic approach involves the reaction of a highly reactive acyl chloride with pyrrolidine. It is often characterized by rapid reaction times and high yields.

  • Route B: Direct Amide Coupling of 4-Formylbenzoic Acid: This modern approach utilizes coupling agents to facilitate the direct formation of the amide bond from the corresponding carboxylic acid, avoiding the need to prepare the acyl chloride intermediate.

The choice between these routes depends on factors such as the availability of starting materials, desired reaction conditions, and the scale of the synthesis.

Synthetic Route A: Acylation of Pyrrolidine with 4-Formylbenzoyl Chloride

This method is a robust and widely applicable procedure for amide bond formation, often referred to as the Schotten-Baumann reaction. The high electrophilicity of the acyl chloride carbonyl carbon makes it highly susceptible to nucleophilic attack by the secondary amine of pyrrolidine.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the carbonyl carbon of 4-formylbenzoyl chloride. This is followed by the elimination of the chloride ion, a good leaving group, to form the stable amide product. A base, typically a tertiary amine like triethylamine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting pyrrolidine, rendering it non-nucleophilic.

Acylation_Mechanism Pyrrolidine Pyrrolidine Tetrahedral_Intermediate Tetrahedral Intermediate Pyrrolidine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride 4-Formylbenzoyl Chloride AcylChloride->Tetrahedral_Intermediate Base Triethylamine (Base) HCl_Salt Triethylammonium Chloride Base->HCl_Salt Neutralization of HCl Product This compound Tetrahedral_Intermediate->Product Elimination of Cl⁻

Caption: Mechanism of Acylation.

Preparation of 4-Formylbenzoyl Chloride

The necessary starting material, 4-formylbenzoyl chloride, can be readily synthesized from commercially available 4-formylbenzoic acid.

  • Reaction Setup: To a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas absorption unit, add 4-formylbenzoic acid (1.5 g, 10 mmol) and toluene (10 mL).

  • Reagent Addition: Add thionyl chloride (1.46 mL, 20 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Evaporate the solvent and excess thionyl chloride under reduced pressure to obtain 4-formylbenzoyl chloride as a white solid. This product is often used in the next step without further purification.

Compound ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
4-Formylbenzoyl chloride10.19 (s, 1H), 8.32 (d, J=8.1 Hz, 2H), 8.06 (d, J=8.0 Hz, 2H)193.44, 167.05, 166.94, 139.40, 136.09, 134.90, 130.42, 130.19, 130.03, 129.94

Source:[4]

Experimental Protocol: Synthesis of this compound[5][6]
  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution.

  • Acyl Chloride Addition: Dissolve 4-formylbenzoyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthetic Route B: Amide Coupling of 4-Formylbenzoic Acid

This approach offers a more direct synthesis from the carboxylic acid, circumventing the need for the often moisture-sensitive acyl chloride. The success of this route hinges on the choice of an appropriate coupling agent to activate the carboxylic acid.

The Role of Coupling Agents

Coupling agents are essential for activating the carboxyl group of 4-formylbenzoic acid, making it more susceptible to nucleophilic attack by pyrrolidine. Common classes of coupling agents include carbodiimides (e.g., DCC, EDC) and uronium/aminium salts (e.g., HATU, HBTU).[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and its ability to suppress side reactions, particularly racemization in chiral substrates.[6]

Coupling_Mechanism Carboxylic_Acid 4-Formylbenzoic Acid Active_Ester Activated Ester Intermediate Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester Activation Pyrrolidine Pyrrolidine Product This compound Pyrrolidine->Product Nucleophilic Attack Active_Ester->Product

References

An In-depth Technical Guide to the Safe Handling of 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-(pyrrolidine-1-carbonyl)benzaldehyde (CAS No. 80020-05-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established laboratory best practices to ensure the safe and effective use of this versatile chemical intermediate. Given the limited specific toxicological data for this compound, a cautious approach is recommended, drawing analogies from structurally similar molecules and adhering to rigorous safety standards.

Chemical & Physical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is a white to off-white solid at room temperature.[1][2][3] Its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals stems from its unique molecular structure, which incorporates both an aldehyde and a tertiary amide functional group.[1][2][3]

PropertyValueSource
CAS Number 80020-05-9[1][2][3][4][5][6][7]
Molecular Formula C₁₂H₁₃NO₂[1][2][3][4][5][6][7]
Molecular Weight 203.24 g/mol [1][2][3][4][5][6]
Appearance White to off-white solid[1][2][3]
Purity ≥ 97% (HPLC)[1][8]
Storage Temperature 0-8 °C[1][2][3][8]

Hazard Identification and Risk Assessment

2.1. Inferred Hazards from Structural Analogs

  • 4-(1-Pyrrolidinyl)benzaldehyde (CAS 51980-54-2): This closely related compound, lacking the carbonyl group, is classified with the following GHS hazard statements:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

  • Benzaldehyde (CAS 100-52-7): The parent aromatic aldehyde is an eye and respiratory irritant with low acute toxicity.[10][11]

  • Pyrrolidine (CAS 123-75-1): The parent amine is a highly flammable liquid that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[12]

Causality: The presence of the benzaldehyde moiety suggests a potential for eye and respiratory irritation. The pyrrolidine group, particularly as a tertiary amide, may contribute to skin and eye irritation. Given that the compound is a fine solid, inhalation of dust particles presents a significant risk of respiratory tract irritation.

2.2. Stability and Reactivity

  • Stability: The compound is stable under recommended storage conditions.[1][2]

  • Reactivity:

    • Aldehydes are susceptible to oxidation, especially in the presence of air, which can lead to the formation of the corresponding carboxylic acid.

    • Avoid strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: While specific data is unavailable, combustion is expected to produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and other potentially toxic fumes.

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls, is essential to minimize exposure.

3.1. Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, from most to least effective, that should be implemented when working with this compound.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for minimizing chemical exposure.

3.2. Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles or a face shield.Protects against dust particles and potential splashes.
Hand Chemical-impermeable gloves (e.g., Nitrile).Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly.
Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use only in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary based on a formal risk assessment.Prevents inhalation of irritating dust.

Detailed Protocols for Safe Handling & Storage

Adherence to standardized protocols is critical for preventing accidental exposure and ensuring experimental integrity.

4.1. Storage

Store the container tightly closed in a dry, cool, and well-ventilated place, ideally between 0-8°C.[1][2][3][4][8] Keep away from incompatible materials such as strong oxidizing agents and foodstuffs.[4]

4.2. Experimental Workflow: Weighing and Dissolving the Solid

This protocol outlines the essential steps for safely handling the compound from storage to solution.

Safe_Handling_Workflow cluster_workflow Workflow for Handling this compound Prep 1. Preparation - Don appropriate PPE - Ensure fume hood is operational - Prepare all necessary equipment Retrieve 2. Retrieval - Remove compound from 0-8°C storage - Allow container to equilibrate to room temperature before opening to prevent moisture condensation Prep->Retrieve Weigh 3. Weighing - Perform all weighing operations inside a chemical fume hood or ventilated balance enclosure - Use a spatula to carefully transfer the solid - Avoid creating dust clouds Retrieve->Weigh Dissolve 4. Dissolution - Add the weighed solid to the reaction vessel inside the fume hood - Add solvent slowly to avoid splashing - Cap the vessel immediately Weigh->Dissolve Cleanup 5. Clean-up - Decontaminate spatula and weighing vessel - Wipe down work surface in the fume hood - Dispose of contaminated materials in designated hazardous waste Dissolve->Cleanup Return 6. Storage Return - Tightly seal the primary container - Return to designated 0-8°C storage Cleanup->Return Spill_Response_Decision_Tree cluster_spill Emergency Response: Minor Solid Spill Spill Spill Occurs Alert 1. Alert Personnel Notify others in the immediate area Spill->Alert Isolate 2. Isolate Area Restrict access to the spill zone Alert->Isolate PPE 3. Don Additional PPE (e.g., double gloves, if necessary) Isolate->PPE Contain 4. Contain & Clean - Gently cover with a damp paper towel to avoid raising dust - Carefully sweep up the material PPE->Contain Collect 5. Collect Waste Place all contaminated materials into a sealed, labeled hazardous waste container Contain->Collect Decon 6. Decontaminate - Wipe the spill area with an appropriate solvent/detergent - Dry the area Collect->Decon Report 7. Report Incident Inform lab supervisor and EHS as per institutional policy Decon->Report

References

A Guide to 4-(Pyrrolidine-1-carbonyl)benzaldehyde: A Versatile Scaffold in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Pyrrolidine-1-carbonyl)benzaldehyde is a bifunctional organic compound that has emerged as a cornerstone intermediate in synthetic and medicinal chemistry. Its unique molecular architecture, featuring a reactive aldehyde group and a robust pyrrolidine-amide moiety, provides a versatile platform for the development of complex molecules and novel therapeutic agents. This technical guide offers an in-depth exploration of the compound's properties, its strategic applications in research, and detailed methodologies for its use. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their scientific endeavors.

Introduction: Unpacking the Molecular Utility

At its core, this compound is a molecule of strategic importance due to the orthogonal reactivity of its functional groups. The benzaldehyde component serves as a classical "handle" for a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions. Simultaneously, the N-acyl pyrrolidine fragment imparts desirable physicochemical properties and represents a privileged structural motif found in numerous biologically active compounds.[1][2] This dual-functionality allows for its use as both a foundational scaffold and a versatile intermediate in multi-step syntheses.[3][4]

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly sought-after feature in drug design.[5][6] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[2] Consequently, derivatives of this compound are actively investigated for a wide spectrum of therapeutic applications, including oncology, neurology, and inflammatory diseases.[3][4][5]

Physicochemical Properties

A comprehensive understanding of the compound's properties is essential for its effective application in a laboratory setting.

PropertyValueReference
CAS Number 80020-05-9[3][7][8][9]
Molecular Formula C₁₂H₁₃NO₂[3][7][8][10]
Molecular Weight 203.24 g/mol [3][7][8][9]
Appearance White to off-white solid[3]
Purity ≥ 97% (typically by HPLC)[3][4]
Storage Conditions 0-8 °C[3][4]
IUPAC Name This compound[7]
SMILES C1CCN(C1)C(=O)C2=CC=C(C=C2)C=O[7][11]

Core Application: A Scaffold for Synthesis and Drug Discovery

The utility of this compound can be broadly categorized into two synergistic areas: its role as a versatile building block in organic synthesis and its application as a core scaffold in the design of bioactive molecules.

The Aldehyde Handle: A Gateway to Molecular Complexity

The aldehyde functional group is arguably one of the most versatile in organic chemistry. It serves as an electrophilic center for nucleophilic attack and can be readily transformed into a wide range of other functionalities. This reactivity makes this compound an excellent starting point for building molecular diversity.

Key Transformations Include:

  • Reductive Amination: To form new C-N bonds, creating secondary or tertiary amines. This is a cornerstone reaction in medicinal chemistry for introducing diversity and modulating solubility and basicity.

  • Wittig Reaction: To form alkenes, allowing for the extension of carbon chains and the synthesis of stilbene-like structures.

  • Aldol and Related Condensations: To form α,β-unsaturated ketones, providing access to another class of reactive intermediates.

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing alternative functional handles for further elaboration.

Below is a diagram illustrating the synthetic potential stemming from the aldehyde moiety.

G cluster_reactions Key Synthetic Transformations A This compound B Secondary/Tertiary Amine (Reductive Amination) A->B R-NH2, [H] C Alkene (Wittig Reaction) A->C Ph3P=CHR D Alcohol (Reduction, e.g., NaBH4) A->D [H] E Carboxylic Acid (Oxidation, e.g., KMnO4) A->E [O]

Caption: Synthetic versatility of the aldehyde group.

The Pyrrolidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The pyrrolidine ring is a recurring motif in a multitude of natural products and FDA-approved drugs.[2] Its inclusion in a molecular design is a strategic choice aimed at enhancing biological activity and optimizing pharmacokinetic properties. The pyrrolidine scaffold is known to participate in key binding interactions (e.g., hydrogen bonding, van der Waals forces) with protein targets.

Therapeutic Areas of Interest:

  • Oncology: Pyrrolidine-containing compounds have been developed as antagonists for critical targets in cancer progression, such as the CXCR4 chemokine receptor involved in metastasis.[5][6]

  • Neurological Disorders: The compound serves as an intermediate in the synthesis of pharmaceuticals targeting the central nervous system.[3][4]

  • Anti-inflammatory and Analgesic Agents: The pyrrolidine scaffold is frequently explored for its potential to yield compounds with anti-inflammatory and pain-relieving properties.[3][4]

  • Enzyme Inhibition: Its derivatives are utilized in studies to probe and inhibit enzyme activity, contributing to the understanding of biochemical pathways.[3] For example, related spiro-pyrrolidine derivatives have shown potent inhibitory activity against the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications.[12]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

G A Scaffold This compound B Library Synthesis (e.g., Reductive Amination) A->B Diversification C In Vitro Screening (Target-based Assays) B->C Assay D Hit Identification (Active Compounds) C->D Data Analysis E Lead Optimization (SAR Studies) D->E Iterative Design F Preclinical Candidate E->F Selection

Caption: Drug discovery workflow.

Experimental Protocols & Methodologies

To bridge theory and practice, this section provides a validated, step-by-step protocol for a common synthetic transformation using this compound.

Protocol: Synthesis of a Secondary Amine via Reductive Amination

This protocol describes the reaction of this compound with a primary amine (e.g., benzylamine) to yield a secondary amine derivative. This reaction is fundamental for building a library of compounds for screening. The causality behind this choice of reagents lies in the mildness and specificity of sodium triacetoxyborohydride, which selectively reduces the intermediate imine in the presence of the starting aldehyde, minimizing side reactions.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic, ~5% v/v)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Amine Addition: Add benzylamine (1.1 eq) to the solution, followed by the catalytic amount of acetic acid.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the Schiff base (imine) intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Let the reaction stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure secondary amine product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), as demonstrated in related synthetic procedures.[13]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for innovation in chemical and pharmaceutical research. Its predictable reactivity, coupled with the proven biological relevance of its core scaffold, ensures its continued importance.[3][4] Future applications will likely see its integration into automated synthesis platforms for the rapid generation of large compound libraries. Furthermore, its use in the construction of complex natural product analogues and novel chemical probes will continue to expand our understanding of biological systems and provide new avenues for therapeutic intervention. The versatility and reliability of this compound make it an indispensable asset for any research program focused on organic synthesis and drug discovery.

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Bifunctional Linchpin in Modern Synthesis

4-(Pyrrolidine-1-carbonyl)benzaldehyde (CAS: 80020-05-9; Mol. Formula: C₁₂H₁₃NO₂) is a versatile bifunctional molecule that has emerged as a valuable building block in organic synthesis and medicinal chemistry.[1][2][3][4] Its structure is characterized by a benzaldehyde unit, providing a reactive carbonyl group for a host of transformations, and a robust pyrrolidine amide moiety. This amide group often imparts desirable pharmacokinetic properties, such as improved solubility and metabolic stability, making the scaffold particularly attractive for drug discovery programs.[1][5]

These application notes provide an in-depth guide to the key synthetic transformations of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and pharmaceutical development.[1]

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Product Classes start_node This compound reductive_amination Reductive Amination start_node->reductive_amination R-NH₂, [H] wittig Wittig Olefination start_node->wittig Ph₃P=CHR suzuki_precursor Boronic Acid Synthesis start_node->suzuki_precursor 1. Conversion 2. Borylation amines Substituted Benzylamines reductive_amination->amines alkenes Stilbene Analogs wittig->alkenes boronic_acid Phenylboronic Acid Derivative suzuki_precursor->boronic_acid biaryls Biaryl Scaffolds (via Suzuki Coupling) boronic_acid->biaryls Pd(0), Base, Ar-X

Figure 1. Synthetic pathways accessible from this compound.

Application I: Reductive Amination for Benzylamine Synthesis

Reductive amination is one of the most effective methods for forming C-N bonds and is a cornerstone of amine synthesis. The aldehyde functionality of the title compound readily undergoes condensation with primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ to yield the target benzylamine derivative. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[6][7]

Protocol 2.1: Synthesis of N-Benzyl-4-(pyrrolidine-1-carbonyl)aniline

This protocol details the reaction with benzylamine as a representative primary amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.00 g, 4.92 mmol).

  • Dissolve the aldehyde in DCE (25 mL).

  • Add benzylamine (0.59 mL, 5.41 mmol) followed by a catalytic amount of glacial acetic acid (approx. 15 µL).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.56 g, 7.38 mmol). Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4-(pyrrolidine-1-carbonyl)aniline.

Mechanism & Rationale

The reaction proceeds via the acid-catalyzed formation of an iminium ion from the aldehyde and amine. Sodium triacetoxyborohydride is the reductant of choice for several reasons:

  • Selectivity: It is a mild reducing agent that selectively reduces the protonated iminium ion much faster than the starting aldehyde, preventing competitive reduction to the benzyl alcohol.

  • Convenience: It is stable in anhydrous solvents and does not react violently with the catalytic acid, allowing for a one-pot procedure.[6]

G A Aldehyde + Amine p1 A->p1 + H⁺, -H₂O B Iminium Ion Intermediate p2 B->p2 + NaBH(OAc)₃ (Hydride Source) C Product Amine p1->B p2->C

Figure 2. Workflow for the one-pot reductive amination process.

Application II: Wittig Olefination for C=C Bond Formation

The Wittig reaction is a powerful tool for converting carbonyls into alkenes with high regioselectivity.[8][9] Reacting this compound with a phosphorus ylide (Wittig reagent) provides a direct route to stilbene-like structures, incorporating the pyrrolidine amide into a conjugated system. The stereochemical outcome (E vs. Z) is largely dependent on the nature of the ylide.[10]

Protocol 3.1: Synthesis of (E)-1-(4-Styrylbenzoyl)pyrrolidine

This protocol describes the reaction with benzyltriphenylphosphonium chloride to form the trans-alkene.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • This compound (1.0 eq)

  • Strong base (e.g., n-Butyllithium, Sodium Hydride, or Potassium tert-butoxide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

Step-by-Step Procedure:

  • To a flame-dried, three-neck flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (e.g., 2.11 g, 5.41 mmol).

  • Add anhydrous THF (30 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-BuLi, 2.5 M in hexanes, 2.16 mL, 5.41 mmol) dropwise. The solution should turn a deep orange or red color, indicating the formation of the phosphorus ylide.

  • Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Dissolve this compound (1.00 g, 4.92 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor completion by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude product contains the desired alkene and triphenylphosphine oxide byproduct. Purify by flash column chromatography (silica gel) to isolate the pure (E)-1-(4-styrylbenzoyl)pyrrolidine. The byproduct is often difficult to remove completely and may require careful chromatography or crystallization.[11]

Mechanism & Rationale

The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

  • Ylide Formation: A strong base deprotonates the phosphonium salt to generate the nucleophilic ylide.

  • Nucleophilic Attack: The ylide attacks the aldehyde carbonyl, forming a zwitterionic intermediate called a betaine.

  • Cycloaddition: The betaine rapidly collapses to form a four-membered oxaphosphetane ring.

  • Elimination: The oxaphosphetane fragments to yield the alkene and triphenylphosphine oxide. Non-stabilized ylides, like the one generated from benzyltriphenylphosphonium chloride, typically favor the formation of the Z-alkene under salt-free conditions. However, thermodynamic equilibration can often lead to the more stable E-alkene, which is common in many reported procedures.[9][10]

Application III: Gateway to Suzuki-Miyaura Cross-Coupling

While the aldehyde itself is not a direct participant in Suzuki coupling, it serves as a critical precursor for the synthesis of [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid .[12] This boronic acid derivative is a highly valuable partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures.

Protocol 4.1: Synthesis of [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid

This protocol is a representative procedure for converting an aryl aldehyde to a boronic acid via its corresponding bromide.

Part A: Conversion of Aldehyde to Aryl Bromide (Not detailed, assumed starting material for Part B or synthesized via standard methods)

Part B: Borylation via Lithium-Halogen Exchange

Materials:

  • 1-Bromo-4-(pyrrolidine-1-carbonyl)benzene (1.0 eq)

  • n-Butyllithium (n-BuLi, 1.1 eq)

  • Triisopropyl borate, B(O-iPr)₃ (1.2 eq)

  • Anhydrous THF or Diethyl Ether

  • 1 M HCl solution

Step-by-Step Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add 1-bromo-4-(pyrrolidine-1-carbonyl)benzene (e.g., 1.00 g, 3.93 mmol) and dissolve in anhydrous THF (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq, e.g., 1.73 mL of a 2.5 M solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add triisopropyl borate (1.09 mL, 4.72 mmol) dropwise. The reaction is often exothermic; add slowly to maintain the temperature below -65 °C.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

  • Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~2.

  • Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude boronic acid can often be purified by trituration with hexanes/ether or by recrystallization. Note that arylboronic acids often exist in equilibrium with their cyclic anhydride trimers (boroximes).[13][14]

Protocol 4.2: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid (1.2 eq)

  • Aryl Halide (e.g., 4-iodotoluene, 1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water mixture)

Step-by-Step Procedure:

  • To a flask, add the aryl halide (e.g., 218 mg, 1.0 mmol), [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid (262 mg, 1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 Dioxane/Water mixture).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary Table
Reaction TypeKey ReagentsSolvent(s)Typical Temp.Expected Yield
Reductive AminationR-NH₂, NaBH(OAc)₃DCE, DCMRoom Temp.75-95%
Wittig OlefinationPh₃P=CHR, BaseTHF, Ether0 °C to RT50-85%
Suzuki CouplingAr-X, Pd(0), BaseDioxane/H₂O80-100 °C70-90%

Conclusion

This compound is a robust and highly adaptable synthetic intermediate. Its aldehyde handle provides reliable access to amines and alkenes through fundamental organic reactions. Furthermore, its role as a stable precursor to a versatile boronic acid makes it an invaluable tool for constructing complex molecular architectures via palladium-catalyzed cross-coupling, solidifying its importance in both academic research and industrial drug development.[1][5][12]

References

Synthetic Pathways to Novel Pyrrolidine Derivatives Utilizing 4-(Pyrrolidine-1-carbonyl)benzaldehyde: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidine Scaffold and the Utility of a Versatile Building Block

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and bioactive compounds.[1][2] Its five-membered saturated heterocyclic structure provides a three-dimensional framework that is ideal for exploring chemical space in drug discovery, influencing properties such as solubility, metabolic stability, and target binding affinity.[3][4] Pyrrolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[5][6][7]

4-(Pyrrolidine-1-carbonyl)benzaldehyde emerges as a highly valuable and versatile starting material for the synthesis of diverse pyrrolidine-based molecules.[8][9] Its structure uniquely combines a reactive aldehyde functional group, prime for a multitude of chemical transformations, with a stable pyrrolidine-amide moiety. This latter group can significantly influence the physicochemical properties of the final derivatives, potentially enhancing their biological activity and pharmacokinetic profiles. This guide provides detailed protocols and scientific rationale for three powerful synthetic strategies—Reductive Amination, the Ugi Four-Component Reaction, and [3+2] Cycloaddition of Azomethine Ylides—leveraging this compound to construct novel and complex pyrrolidine derivatives.

Strategic Overview: Selecting the Right Synthetic Route

The choice of synthetic strategy depends on the desired complexity and functionality of the target pyrrolidine derivative. The following diagram outlines a decision-making workflow for selecting an appropriate pathway.

G start Target Pyrrolidine Derivative Design q1 Introduce a new N-aryl or N-alkyl substituent via C-N bond formation? start->q1 q2 High degree of molecular diversity and complexity in a single step? q1->q2 No p1 Route 1: Reductive Amination q1->p1 Yes q3 Construct a new, substituted pyrrolidine ring? q2->q3 No p2 Route 2: Ugi Four-Component Reaction q2->p2 Yes p3 Route 3: [3+2] Cycloaddition q3->p3 Yes p1->end_point Simple & efficient for secondary/tertiary amines. p2->end_point Creates complex, peptide-like scaffolds. p3->end_point Forms highly substituted, stereochemically rich pyrrolidines.

Caption: Decision workflow for selecting a synthetic route.

Route 1: Reductive Amination for N-Substituted Derivatives

Reductive amination is a robust and widely employed method for the synthesis of secondary and tertiary amines.[9][10] This one-pot reaction proceeds through the initial formation of an imine or iminium ion from the reaction of an aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine.[11] This method is highly efficient for converting the aldehyde group of this compound into a diverse range of N-substituted benzylamines.

Causality of Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. It is milder and more selective for imines over aldehydes compared to sodium borohydride (NaBH₄), minimizing the side reaction of aldehyde reduction to the corresponding alcohol.[10] It is also less toxic than sodium cyanoborohydride (NaBH₃CN).

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize the reactants and the intermediate iminium ion.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less nucleophilic amines, by protonating the carbonyl oxygen and activating the aldehyde.

Protocol 1: Synthesis of N-Benzyl-4-(pyrrolidine-1-carbonyl)aniline

G Workflow: Reductive Amination Protocol cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification r1 This compound mix Combine aldehyde, aniline, & DCM. Stir at RT for 30 min. r1->mix r2 Aniline r2->mix r3 NaBH(OAc)3 add_reductant Add NaBH(OAc)3 portion-wise. r3->add_reductant r4 DCM (Solvent) r4->mix mix->add_reductant react Stir at RT for 12-24h. Monitor by TLC. add_reductant->react quench Quench with sat. NaHCO3 (aq). react->quench extract Extract with DCM (3x). quench->extract dry Dry organic layer (Na2SO4). extract->dry purify Purify by column chromatography. dry->purify product Final Product: N-Benzyl-4-(pyrrolidine-1-carbonyl)aniline purify->product

Caption: Step-by-step workflow for reductive amination.

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration).

  • Add the amine (e.g., aniline, 1.1 eq) to the solution and stir at room temperature for 30 minutes to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted derivative.

ParameterTypical Value
Scale 0.5 - 5.0 mmol
Temperature Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 75 - 95%

Route 2: Ugi Four-Component Reaction for High-Diversity Scaffolds

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction (MCR) chemistry, enabling the synthesis of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single, highly atom-economical step.[1][3][7] This reaction is exceptionally powerful for generating libraries of structurally diverse compounds for high-throughput screening. The aldehyde group of this compound serves as an excellent entry point into this versatile reaction.

Causality of Experimental Choices:
  • Mechanism: The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then trapped by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer from the carboxylic acid component yields the stable bis-amide product.[1]

  • Solvent: Methanol is a common and effective solvent as it readily dissolves the reactants and intermediates. "Green" alternatives like water or solvent-free conditions have also proven effective, sometimes enhancing reaction rates.[1]

  • Concentration: Ugi reactions are often favored at higher concentrations (0.5–2 M) to drive the equilibria towards product formation.

Protocol 2: Synthesis of a Peptide-Mimetic Derivative

G Workflow: Ugi Four-Component Reaction cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification r1 This compound (Aldehyde) mix Combine aldehyde, amine, acid, & solvent. Stir at RT. r1->mix r2 Benzylamine (Amine) r2->mix r3 Acetic Acid (Carboxylic Acid) r3->mix r4 tert-Butyl isocyanide (Isocyanide) add_iso Add isocyanide. r4->add_iso r5 Methanol (Solvent) r5->mix mix->add_iso react Stir at RT for 24-48h. Monitor by LC-MS. add_iso->react concentrate Concentrate in vacuo. react->concentrate purify Purify by column chromatography or preparative HPLC. concentrate->purify product Final Product: Complex Bis-Amide purify->product

Caption: Step-by-step workflow for the Ugi reaction.

Materials:

  • This compound (Aldehyde component)

  • Benzylamine (Amine component)

  • Acetic Acid (Carboxylic acid component)

  • tert-Butyl isocyanide (Isocyanide component)

  • Methanol (MeOH)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a vial, combine this compound (1.0 eq), benzylamine (1.0 eq), and acetic acid (1.0 eq).

  • Add methanol to achieve a concentration of approximately 1.0 M.

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide (1.0 eq) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Seal the vial and stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or preparative HPLC to isolate the desired Ugi product.

ParameterTypical Value
Scale 0.1 - 1.0 mmol
Temperature Room Temperature
Reaction Time 24 - 48 hours
Typical Yield 50 - 90%

Route 3: [3+2] Cycloaddition for Stereochemically Rich Pyrrolidines

The [3+2] cycloaddition reaction of azomethine ylides is a powerful method for the diastereoselective and enantioselective synthesis of highly substituted pyrrolidines.[12][13] The azomethine ylide, a 1,3-dipole, can be generated in situ from the condensation of an aldehyde with an α-amino acid, such as proline or sarcosine, via a decarboxylative route.[14] This ylide then reacts with a dipolarophile (an alkene or alkyne) to form the pyrrolidine ring. Using this compound in this reaction leads to the formation of complex spiro- or fused-ring systems.

Causality of Experimental Choices:
  • Ylide Generation: The condensation of this compound with L-proline at elevated temperatures generates the azomethine ylide through a thermal decarboxylation process.

  • Dipolarophile: N-phenylmaleimide is an excellent dipolarophile due to its electron-deficient double bond, which readily reacts with the electron-rich azomethine ylide.

  • Catalyst: While this thermal reaction can proceed without a catalyst, silver(I) salts (e.g., AgOAc or Ag₂CO₃) can catalyze the reaction at lower temperatures, often with improved stereoselectivity.[15]

  • Solvent: A high-boiling point solvent such as toluene or xylene is required for the thermal, uncatalyzed reaction to facilitate decarboxylation.

Protocol 3: Synthesis of a Spirooxindole-Pyrrolidine Derivative

G Workflow: [3+2] Cycloaddition cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification r1 This compound mix Combine all reactants in Toluene. r1->mix r2 L-Proline r2->mix r3 N-Phenylmaleimide (Dipolarophile) r3->mix r4 Toluene (Solvent) r4->mix react Heat to reflux (Dean-Stark trap). Stir for 4-12h. Monitor by TLC. mix->react cool Cool to RT & concentrate. react->cool purify Purify by column chromatography. cool->purify product Final Product: Spiro-pyrrolidine Derivative purify->product

Caption: Step-by-step workflow for [3+2] cycloaddition.

Materials:

  • This compound

  • L-Proline

  • N-Phenylmaleimide

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), L-proline (1.2 eq), and N-phenylmaleimide (1.0 eq).

  • Add toluene to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, collecting the water generated in the Dean-Stark trap.

  • Monitor the reaction for the disappearance of starting materials by TLC.

  • Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude residue is then purified by flash column chromatography on silica gel to afford the spiro-pyrrolidine cycloadduct. The reaction typically yields a single major diastereomer.

ParameterTypical Value
Scale 0.5 - 2.0 mmol
Temperature Reflux in Toluene (~111 °C)
Reaction Time 4 - 12 hours
Typical Yield 60 - 85%

Conclusion

This compound stands out as a strategic building block for the synthesis of novel, biologically relevant pyrrolidine derivatives. The three distinct synthetic routes detailed in this guide—reductive amination, the Ugi four-component reaction, and [3+2] cycloaddition—offer researchers a powerful and versatile toolkit. By carefully selecting the appropriate methodology, chemists can efficiently access a wide range of structures, from simple N-substituted derivatives to complex, stereochemically dense polycyclic systems, paving the way for new discoveries in drug development and chemical biology. Each protocol is designed to be robust and adaptable, providing a solid foundation for further exploration and optimization in the research laboratory.

References

The Strategic Role of 4-(Pyrrolidine-1-carbonyl)benzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of success. Among the myriad of available chemical scaffolds, 4-(Pyrrolidine-1-carbonyl)benzaldehyde has emerged as a versatile and highly valuable building block. Its unique structural amalgamation of a pyrrolidine amide and a reactive benzaldehyde moiety provides a robust platform for the synthesis of diverse and complex molecular architectures with significant therapeutic potential. This guide offers an in-depth exploration of the role of this compound in medicinal chemistry, complete with detailed application notes and synthetic protocols for researchers, scientists, and drug development professionals.

I. The Molecular Rationale: Unpacking the Therapeutic Potential

The efficacy of this compound as a scaffold in medicinal chemistry is rooted in the synergistic contribution of its constituent functional groups. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged structure in drug design, frequently found in a wide array of approved pharmaceuticals.[1][2] Its non-planar, sp³-rich nature allows for the exploration of three-dimensional chemical space, a crucial factor for enhancing target binding affinity and specificity.[3] Furthermore, the pyrrolidine moiety can significantly influence the pharmacokinetic properties of a molecule, including its solubility, metabolic stability, and cell permeability.[4]

The benzaldehyde group, on the other hand, serves as a versatile synthetic handle. Its aldehyde functionality is readily amenable to a wide range of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the facile introduction of diverse substituents and the construction of complex molecular frameworks. The para-substitution pattern of the pyrrolidine carbonyl group on the benzene ring also influences the electronic properties of the aldehyde, which can be strategically exploited in various synthetic strategies.

II. Therapeutic Applications: A Survey of Bioactive Derivatives

Derivatives of this compound have shown promise in a variety of therapeutic areas, underscoring the broad applicability of this chemical scaffold. While specific, named drug candidates originating directly from this starting material are not extensively documented in publicly available literature, the general classes of compounds synthesized from related structures point to its significant potential.

A. Neurological Disorders

The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system (CNS).[1] The use of this compound as an intermediate for the synthesis of compounds aimed at treating neurological disorders is a key area of interest.[5][6] The pyrrolidine moiety can facilitate blood-brain barrier penetration, a critical requirement for CNS-acting drugs.

B. Anti-inflammatory and Analgesic Agents

Research has highlighted the potential for pyrrolidine derivatives to exhibit anti-inflammatory and analgesic properties.[5][6] The synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics represents a promising application for this compound. The scaffold can be elaborated to interact with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[2]

C. Enzyme Inhibition

The structural features of this compound make it an attractive starting point for the design of various enzyme inhibitors.[6] The pyrrolidine ring can be tailored to fit into specific enzymatic pockets, while the rest of the molecule can be functionalized to interact with key catalytic residues.

III. Synthetic Protocols and Methodologies

The true utility of this compound lies in its synthetic versatility. Below are detailed protocols for key transformations that leverage the reactivity of the aldehyde functional group.

A. Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a cornerstone reaction for introducing nitrogen-containing functional groups. This two-step, one-pot procedure involves the initial formation of an imine or iminium ion, followed by its reduction to an amine.

Protocol 1: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol) is added the primary or secondary amine (1.0-1.2 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq), is added portion-wise to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (typically 2-12 hours). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired amine derivative.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane and dichloroethane are excellent choices for their ability to dissolve the reactants and for their compatibility with the commonly used reducing agents. Methanol can also be used, particularly when the imine formation is slow, as it can help to catalyze the reaction.

  • Reducing Agent: Sodium triacetoxyborohydride is often the preferred reducing agent as it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions for the reduction. Sodium cyanoborohydride is also effective but is toxic and requires careful handling.

Self-Validation: The success of the reaction can be validated by obtaining the expected molecular weight by mass spectrometry and the characteristic peaks in the ¹H and ¹³C NMR spectra for the newly formed C-N bond and the protons on the adjacent carbon.

Table 1: Representative Reductive Amination Reactions with this compound

Amine ReactantProductTypical Yield (%)
AnilineN-((4-(pyrrolidine-1-carbonyl)phenyl)methyl)aniline85-95
BenzylamineN-benzyl-1-(4-(pyrrolidine-1-carbonyl)phenyl)methanamine80-90
Morpholine4-((4-(pyrrolidine-1-carbonyl)phenyl)methyl)morpholine90-98
B. Wittig Reaction: Formation of Carbon-Carbon Double Bonds

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. This reaction is particularly useful for introducing a carbon-carbon double bond with control over the stereochemistry of the resulting alkene.

Protocol 2: General Procedure for the Wittig Reaction

  • Ylide Preparation: A phosphonium salt (1.1 eq) is suspended in a dry aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as n-butyllithium or sodium hydride (1.0 eq), is added dropwise at a low temperature (typically -78 °C to 0 °C) to generate the phosphorus ylide. The formation of the ylide is often indicated by a color change.

  • Reaction with Aldehyde: A solution of this compound (1.0 eq) in the same dry solvent is added dropwise to the ylide solution at the low temperature.

  • Reaction Progression and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired alkene.

Causality Behind Experimental Choices:

  • Anhydrous and Inert Conditions: The Wittig ylide is highly reactive and sensitive to moisture and oxygen. Therefore, the reaction must be carried out under strictly anhydrous and inert conditions to prevent the decomposition of the ylide.

  • Base Selection: The choice of base depends on the acidity of the α-protons of the phosphonium salt. For simple alkylphosphonium salts, a strong base like n-butyllithium is required. For stabilized ylides (e.g., those with an adjacent carbonyl group), a weaker base like sodium hydride can be used.

Self-Validation: The formation of the alkene can be confirmed by the disappearance of the aldehyde proton signal and the appearance of new vinyl proton signals in the ¹H NMR spectrum. The stereochemistry of the double bond (E or Z) can be determined by the coupling constants of the vinyl protons.

Table 2: Representative Wittig Reactions with this compound

Phosphonium SaltProductTypical Yield (%)
(Triphenylphosphoranylidene)methane1-carbonyl-4-vinylbenzene-pyrrolidine70-85
Ethyl (triphenylphosphoranylidene)acetateEthyl 3-(4-(pyrrolidine-1-carbonyl)phenyl)acrylate80-95

IV. Visualization of Synthetic Pathways

To further illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, depict the key reaction workflows.

Reductive_Amination_Workflow start This compound imine Imine Intermediate start->imine Reaction with Amine amine Primary or Secondary Amine (R-NHR') amine->imine product Amine Derivative imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Reductive Amination Workflow

Wittig_Reaction_Workflow phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide alkene Alkene Product ylide->alkene Reaction with Aldehyde aldehyde This compound aldehyde->alkene phosphine_oxide Triphenylphosphine Oxide (Byproduct) alkene->phosphine_oxide Forms

Caption: Wittig Reaction Workflow

V. Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent structural features provide a fertile ground for the generation of novel, biologically active compounds. The protocols and application notes presented herein offer a foundational framework for researchers to harness the full potential of this versatile building block. As the quest for new therapeutics continues, the judicious application of such well-designed scaffolds will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines. The exploration of new reaction methodologies and the synthesis of diverse libraries of compounds based on this core structure will continue to be a fruitful area of research, with the potential to address a wide range of unmet medical needs.

VI. References

  • Chem-Impex. This compound. --INVALID-LINK--

  • Chem-Impex. 4-(pyrrolidine-1-carbonyl)benzaldéhyde. --INVALID-LINK--

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. --INVALID-LINK--

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249962. --INVALID-LINK--

  • Vitaku, E., et al. (2014). Pyrrolidine: a versatile scaffold in medicinal chemistry. Future Medicinal Chemistry, 6(8), 913-941.

  • Santa Cruz Biotechnology. This compound. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • ChemScene. This compound. --INVALID-LINK--

  • Alfa Chemistry. 4-(Pyrrolidine-1-carbonyl)-benzaldehyde. --INVALID-LINK--

  • Exploring the Synthesis and Applications of Benzaldehyde Derivatives. --INVALID-LINK--

  • Sirin, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrrolidine-based acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 136-147.

References

protocol for reaction with 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation of 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Introduction

This compound is a versatile bifunctional molecule that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure, featuring both a reactive aldehyde group and a robust pyrrolidine amide moiety, makes it an attractive starting material for creating complex molecular architectures. The amide group often imparts desirable pharmacokinetic properties, such as improved solubility and metabolic stability, while the aldehyde provides a reactive handle for a multitude of chemical transformations. This compound is frequently employed as an intermediate in the development of pharmaceuticals, particularly for neurological disorders, and in the synthesis of specialized agrochemicals.[1][2]

This application note provides a detailed protocol for a pivotal carbon-carbon bond-forming reaction: the Knoevenagel condensation. This reaction is a cornerstone of organic synthesis, enabling the creation of electron-deficient alkenes which are precursors to a wide array of valuable compounds, including antivirals and antimalarials.[3] We will detail a robust and reproducible protocol for the reaction of this compound with malononitrile, a common active methylene compound, under base-catalyzed conditions. The causality behind reagent selection, reaction monitoring, and purification is explained to ensure researchers can confidently replicate and adapt this methodology.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
CAS Number 80020-05-9[1][4]
Molecular Formula C₁₂H₁₃NO₂[1][5]
Molecular Weight 203.24 g/mol [1][4]
Appearance White to off-white solid[1][2]
Purity ≥ 97% (HPLC)[1][2]
Boiling Point 388.4 ± 25.0 °C (Predicted)[6]
Storage Conditions Store at 0-8 °C[1][2]

Reaction Principle: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[3] The reaction is typically catalyzed by a weak base, such as an amine, which plays a crucial role in activating the methylene component.

Mechanism Rationale:

  • Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic α-proton from the active methylene compound (malononitrile). This deprotonation is facilitated by the adjacent electron-withdrawing nitrile groups, which stabilize the resulting carbanion (enolate) through resonance.

  • Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of this compound. This step forms an intermediate aldol-type adduct.

  • Dehydration: The aldol intermediate is subsequently protonated and then undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated C=C double bond. This final step is often irreversible and drives the reaction to completion.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_reactants Reactants & Catalyst cluster_intermediates Reaction Intermediates cluster_products Products Aldehyde This compound Adduct Aldol Adduct Aldehyde->Adduct Malononitrile Malononitrile (Active Methylene) Enolate Resonance-Stabilized Carbanion (Enolate) Malononitrile->Enolate Base Piperidine (Catalyst) Base->Malononitrile Deprotonation Enolate->Aldehyde Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product Dehydration Water Water Adduct->Water

Caption: The mechanism of the base-catalyzed Knoevenagel condensation.

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-2-(4-(pyrrolidine-1-carbonyl)benzylidene)malononitrile.

Materials:

  • This compound (1.0 eq, 2.03 g, 10.0 mmol)

  • Malononitrile (1.0 eq, 0.66 g, 10.0 mmol)[3]

  • Piperidine (catalytic, ~0.1 mL)

  • Ethanol (200 proof, 30 mL)

  • Deionized Water

  • Hexanes

Equipment:

  • 100 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask, add this compound (2.03 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol).

  • Solvent Addition: Add 30 mL of ethanol to the flask. The choice of ethanol is based on its ability to dissolve the reactants upon heating and its suitable boiling point for this reaction.

  • Catalyst Addition: Add a magnetic stir bar and begin stirring. Add a catalytic amount of piperidine (approximately 5 drops or 0.1 mL) to the mixture. Piperidine is a sufficiently weak base to catalyze the reaction without promoting significant side reactions.[7]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. The reaction is typically complete within 1-2 hours.

    • Self-Validation: Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting aldehyde spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression.

  • Work-up and Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. As the solution cools, the product will often precipitate.

  • Precipitation: Place the flask in an ice bath for 30 minutes to maximize product precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold deionized water to remove the catalyst. Finally, wash with a small amount of cold hexanes to aid in drying.

  • Drying: Dry the product under vacuum to obtain the crude (E)-2-(4-(pyrrolidine-1-carbonyl)benzylidene)malononitrile. The crude product is often of high purity.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from hot ethanol.

Experimental Workflow

The following diagram outlines the complete experimental process from setup to analysis.

Workflow A 1. Reagent Setup - Combine aldehyde, malononitrile, EtOH - Add piperidine catalyst B 2. Reaction - Heat to reflux (1-2 hours) - Monitor by TLC A->B C 3. Work-Up - Cool to room temperature - Induce precipitation in ice bath B->C D 4. Isolation & Purification - Vacuum filtration - Wash with cold EtOH, H₂O, Hexanes - Dry under vacuum C->D E 5. Analysis - Determine yield and melting point - Characterize by NMR, IR, MS D->E

Caption: Step-by-step workflow for the synthesis and analysis.

Expected Results and Characterization

The reaction is expected to produce the target compound, (E)-2-(4-(pyrrolidine-1-carbonyl)benzylidene)malononitrile, as a solid with a high yield (>85%). The stereochemistry is expected to be exclusively E due to the thermodynamic stability of the trans-isomer.

Characterization Methods:

  • ¹H NMR: Will confirm the presence of aromatic protons, the pyrrolidine ring protons, and the newly formed vinylic proton. The chemical shift of the vinylic proton is characteristic of its position in a conjugated system.

  • ¹³C NMR: Will show the expected number of carbon signals, including the diagnostic signals for the nitrile carbons, the amide carbonyl, and the carbons of the C=C double bond.

  • FTIR Spectroscopy: Will display characteristic peaks for the C≡N stretch (around 2220 cm⁻¹), the C=O amide stretch (around 1630 cm⁻¹), and C=C alkene stretch.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 252.11).

Conclusion

This application note provides a comprehensive and validated protocol for the Knoevenagel condensation of this compound. The methodology is robust, high-yielding, and employs standard laboratory techniques, making it accessible for researchers in drug development and synthetic chemistry. By explaining the underlying chemical principles and providing a clear, step-by-step guide, this protocol serves as a reliable foundation for the synthesis of a wide range of α,β-unsaturated compounds derived from this valuable benzaldehyde intermediate.

References

Application Notes & Protocols: Innovations in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Agrochemical Synthesis

The global imperative to ensure food security for a growing population places immense pressure on the agricultural sector. Agrochemicals—including herbicides, fungicides, and insecticides—are indispensable tools for protecting crops and maximizing yields. However, the industry faces significant challenges: the rise of pest resistance, stringent environmental regulations, and the high cost of bringing new active ingredients to market.[1][2] These pressures demand a paradigm shift from traditional synthetic methods towards more efficient, sustainable, and precise chemical manufacturing.

This guide delves into the application of modern synthetic methodologies that are revolutionizing the synthesis of agrochemicals. We will explore how technologies like continuous flow chemistry, photoredox catalysis, and biocatalysis are enabling the creation of complex and effective molecules with improved safety profiles and a reduced environmental footprint.[3] The principles of green chemistry—minimizing waste, using renewable feedstocks, and designing safer chemicals—are no longer aspirational goals but core drivers of innovation in this field.[4][5] This document serves as a technical guide for researchers and development professionals, providing not only the theoretical underpinnings of these technologies but also practical, field-tested protocols.

Section 1: Continuous Flow Chemistry for Process Intensification and Safety

Expertise & Experience: Why Flow Chemistry?

Traditional batch synthesis, while foundational to chemistry, often struggles with challenges related to safety, scalability, and efficiency, particularly for highly exothermic or hazardous reactions.[6] Continuous flow chemistry addresses these limitations by performing reactions in a continuously moving stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat and mass transfer, enabling reactions to be run under conditions that would be dangerous or impossible in a large batch vessel.[7] For the agrochemical industry, which often operates on a multi-ton scale, this translates to significant benefits in process safety, product quality, and throughput.[8] A prime example is the synthesis of the herbicide clethodim, where a key intermediate can be produced in minutes in a flow reactor, compared to over ten hours in a conventional batch process, dramatically enhancing productivity and safety.[6]

Workflow for a Typical Flow Chemistry Setup

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Collection & Analysis A Reagent A (Pump 1) Mix T-Mixer A->Mix B Reagent B (Pump 2) B->Mix React Heated/Cooled Reactor Coil Mix->React Controlled Temp. BPR Back Pressure Regulator React->BPR Controlled Pressure Collect Product Collection BPR->Collect Analyze Online/Offline Analysis (HPLC, GC) Collect->Analyze

Caption: A generalized workflow for a continuous flow synthesis system.

Protocol 1: Flow Synthesis of a Substituted Pyrimidine Derivative

Substituted pyrimidines are core structural motifs in many herbicides that act by inhibiting acetolactate synthase (ALS).[9] This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a common step in their synthesis, adapted for a continuous flow system to improve safety and yield.

Objective: To synthesize a 4-alkoxy-2,6-dichloropyrimidine via an SNAr reaction in a continuous flow reactor.

Materials:

  • 2,4,6-trichloropyrimidine

  • Sodium methoxide (25 wt% solution in methanol)

  • Methanol (Anhydrous)

  • Syringe pumps (2)

  • T-mixer

  • PFA tubing reactor coil (10 mL volume)

  • Heated oil bath or reaction block

  • Back pressure regulator (BPR) set to 50 psi

  • Collection flask

  • HPLC for reaction monitoring

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a 1.0 M solution of 2,4,6-trichloropyrimidine in anhydrous methanol.

    • Solution B: Use the commercial 25 wt% solution of sodium methoxide in methanol (approx. 4.4 M).

  • System Setup:

    • Assemble the flow chemistry setup as shown in the diagram above. Ensure all connections are secure.

    • Prime Pump 1 with Solution A and Pump 2 with Solution B.

    • Immerse the 10 mL reactor coil in the heating bath set to 60 °C.

    • Set the back pressure regulator to 50 psi to ensure the solvent remains in the liquid phase.

  • Reaction Execution:

    • Set the flow rate of Pump 1 (trichloropyrimidine) to 1.0 mL/min.

    • Set the flow rate of Pump 2 (sodium methoxide) to 0.23 mL/min to achieve 1.0 equivalent of the nucleophile.

    • The combined flow rate is 1.23 mL/min. The residence time in the 10 mL reactor will be approximately 8.1 minutes.

    • Allow the system to reach a steady state by running for at least 3 residence times (approx. 25 minutes), collecting the initial output as waste.

  • Workup and Analysis:

    • Once at a steady state, begin collecting the product stream in a flask containing a mild acid (e.g., 1 M aqueous ammonium chloride) to quench the excess base.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by HPLC and 1H NMR to determine conversion and purity. The product can be further purified by column chromatography if necessary.

Causality and Self-Validation: The use of a flow reactor allows this potentially exothermic reaction to be run safely at an elevated temperature (60 °C), significantly accelerating the reaction rate compared to a batch process at room temperature.[6] The BPR prevents boiling and ensures reproducible residence times. The system is self-validating as consistent output concentrations, monitored by HPLC, confirm that the reaction has reached a steady state.

Section 2: Photoredox Catalysis for Novel Agrochemical Scaffolds

Expertise & Experience: Why Photoredox Catalysis?

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates under exceptionally mild conditions. This strategy unlocks novel bond-forming pathways that are often complementary or inaccessible to traditional thermal methods.[10] For agrochemical synthesis, this is transformative. It allows for the late-stage functionalization of complex molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. Furthermore, it promotes sustainability by replacing harsh reagents and high temperatures with photons as a traceless and renewable energy source.[11] Metallaphotoredox catalysis, which merges photoredox with transition metal catalysis, has proven particularly powerful for challenging sp3 C–H functionalizations, a key transformation for modifying existing agrochemical scaffolds.[12]

General Mechanism of a Photocatalytic Cycle

G cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PC PC PC_star [PC]* PC->PC_star (Visible Light) Sub_ox Substrate(ox) PC_star->Sub_ox e- Sub_red Substrate(red) PC_star->Sub_red e- PC_ox [PC]+ PC_star->PC_ox SET PC_red [PC]- PC_star->PC_red SET Prod_ox Product(ox) Sub_ox->Prod_ox Radical Reaction Prod_red Product(red) Sub_red->Prod_red Radical Reaction PC_ox->PC SET PC_ox->Sub_ox e- PC_red->PC SET PC_red->Sub_red e-

Caption: Oxidative and reductive quenching cycles in photoredox catalysis.

Protocol 2: Photocatalytic C-H Arylation of a Heterocycle

Many insecticides, such as neonicotinoids and pyrazole-based compounds, contain heteroaromatic cores.[13][14] Direct C-H arylation is a powerful tool for modifying these scaffolds without the need for pre-functionalization.

Objective: To perform a direct C-H arylation of a 1-methylpyrazole with an electron-rich aryl bromide using a dual photoredox and nickel catalysis system.

Materials:

  • 1-methylpyrazole

  • 4-bromoanisole

  • fac-Ir(ppy)3 (Iridium photocatalyst)

  • NiCl2·glyme (Nickel catalyst)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (Ligand)

  • Potassium carbonate (K2CO3) (Base)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Schlenk flask or reaction vial with septum

  • Blue LED light source (450 nm) with cooling fan

  • Stir plate

Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), add NiCl2·glyme (5 mol%), dtbbpy (5.5 mol%), and fac-Ir(ppy)3 (1 mol%).

    • Add K2CO3 (2.0 equivalents) to the flask.

    • Add 1-methylpyrazole (1.0 equivalent) and 4-bromoanisole (1.2 equivalents).

    • Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration with respect to the 1-methylpyrazole.

  • Execution:

    • Seal the flask and stir the mixture at room temperature.

    • Position the flask approximately 5 cm from the blue LED light source. Use a fan to maintain the reaction at room temperature (approx. 25 °C).

    • Irradiate the reaction mixture with stirring for 24 hours.

  • Workup and Analysis:

    • Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.

    • Purify the residue by flash column chromatography on silica gel to yield the arylated pyrazole product.

Causality and Self-Validation: The iridium photocatalyst absorbs blue light, and in its excited state, reduces the Ni(II) catalyst to a more reactive Ni(0) species. This Ni(0) then undergoes oxidative addition into the aryl bromide. A separate SET event between the excited photocatalyst and the pyrazole/base adduct generates a pyrazole radical, which then couples with the Ni-aryl complex. The mild, light-driven conditions prevent degradation of sensitive functional groups. The reaction is validated by comparing the outcome to control experiments run without light or without one of the catalysts, which should yield no product.

Section 3: Biocatalysis for the Synthesis of Chiral Agrochemicals

Expertise & Experience: Why Biocatalysis?

Many modern agrochemicals are chiral, and often only one enantiomer possesses the desired biological activity, while the other may be inactive or even detrimental.[15] Biocatalysis, the use of enzymes as catalysts, offers unparalleled stereoselectivity for producing enantiomerically pure compounds.[16] Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure), aligning perfectly with the goals of green chemistry.[17] For agrochemical synthesis, lipases are frequently used for the kinetic resolution of racemic alcohols or esters, while ketoreductases can perform asymmetric reductions of prochiral ketones to yield chiral alcohols with high enantiomeric excess.[16][18] This high degree of selectivity reduces waste streams and simplifies purification processes compared to classical resolution methods.

Enzymatic Kinetic Resolution Workflow

G Racemate Racemic Substrate (R)-Sub + (S)-Sub Enzyme Immobilized Enzyme (e.g., Lipase) Racemate->Enzyme Product (R)-Product Enzyme->Product Selective Reaction Unreacted Unreacted (S)-Substrate Enzyme->Unreacted No Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Enzyme Separation Separation (Chromatography or Distillation) Product->Separation Unreacted->Separation FinalR Pure (R)-Product Separation->FinalR FinalS Pure (S)-Substrate Separation->FinalS

Caption: Workflow for separating enantiomers via enzymatic kinetic resolution.

Protocol 3: Lipase-Catalyzed Resolution of a Racemic Phenoxypropanol

Chiral 2-phenoxypropanols are key intermediates for a class of herbicides known as "fops" (aryloxyphenoxypropionates), which inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[9]

Objective: To resolve racemic 1-(4-chlorophenoxy)-2-propanol using an immobilized lipase to obtain the enantiopure (R)-alcohol.

Materials:

  • Racemic 1-(4-chlorophenoxy)-2-propanol

  • Immobilized Candida antarctica Lipase B (CALB)

  • Vinyl acetate (acyl donor)

  • Toluene (solvent)

  • Round-bottom flask

  • Orbital shaker or stir plate

  • Chiral HPLC or GC for enantiomeric excess (ee) determination

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add racemic 1-(4-chlorophenoxy)-2-propanol (1.0 g, 5.36 mmol).

    • Add toluene (50 mL) to dissolve the substrate.

    • Add vinyl acetate (0.58 g, 6.7 mmol, 1.25 equivalents).

    • Add immobilized CALB (100 mg, 10% by weight of substrate).

  • Execution:

    • Seal the flask and place it on an orbital shaker at 200 rpm, or stir moderately at 40 °C.

    • Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, and 24 hours). Quench the aliquot with a small amount of methanol and analyze by chiral HPLC to determine the conversion and the ee of the remaining alcohol and the formed ester.

    • Stop the reaction when the conversion is close to 50%, as this provides the highest theoretical ee for the unreacted enantiomer.

  • Workup and Analysis:

    • Once the target conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh toluene, dried, and reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture contains the (S)-acetate and the unreacted (R)-alcohol. These can be separated by column chromatography.

    • Determine the final ee of the purified (R)-alcohol and (S)-acetate using chiral HPLC.

Causality and Self-Validation: The lipase selectively acetylates one enantiomer (the S-enantiomer in this case) much faster than the other. By stopping the reaction at ~50% conversion, we are left with an enriched mixture of the desired (R)-alcohol and the (S)-acetate.[16] The process is validated through chiral chromatography, which directly measures the ratio of the two enantiomers, confirming the success of the resolution.

Section 4: Case Study - Modern Synthesis of Pyrazole Fungicides

Pyrazole carboxamides are a cornerstone of modern fungicides, with many commercial products acting as succinate dehydrogenase inhibitors (SDHIs). The synthesis of these complex molecules requires efficient and robust chemical methods.[19]

Data Presentation: Structure-Activity Relationship of Pyrazole Analogs

Recent research has focused on synthesizing novel pyrazole derivatives to overcome resistance and improve efficacy.[14] The table below summarizes hypothetical fungicidal activity data for a series of synthesized analogs against Botrytis cinerea, a common plant pathogen.

Compound IDR1 GroupR2 GroupYield (%)EC50 (µg/mL)
PZ-1 -CH3Phenyl855.12
PZ-2 -CH34-Cl-Phenyl881.78
PZ-3 -CH34-CF3-Phenyl910.93
PZ-4 -CF3Phenyl762.45
PZ-5 -CF34-Cl-Phenyl790.41
PZ-6 -CF34-CF3-Phenyl820.15

Data is representative and compiled for illustrative purposes based on trends observed in the literature.[14][19]

The data clearly indicates that electron-withdrawing groups on both the pyrazole ring (R1 = -CF3) and the phenylamide moiety (R2 = -Cl, -CF3) significantly enhance fungicidal activity.

Protocol 4: Multicomponent Synthesis of a Pyrazole Carboxamide Core

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. This approach is ideal for building molecular complexity quickly and aligns with green chemistry principles by reducing steps and solvent usage.[20]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole core using a one-pot, three-component reaction.

Materials:

  • Hydrazine hydrate

  • Ethyl acetoacetate (a 1,3-dicarbonyl compound)

  • 4-Chlorobenzaldehyde (aldehyde component)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (50 mL).

    • Add hydrazine hydrate (0.50 g, 10 mmol) to the solution dropwise with stirring.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Execution:

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) for 4 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Workup and Analysis:

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the solid product in a vacuum oven. This pyrazole can then be hydrolyzed and coupled with an appropriate aniline to form the final pyrazole carboxamide fungicide.

    • Characterize the structure using 1H NMR, 13C NMR, and mass spectrometry.[21]

Causality and Self-Validation: This MCR proceeds through a cascade of reactions (condensation, cyclization, dehydration) in a single pot, offering high atom economy.[20] The acidic catalyst accelerates the initial condensation steps. The reaction is validated by the isolation of the desired pyrazole structure, confirmed by spectroscopic methods, which would not form if any of the three components were omitted.

Conclusion

The methodologies outlined in this guide—continuous flow chemistry, photoredox catalysis, biocatalysis, and multicomponent reactions—represent the forefront of innovation in agrochemical synthesis. They provide the tools to create more effective, selective, and environmentally benign crop protection solutions. By embracing these advanced synthetic strategies, the agrochemical industry can more effectively meet the challenges of modern agriculture, ensuring a sustainable and secure global food supply.

References

Harnessing Patient-Derived Cellular Models for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: A Paradigm Shift in Neurological Drug Development

The development of effective therapeutics for neurological disorders has been historically challenging, hindered by a poor understanding of disease pathophysiology and a heavy reliance on preclinical animal models that often fail to recapitulate the complexity of human diseases.[1][2] This translational gap contributes to high attrition rates for drug candidates in clinical trials. The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the field, offering an unprecedented opportunity to create patient-specific, human-relevant models for studying disease mechanisms and screening potential therapeutics.[3][4][5]

By reprogramming somatic cells (such as skin or blood cells) from patients, we can generate iPSCs that carry the individual's unique genetic makeup.[4][6] These iPSCs can then be differentiated into various neural cell types, including neurons and glial cells, or even self-organized into three-dimensional (3D) brain organoids.[7][8] These models provide a powerful platform to investigate disease-relevant phenotypes, identify novel drug targets, and test compound efficacy and toxicity in a human-specific context.[2][9]

This guide provides a comprehensive overview and detailed protocols for leveraging iPSC-based platforms in neurological drug discovery, from initial cell differentiation to high-throughput functional screening and biomarker discovery. We will explore the causality behind key experimental choices, ensuring a robust and reproducible workflow. This shift towards human-relevant models is further supported by recent regulatory changes, such as the FDA Modernization Act 2.0, which encourages the use of alternatives to animal testing, positioning these advanced cellular models at the forefront of modern drug development.[10]

Section 1: The Foundation: From Patient Somatic Cells to Pluripotency

The Rationale: The primary advantage of using patient-derived iPSCs is the ability to capture the specific genetic context of a neurological disorder.[4] Unlike engineered cell lines or animal models that may only represent a single mutation, patient-derived models encompass the complex interplay of genetic variations that contribute to disease onset and progression. This is particularly crucial for sporadic forms of neurodegenerative diseases where the genetic basis is not fully understood.[11] Furthermore, creating isogenic control lines via CRISPR/Cas9 gene editing in patient-derived iPSCs allows for the precise investigation of a specific mutation's effect against an identical genetic background.[12][13]

Workflow: Generating Patient-Specific iPSC Lines The process begins with obtaining somatic cells from patients and healthy controls, followed by reprogramming to a pluripotent state, and subsequent differentiation into neural lineages for disease modeling and screening.

G cluster_0 Patient & Control Cohort cluster_1 Reprogramming cluster_2 Pluripotent Stage cluster_3 Application P Somatic Cells (e.g., Fibroblasts, PBMCs) R Introduce Reprogramming Factors (e.g., Yamanaka Factors) P->R Isolate Cells iPSC Induced Pluripotent Stem Cells (iPSCs) - Expand and Characterize R->iPSC Generate iPSC Colonies CRISPR Gene Editing (CRISPR/Cas9) - Create Isogenic Controls iPSC->CRISPR Edit/Correct Mutation App Disease Modeling & Drug Screening iPSC->App CRISPR->App

Caption: Workflow for generating and utilizing patient-derived iPSCs.

Section 2: Building Physiologically Relevant Neural Models

Once stable iPSC lines are established, the next critical step is to differentiate them into the specific neural cell types affected by the disorder under investigation. This can range from 2D monocultures of specific neuronal subtypes to complex, 3D brain organoids that better mimic the intricate cellular architecture and connectivity of the human brain.[7][14]

The Rationale: While 2D cultures are suitable for high-throughput screening, they lack the complex cell-cell and cell-matrix interactions present in native brain tissue.[7] Brain organoids, which are 3D structures self-organized from iPSCs, contain diverse populations of neurons and glial cells, offering a more physiologically relevant system to model complex disease phenotypes like protein aggregation, network dysfunction, and neuroinflammation.[8][15][16]

G cluster_2D 2D Neural Models cluster_3D 3D Organoid Models iPSC iPSCs NPC Neural Progenitor Cells (NPCs) (Dual-SMAD Inhibition) iPSC->NPC Neural Induction EB Embryoid Bodies (EBs) iPSC->EB Aggregation Culture2D Mixed Neurons & Glia - Astrocytes, Oligodendrocytes NPC->Culture2D Directed Differentiation Screen2D High-Throughput Screening (e.g., HCS, MEA) Culture2D->Screen2D Organoid Brain Organoids (Self-assembly in Matrigel) EB->Organoid Neural Induction Screen3D Complex Phenotype Analysis (e.g., Imaging, 'Omics') Organoid->Screen3D

Caption: Differentiation pathways from iPSCs to 2D and 3D neural models.

Protocol 1: Differentiation of iPSCs into Mixed Neuronal and Glial Cultures

This protocol is adapted from established methods utilizing dual-SMAD inhibition to efficiently generate neural progenitor cells (NPCs) which are then differentiated into a mixed population of neurons and glia.[17]

Materials:

  • iPSC colonies on Matrigel-coated plates

  • Neural Induction Medium (NIM)

  • Dual-SMAD inhibitors (e.g., Noggin and SB431542)

  • Neural Differentiation Medium (NDM)

  • Poly-L-ornithine and Laminin for coating

Procedure:

  • Neural Induction (Day 0-10):

    • Culture high-quality iPSC colonies to ~80% confluency.

    • On Day 0, replace the iPSC medium with Neural Induction Medium supplemented with dual-SMAD inhibitors (e.g., 100 nM Noggin, 10 µM SB431542).

    • Change the medium every other day. By Day 7-10, the morphology should shift towards neural rosettes.

  • NPC Expansion (Day 11-20):

    • Select and dissociate the neural rosettes using a suitable enzyme (e.g., Accutase).

    • Replate the resulting NPCs onto Poly-L-ornithine/Laminin-coated plates in a neural expansion medium.

    • Expand the NPCs for 1-2 passages. At this stage, NPCs can be cryopreserved for future use.

  • Terminal Differentiation (Day 21+):

    • Plate the expanded NPCs at a density of approximately 50,000 cells/cm² on coated plates.

    • The following day, switch to Neural Differentiation Medium.

    • Continue to culture for at least 21 days, performing a half-medium change twice a week.

  • Validation:

    • After 21 days, the culture should contain a mix of cell types.

    • Validate the presence of mature neurons using markers like β-III-tubulin (Tuj1) and MAP2.

    • Validate the presence of astrocytes using the marker GFAP.[17] The resulting mixed culture provides a more physiologically relevant model for studying neuron-glia interactions in disease and drug response.

Section 3: High-Throughput Functional Characterization

With robust iPSC-derived neural models in hand, the next phase is to develop assays for quantifying disease-related phenotypes and evaluating the effects of therapeutic compounds at scale. This involves a combination of high-content imaging and electrophysiological measurements.

High-Content Screening (HCS)

The Rationale: HCS combines automated microscopy with sophisticated image analysis to extract multi-parametric data from cell populations.[18][19][20] This approach allows for the unbiased, quantitative measurement of complex cellular phenotypes, such as neurite outgrowth, synaptic density, protein aggregation, or cell viability, making it a powerful tool for phenotypic drug discovery and neurotoxicity screening.[21][22]

HCS Workflow for Neurological Drug Screening

G Plate Plate iPSC-derived neurons in 96/384-well plates Compound Add Compound Library (Test molecules, controls) Plate->Compound Incubate Incubate (Time-dependent response) Compound->Incubate Stain Fix & Stain (Fluorescent labels for Nuclei, Neurons, Synapses, etc.) Incubate->Stain Image Automated Microscopy (Capture high-resolution images) Stain->Image Analyze Image Analysis (Quantify phenotypes) Image->Analyze Data Data Interpretation (Hit identification) Analyze->Data

Caption: A typical workflow for a high-content screening (HCS) assay.

ParameterDescriptionCommon Fluorescent MarkersRelevance to Neurological Disorders
Cell Viability Number of surviving cellsHoechst (all nuclei), Propidium Iodide (dead cells)Neurodegeneration, excitotoxicity
Neurite Outgrowth Length and complexity of neuronal processesβ-III-tubulin (Tuj1), MAP2Axonopathy, developmental disorders
Synapse Density Number and intensity of synaptic punctaSynapsin-1, PSD-95Synaptic loss in AD, PD
Protein Aggregation Formation of intracellular protein inclusionsAntibodies against Aβ, Tau, α-synucleinAlzheimer's, Parkinson's disease
Organelle Health Mitochondrial membrane potential, lysosomal functionTMRM, LysoTrackerMitochondrial dysfunction in PD

Table 1: Common HCS parameters for neurological disease modeling.

Electrophysiological Analysis

The Rationale: Many neurological disorders are channelopathies or are characterized by dysfunctional neuronal networks. Electrophysiology is essential for assessing the functional consequences of disease and the mechanism of action of potential drugs.[23] Multi-electrode arrays (MEAs) allow for non-invasive, longitudinal recording of network-level activity from hundreds of neurons simultaneously, making them ideal for screening compounds that modulate network synchrony or excitability.[24][25][26] In contrast, patch-clamp electrophysiology is the gold-standard for detailed, single-cell analysis of ion channel properties, providing high-resolution data on channel conductance and kinetics.[27][28][29]

G cluster_input Input Model MEA Multi-Electrode Array (MEA) Measures extracellular field potentials Non-invasive, long-term recording Assesses network activity (spikes, bursts, synchrony) Higher throughput PatchClamp Patch-Clamp Measures intracellular action potentials/currents Invasive, single-cell resolution Gold standard for ion channel function Lower throughput Culture iPSC-derived Neuronal Culture or Brain Slice Culture->MEA Culture->PatchClamp

Caption: Comparison of MEA and Patch-Clamp electrophysiology techniques.

Protocol 2: MEA Recording of iPSC-Derived Neuronal Networks

Materials:

  • Mature (Day 30+) iPSC-derived neuronal cultures

  • MEA plates (e.g., 48-well or 96-well format)

  • MEA recording system and analysis software

Procedure:

  • Cell Plating: Plate iPSC-derived NPCs or immature neurons onto the electrode area of the MEA plates according to the manufacturer's instructions. Culture for 3-4 weeks to allow for network formation and maturation.

  • Baseline Recording:

    • Place the MEA plate into the recording system, allowing 5-10 minutes for environmental equilibration.

    • Record spontaneous network activity for 10-15 minutes to establish a stable baseline. Key metrics include mean firing rate, burst frequency, and network synchrony.[25][30]

  • Compound Addition:

    • Carefully remove the plate and add test compounds, positive controls (e.g., a known channel blocker), and vehicle controls to the appropriate wells.

    • Return the plate to the system and allow for a short incubation period (e.g., 15-30 minutes).

  • Post-Compound Recording:

    • Record network activity again for 10-15 minutes.

  • Data Analysis:

    • Use the analysis software to quantify changes in electrophysiological parameters relative to the baseline recording.

    • Generate dose-response curves to determine compound potency (e.g., IC50 or EC50). This non-invasive method allows for repeated measurements from the same culture over days or weeks, enabling studies of chronic drug effects.[25]

Section 4: Translatable Biomarker Discovery

The Rationale: A significant challenge in clinical trials for neurological disorders is the lack of objective biomarkers to track disease progression and measure therapeutic response. The brain is largely inaccessible, but cerebrospinal fluid (CSF) can be sampled to monitor biochemical changes.[31] iPSC-derived models, particularly 3D organoids, secrete proteins and metabolites into their culture medium. Analyzing this "conditioned medium" can lead to the discovery of novel, human-specific biomarker candidates that can then be validated in patient CSF samples.[32]

Established and emerging CSF biomarkers include:

  • Alzheimer's Disease: Aβ42, Aβ40, total Tau, and phosphorylated Tau (p-Tau).[33]

  • Neuroinflammation: Cytokines, chemokines, and markers of glial activation.[32]

  • Neurodegeneration: Neurofilament light chain (NfL) is a general marker of axonal damage.

Protocol 3: Proteomic Analysis of Organoid-Conditioned Media

Procedure:

  • Sample Collection: Culture brain organoids derived from patient and healthy control iPSCs for an extended period (e.g., >60 days).

  • Conditioned Media Harvest: Replace the culture medium with a defined, serum-free medium for 48-72 hours to reduce background protein contamination. Collect this conditioned medium.

  • Sample Preparation: Concentrate the proteins in the conditioned medium and perform a buffer exchange. Digest the proteins into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[34]

  • Data Analysis:

    • Identify and quantify the proteins present in each sample.

    • Perform differential expression analysis to identify proteins that are significantly up- or down-regulated in the patient-derived organoid media compared to controls.

  • Candidate Validation:

    • Prioritize secreted proteins with known biological relevance to the disease.

    • Validate the presence and differential abundance of these candidate biomarkers in CSF samples from a patient cohort using targeted methods like ELISA or multiplex immunoassays.[32][35]

Conclusion and Future Outlook

The integration of patient-derived iPSCs, 3D organoids, high-content screening, and functional electrophysiology represents a powerful, human-centric approach to neurological drug discovery. These platforms are moving the field beyond traditional animal models, providing deeper insights into disease mechanisms and enabling the identification of more effective and personalized therapies.[5][12][36] The continued development of these technologies, coupled with advances in gene editing and machine learning for data analysis, promises to further accelerate the translation of promising candidates from the laboratory to the clinic.[11][12] As regulatory bodies increasingly embrace these new approach methodologies, the path is clearing for a more efficient and predictive era of drug development for devastating neurological disorders.[10][37][38]

References

Application Notes and Protocols: 4-(Pyrrolidine-1-carbonyl)benzaldehyde as a Versatile Intermediate for the Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(Pyrrolidine-1-carbonyl)benzaldehyde in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is often reliant on the availability of versatile and strategically functionalized building blocks. This compound emerges as a key intermediate of significant interest, particularly in the development of enzyme inhibitors.[1] Its unique molecular architecture, featuring a reactive aldehyde group and a robust pyrrolidine carboxamide moiety, offers a valuable scaffold for the synthesis of diverse compound libraries with potential therapeutic applications. The pyrrolidine ring, a common motif in many FDA-approved drugs, provides a three-dimensional framework that can effectively probe the binding pockets of enzymes, while the benzaldehyde functionality serves as a versatile handle for a variety of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a precursor for the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a clinically significant class of drugs for the management of type 2 diabetes.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 80020-05-9
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance White to off-white solid
Storage Conditions 0-8 °C

The Role of DPP-4 Inhibition in Type 2 Diabetes Management

Dipeptidyl Peptidase IV (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control in patients with type 2 diabetes.[2] The development of small molecule DPP-4 inhibitors has therefore become a major therapeutic strategy.

Synthetic Strategy: From Aldehyde to Potent DPP-4 Inhibitor via Knoevenagel Condensation

The aldehyde functionality of this compound makes it an ideal substrate for the Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[3][4] This strategy allows for the facile introduction of a variety of functional groups and the construction of more complex molecular architectures, which are essential for achieving high-affinity binding to the DPP-4 active site.

Herein, we present a detailed protocol for the synthesis of a novel DPP-4 inhibitor, (Z)-2-cyano-3-(4-(pyrrolidine-1-carbonyl)phenyl)acrylamide, a structural analogue of known DPP-4 inhibitors, using a Knoevenagel condensation approach.

Experimental Protocol: Synthesis of (Z)-2-cyano-3-(4-(pyrrolidine-1-carbonyl)phenyl)acrylamide

This protocol details the synthesis of a potent DPP-4 inhibitor starting from this compound and 2-cyanoacetamide.

Materials and Reagents:

ReagentSupplierPurity
This compoundCommercially Available≥98%
2-CyanoacetamideCommercially Available≥99%
PiperidineCommercially Available≥99%
Ethanol (Absolute)Commercially Available≥99.8%
Dichloromethane (DCM)Commercially AvailableACS Grade
HexanesCommercially AvailableACS Grade

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.03 g, 10 mmol) and 2-cyanoacetamide (0.84 g, 10 mmol) in absolute ethanol (40 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, 1 mmol) as a catalyst.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The formation of the product will be indicated by the appearance of a new spot with a lower Rf value than the starting aldehyde.

  • Product Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a pale yellow solid.

  • Purification: Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the product under vacuum to a constant weight. The expected yield is approximately 2.3 g (85%). Characterize the final product, (Z)-2-cyano-3-(4-(pyrrolidine-1-carbonyl)phenyl)acrylamide, by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

  • Catalyst: Piperidine, a weak secondary amine, is an effective catalyst for the Knoevenagel condensation, promoting the reaction without causing significant side products.[3]

  • Purification: The product's limited solubility in cold ethanol allows for a simple and effective purification by precipitation and washing.

Diagram of Synthetic Workflow:

Synthetic_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Reaction Knoevenagel Condensation This compound->Reaction 2-Cyanoacetamide 2-Cyanoacetamide 2-Cyanoacetamide->Reaction Piperidine (cat.) Piperidine (cat.) Piperidine (cat.)->Reaction Ethanol, Reflux, 4h Ethanol, Reflux, 4h Ethanol, Reflux, 4h->Reaction (Z)-2-cyano-3-(4-(pyrrolidine-1-carbonyl)phenyl)acrylamide (Z)-2-cyano-3-(4-(pyrrolidine-1-carbonyl)phenyl)acrylamide Reaction->(Z)-2-cyano-3-(4-(pyrrolidine-1-carbonyl)phenyl)acrylamide

Caption: Synthetic route to a DPP-4 inhibitor.

Biological Evaluation: In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the synthesized compound against human recombinant DPP-4 is determined using a fluorometric assay.

Materials and Reagents:

ReagentSupplier
Human Recombinant DPP-4Commercially Available
Gly-Pro-AMC (Substrate)Commercially Available
Tris-HCl Buffer (pH 7.5)In-house preparation
Dimethyl Sulfoxide (DMSO)Commercially Available
Sitagliptin (Positive Control)Commercially Available

Protocol:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor and sitagliptin in DMSO at a concentration of 10 mM. Serially dilute the stock solutions with assay buffer (50 mM Tris-HCl, pH 7.5) to obtain a range of concentrations for IC₅₀ determination.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of the diluted inhibitor or control solutions.

    • Add 25 µL of human recombinant DPP-4 (final concentration 2.5 ng/mL) to each well.

    • Incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate, Gly-Pro-AMC (final concentration 100 µM).

  • Data Acquisition: Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validating System:

  • Positive Control: The inclusion of a known DPP-4 inhibitor, sitagliptin, provides a benchmark for assay performance and allows for the validation of the obtained results.

  • Negative Control: Wells containing only the enzyme, substrate, and DMSO serve as the baseline for 0% inhibition.

  • Blank: Wells containing only the substrate and buffer are used to subtract background fluorescence.

Expected Results and Data Presentation:

The synthesized compound, (Z)-2-cyano-3-(4-(pyrrolidine-1-carbonyl)phenyl)acrylamide, is expected to exhibit potent DPP-4 inhibitory activity. The results can be summarized in the following table.

CompoundDPP-4 IC₅₀ (nM)
(Z)-2-cyano-3-(4-(pyrrolidine-1-carbonyl)phenyl)acrylamideExpected in the low nanomolar range
Sitagliptin (Positive Control)~18 nM[5]

Diagram of Enzyme Inhibition Mechanism:

Enzyme_Inhibition cluster_enzyme DPP-4 Enzyme cluster_substrate Substrate cluster_inhibitor Inhibitor cluster_products Products Active Site Active Site Inactive GLP-1 Inactive GLP-1 Active Site->Inactive GLP-1 Hydrolysis GLP-1 GLP-1 GLP-1->Active Site Binds Synthesized\nInhibitor Synthesized Inhibitor Synthesized\nInhibitor->Active Site Blocks Binding

Caption: Competitive inhibition of DPP-4.

Conclusion and Future Perspectives

This application note has demonstrated the utility of this compound as a valuable intermediate for the synthesis of potent DPP-4 inhibitors. The provided synthetic and biological evaluation protocols offer a robust framework for researchers engaged in the discovery and development of novel antidiabetic agents. The versatility of the aldehyde group allows for the exploration of a wide range of chemical space through various synthetic transformations, including but not limited to, reductive amination and other condensation reactions. Future work could involve the synthesis of a library of analogues based on the presented scaffold to further optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of new clinical candidates for the treatment of type 2 diabetes.

References

Introduction: The Role of 4-(Pyrrolidine-1-carbonyl)benzaldehyde in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 4-(Pyrrolidine-1-carbonyl)benzaldehyde

This compound is a bifunctional organic molecule featuring a benzaldehyde core substituted with a pyrrolidine-1-carbonyl (amide) group. This unique architecture makes it a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] Its aldehyde handle allows for a wide array of chemical transformations, such as reductive aminations, Wittig reactions, and condensations, while the tertiary amide, formed from the pyrrolidine ring, imparts specific solubility, metabolic stability, and conformational properties to target molecules.[2] It serves as a critical building block in the development of novel compounds, including those with potential therapeutic applications targeting neurological disorders and enzyme inhibition.[2]

Given its importance, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount for researchers in academic and industrial settings. This guide provides a comprehensive overview of the essential analytical methods required to fully characterize this compound, ensuring its identity, purity, and suitability for downstream applications. We will delve into spectroscopic and chromatographic techniques, explaining not just the "how" but the "why" behind each protocol, empowering researchers to generate reliable and reproducible data.

Physicochemical Properties

A foundational step in any analytical workflow is understanding the basic physical and chemical properties of the analyte. These data inform choices regarding solvent selection, storage conditions, and the appropriate analytical techniques.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[1][3]
Molecular Weight 203.24 g/mol [1][3]
CAS Number 80020-05-9[1][3]
Appearance White to off-white solid[1][2]
Purity (Typical) ≥ 97% (by HPLC)[1][4]
Storage Conditions Store at 0-8 °C[1][4]
Predicted Boiling Point 388.4 ± 25.0 °C[5]
Predicted Density 1.206 ± 0.06 g/cm³[5]

Part 1: Spectroscopic Identification and Structural Elucidation

Spectroscopy provides the primary evidence for the compound's molecular structure by probing the interactions of its atoms and bonds with electromagnetic radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is an indispensable tool for identifying the key functional groups present in the molecule. For this compound, we expect to see characteristic absorption bands for the aldehyde and the tertiary amide. The carbonyl (C=O) stretching frequencies are particularly diagnostic. The aldehyde C=O stretch is expected around 1700 cm⁻¹, a typical value for aromatic aldehydes.[6] The amide C=O stretch will appear at a lower wavenumber, typically in the 1630-1660 cm⁻¹ range, due to the resonance delocalization of the nitrogen lone pair, which imparts more single-bond character to the C=O bond. Another definitive feature for the aldehyde is the presence of two weak C-H stretching bands between 2880 and 2650 cm⁻¹.[6][7][8]

Protocol: FTIR Analysis (Thin Film Method)

  • Preparation: Ensure the FTIR spectrometer's sample compartment is clean and dry.

  • Background Spectrum: Place a clean salt plate (NaCl or KBr) in the sample holder and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the compound in a few drops of a volatile solvent (e.g., dichloromethane). Carefully apply the solution to the surface of the salt plate and allow the solvent to fully evaporate, leaving a thin, even film of the solid sample. 4[7]. Sample Spectrum Acquisition: Place the sample-coated plate into the spectrometer and acquire the spectrum. A typical range is 4000-400 cm⁻¹.

  • Data Processing: Process the resulting spectrum by performing a baseline correction.

  • Interpretation: Identify and label the key peaks corresponding to the expected functional groups.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
~3080-3000Aromatic C-HStretchMedium-Weak
~2970-2850Aliphatic C-H (Pyrrolidine)StretchMedium
~2880-2800 & ~2780-2700Aldehyde C-HStretch (Fermi Doublet)Weak, but diagnostic
~1705-1685Aldehyde C=OStretchStrong
~1650-1630Amide C=O (Tertiary)Stretch (Amide I Band)Strong
~1600, ~1475Aromatic C=CStretchMedium-Weak
~1250-1200Amide C-NStretchMedium
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for detailed structural elucidation, providing information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR).

  • ¹H NMR: The spectrum will be characterized by distinct regions. The aromatic protons on the benzene ring will appear as two doublets (an AA'BB' system) due to the para-substitution pattern, typically between 7.5 and 8.0 ppm. The aldehyde proton will be a highly deshielded singlet around 10.0 ppm. The pyrrolidine protons will appear as multiplets in the aliphatic region (typically 1.8-3.6 ppm), with those adjacent to the nitrogen and carbonyl being the most downfield.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the two carbonyls: the aldehyde carbon around 192 ppm and the amide carbon around 170 ppm. Aromatic carbons will be found between 125-145 ppm, and the aliphatic pyrrolidine carbons will be upfield, between 24-50 ppm.

Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice.

  • Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Homogenization: Cap the tube and gently invert or vortex it until the sample is completely dissolved.

  • Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument protocols.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule. The extended conjugated system of this compound, which includes the aromatic ring and two carbonyl groups, is expected to produce strong UV absorbance. We anticipate two main transitions: a strong π→π* transition at a shorter wavelength (likely ~250-280 nm) and a much weaker, often broad n→π* transition at a longer wavelength (~300-340 nm) associated with the carbonyl groups. T[8][9]he exact position of the maximum absorbance (λ_max) is solvent-dependent. This technique is particularly useful for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) once a reference standard is established.

Protocol: UV-Vis Analysis

  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in which the compound is soluble.

  • Stock Solution: Prepare an accurate stock solution of the compound (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution to an appropriate concentration (typically in the µg/mL range) to ensure the absorbance reading is within the linear range of the instrument (ideally 0.2-0.8 A.U.).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Measurement: Replace the blank with the cuvette containing the sample solution and scan across a range (e.g., 200-500 nm) to determine the λ_max and the absorbance value.

Part 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: While spectroscopy confirms the structure, chromatography is the gold standard for assessing purity. A reverse-phase HPLC (RP-HPLC) method is ideal for a moderately polar compound like this. A[10] C18 column is used as the stationary phase, which retains analytes based on their hydrophobicity. A mobile phase gradient of a weak solvent (water) and a strong solvent (acetonitrile or methanol) is employed to elute the compound and separate it from any potential impurities. Detection is typically performed with a UV detector set at or near the compound's λ_max determined by UV-Vis spectroscopy.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_data Data Analysis PrepMP Prepare Mobile Phases (e.g., H₂O, ACN) Equilibrate Equilibrate Column with Initial Conditions PrepMP->Equilibrate PrepSample Prepare Sample Solution (e.g., 1 mg/mL in ACN) Inject Inject Sample (e.g., 5 µL) PrepSample->Inject Equilibrate->Inject Separate Perform Gradient Elution Inject->Separate Detect Detect with UV Detector at λmax Separate->Detect Integrate Integrate Chromatogram Detect->Integrate CalcPurity Calculate Purity by % Area Normalization Integrate->CalcPurity Report Generate Report CalcPurity->Report

Caption: General workflow for purity analysis by reverse-phase HPLC.

Protocol: RP-HPLC Method for Purity Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (for improved peak shape).

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation: Prepare a sample solution of approximately 1.0 mg/mL in Acetonitrile. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions: The following are robust starting conditions that can be optimized as needed.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient 0-20 min: 30% B to 95% B20-25 min: Hold at 95% B25-26 min: 95% B to 30% B26-30 min: Hold at 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp. 30 °C
Detection UV at λ_max (e.g., 275 nm)
  • Analysis and Data Interpretation:

    • Inject the sample and run the method.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Part 3: Molecular Weight Confirmation by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. The high-resolution mass spectrometry (HRMS) measurement of this ion provides a highly accurate mass that can be used to confirm the elemental composition (C₁₂H₁₃NO₂).

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water (50:50).

  • Instrument Setup: Set up the mass spectrometer in positive ion ESI mode.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or by coupling the MS to the outlet of the HPLC system (LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 amu).

  • Interpretation:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Expected m/z = (Molecular Weight of C₁₂H₁₃NO₂) + (Mass of H⁺) = 203.24 + 1.0078 = 204.25.

    • If using HRMS, the measured mass should be within 5 ppm of the calculated exact mass for C₁₂H₁₄NO₂⁺.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of this compound requires an integrated analytical approach. FTIR, NMR, and MS work in concert to unambiguously confirm the molecular structure, while HPLC provides a quantitative measure of purity. By following the protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently validate the quality of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

Application Notes & Protocols: Strategic Derivatization of 4-(Pyrrolidine-1-carbonyl)benzaldehyde for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 4-(Pyrrolidine-1-carbonyl)benzaldehyde. This versatile scaffold serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic applications.[1][2] The core of this guide focuses on leveraging the reactivity of the benzaldehyde functional group to generate diverse chemical libraries. We present detailed, field-tested protocols for four robust synthetic transformations: Schiff base formation, reductive amination, Knoevenagel condensation, and the Wittig reaction. Furthermore, we provide standardized protocols for the preliminary biological evaluation of the synthesized derivatives, focusing on anticancer and antimicrobial screening assays. The causality behind experimental choices is explained throughout, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Rationale for Derivatization

The this compound moiety is a compound of significant interest in medicinal chemistry. It combines a substituted benzaldehyde, a common pharmacophore, with a pyrrolidine ring, a saturated heterocycle known to impart favorable physicochemical properties such as improved solubility and metabolic stability. The pyrrolidine scaffold is a recurring motif in a wide array of biologically active compounds, including those with anticancer, antibacterial, and central nervous system activity.[3][4]

The aldehyde group at the para-position is a key chemical handle, offering a gateway for a multitude of chemical transformations. Derivatization at this site allows for the systematic exploration of the chemical space around the core scaffold. The primary goals of such derivatization are to:

  • Enhance Potency and Selectivity: Introduce new functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with biological targets like enzymes or receptors.

  • Modulate Physicochemical Properties: Fine-tune properties like lipophilicity (LogP), polar surface area (PSA), and solubility to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Establish Structure-Activity Relationships (SAR): Systematically modify the structure to understand which chemical features are critical for the desired biological effect, guiding future optimization efforts.

This guide outlines a logical workflow, from synthesis to preliminary biological screening, to facilitate the discovery of novel bioactive agents based on this promising scaffold.

G cluster_workflow Overall Discovery Workflow Start This compound Deriv Chemical Derivatization (Protocols 2.1 - 2.4) Start->Deriv  Apply Synthetic Method Library Library of Novel Derivatives Deriv->Library  Purification & Characterization Screen Biological Screening (Protocols 3.1 - 3.2) Library->Screen  Assay Performance Hit Hit Identification & SAR Analysis Screen->Hit  Data Analysis

Caption: High-level workflow from starting material to hit identification.

Synthetic Derivatization Protocols

The aldehyde functional group is highly susceptible to nucleophilic attack, making it an ideal anchor point for building molecular complexity. We present four reliable methods for its transformation.

Table 1: Summary of Derivatization Strategies
Reaction Type Reagents Resulting Functional Group Key Advantage
Schiff Base Formation Primary Amines (R-NH₂)Imine (C=N-R)Introduces diverse N-linked substituents in a single step.
Reductive Amination Primary/Secondary Amines, Reducing Agent (e.g., NaBH₄)Secondary/Tertiary Amine (CH₂-NRR')Forms stable, flexible amine linkages.
Knoevenagel Condensation Active Methylene Compounds (e.g., Malonic Acid)α,β-Unsaturated Carbonyl/AcidCreates a C=C bond, extending conjugation and providing a Michael acceptor.
Wittig Reaction Phosphonium Ylide (Ph₃P=CHR)Alkene (C=CHR)Replaces the C=O with a C=C bond, enabling significant structural modification.
Protocol: Schiff Base (Imine) Formation

This reaction involves the condensation of the aldehyde with a primary amine to form an imine. It is often catalyzed by a small amount of acid.[5]

G Start This compound reagents Ethanol Glacial Acetic Acid (cat.) Reflux Start->reagents Amine Primary Amine (R-NH₂) Amine->reagents Product Schiff Base Derivative reagents->Product

Caption: Reaction scheme for Schiff Base formation.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (e.g., aniline, benzylamine) (1.05 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol (approx. 10 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add the primary amine (1.05 eq).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The solid product will often precipitate.

  • Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[6]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR (look for the appearance of the C=N stretch around 1640 cm⁻¹) and Mass Spectrometry.

Scientist's Note: The catalytic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Using a slight excess of the amine can help drive the reaction to completion.

Protocol: Reductive Amination

This process converts the aldehyde into a more stable secondary amine in a one-pot reaction by forming an imine intermediate in situ, which is then immediately reduced.[7][8]

G Start This compound reagents 1. Methanol, rt 2. Sodium Borohydride (NaBH₄) Start->reagents Amine Primary or Secondary Amine Amine->reagents Product Amine Derivative reagents->Product G Start This compound reagents Ammonium Bicarbonate (cat.) Solvent-free, 90-120°C Start->reagents Methylene Active Methylene (e.g., Malonic Acid) Methylene->reagents Product Cinnamic Acid Derivative reagents->Product G Start This compound reagents Dichloromethane (DCM) NaOH (aq) Stir, rt Start->reagents Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->reagents Product Alkene Derivative reagents->Product G cluster_bioassay Biological Assay Workflow (MTT Example) A Seed cancer cells in 96-well plate B Incubate (24h) A->B C Add serially diluted derivatives B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and IC₅₀ values H->I

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Pyrrolidine-1-carbonyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile intermediate. As a key building block in pharmaceutical and agrochemical synthesis, achieving high purity of this compound is critical for successful downstream applications.[1][2] This resource combines established purification principles with practical, field-tested advice to help you navigate your experiments with confidence.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, providing explanations and actionable solutions.

Question: I'm performing column chromatography, but my compound is streaking and I'm getting poor separation. What's causing this and how can I fix it?

Answer: Streaking and poor separation during column chromatography of this compound are often due to its polarity and potential interactions with the silica gel. The molecule contains both a polar amide group and an aldehyde group, which can lead to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing and streaking.

Here’s a systematic approach to troubleshoot this issue:

  • Optimize Your Solvent System:

    • Increase Polarity Gradually: If your compound is moving too slowly or streaking, the mobile phase may not be polar enough. For polar compounds, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A typical starting ratio for a compound of this nature could be in the range of 1:1 to 1:2 hexane:ethyl acetate. You can gradually increase the proportion of ethyl acetate.

    • Incorporate a More Polar Solvent: If increasing the ethyl acetate content doesn't resolve the issue, consider adding a small percentage (1-5%) of an even more polar solvent like methanol to your eluent. However, be cautious as too much methanol can lead to the dissolution of the silica gel.

    • Add a Basic Modifier: The pyrrolidine moiety can be slightly basic. To counteract the acidic nature of the silica gel and reduce tailing, you can add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a few drops of ammonia solution to your mobile phase.[3] This will neutralize the acidic sites on the silica and improve the peak shape.

  • Sample Loading Technique:

    • Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, it's advisable to use a dry loading technique.[4] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your column. This method prevents the introduction of a highly polar solvent at the beginning of the separation, which can disrupt the column packing and lead to band broadening.[4]

  • Column Packing:

    • Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will inevitably lead to poor separation.

Question: My yield after recrystallization is very low. What are the likely reasons and how can I improve it?

Answer: Low yield after recrystallization is a common problem and can be attributed to several factors. Here's a checklist to diagnose and address the issue:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

    • For this compound, consider the following single or mixed solvent systems:

      • Ethanol/Water

      • Isopropanol/Water

      • Toluene

      • Ethyl acetate/Hexane

    • Troubleshooting Solvent Choice: If your compound is too soluble in the chosen solvent even at low temperatures, you will lose a significant amount of product in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you may not be able to dissolve it completely, leading to a lower recovery of purified material. Experiment with different solvent systems on a small scale to find the optimal one.

  • Insufficient Cooling: Ensure you are cooling the solution for a sufficient amount of time and to a low enough temperature (e.g., in an ice bath or refrigerator) to maximize crystal formation.

  • Supersaturation: Sometimes a solution can become supersaturated and crystals may be reluctant to form. To induce crystallization, you can try:

    • Scratching the inner surface of the flask with a glass rod at the meniscus.

    • Adding a seed crystal of the pure compound.

  • Excessive Washing: Washing the collected crystals with too much solvent or a solvent in which the product has some solubility will lead to product loss. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Question: I see an impurity with a similar Rf to my product on the TLC plate. How can I effectively separate them?

Answer: Separating impurities with similar polarity to your desired compound can be challenging. Here are some strategies:

  • Fine-tune the Mobile Phase:

    • Test Different Solvent Ratios: Systematically vary the ratio of your polar and non-polar solvents. A small change in the solvent composition can sometimes significantly improve separation.

    • Try Different Solvent Systems: If adjusting the ratio doesn't work, try a completely different solvent system. For example, if you are using hexane/ethyl acetate, you could try dichloromethane/methanol. The different solvent properties can alter the interactions with the stationary phase and improve separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the most effective method. It offers much higher resolution than standard column chromatography. A reversed-phase C18 column with a mobile phase of water and acetonitrile or methanol is a good starting point for a polar molecule like this compound.

  • Recrystallization: If the impurity has a slightly different solubility profile, multiple recrystallizations may be effective in removing it.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for column chromatography of this compound?

A1: Based on the polar nature of the compound and protocols for similar molecules, a good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography is a mixture of ethyl acetate and hexanes . A ratio of 1:1 (v/v) ethyl acetate:hexanes is a reasonable starting point. You can then adjust the ratio based on the observed Rf value of your compound on the TLC plate. For column chromatography, you will want to adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for your product to ensure good separation. For a structurally related compound, N-benzoyl pyrrolidine, a solvent system of ethyl acetate:hexanes (1.2:1) has been successfully used for flash chromatography.[5]

Q2: What are the potential impurities I should look out for during the synthesis and purification of this compound?

A2: Potential impurities will largely depend on the synthetic route used. However, common impurities could include:

  • Unreacted Starting Materials: Such as 4-formylbenzoic acid or its activated derivative, and pyrrolidine.

  • Byproducts of the Reaction: Depending on the coupling reagents used, byproducts from these reagents may be present.

  • Over-oxidation or Reduction Products: If harsh oxidizing or reducing agents are used, the aldehyde functional group could be oxidized to a carboxylic acid or reduced to an alcohol.

Q3: Can I use recrystallization as the sole method of purification?

A3: Recrystallization can be a very effective purification method, particularly if the crude product is already relatively pure and the impurities have significantly different solubilities than the desired compound. However, for crude mixtures with multiple components or impurities with similar properties, column chromatography is generally more effective for initial purification. Recrystallization is an excellent final step to obtain highly pure, crystalline material after chromatographic separation.

Q4: How should I store the purified this compound?

A4: this compound is typically a white to off-white solid. To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. Aldehydes can be susceptible to oxidation over time, so storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial for long-term storage.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude product.
  • Prepare a slurry of silica gel in the initial, less polar eluting solvent (e.g., 20% ethyl acetate in hexanes).
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
  • Carefully add the silica-adsorbed sample to the top of the prepared column.
  • Gently tap the column to settle the sample layer.
  • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

3. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the column.
  • Start with a less polar solvent mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30%, 40%, 50% ethyl acetate) as the elution progresses. This is known as a gradient elution.
  • Collect fractions in test tubes or other suitable containers.
  • Monitor the elution of the compound by TLC analysis of the collected fractions.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Solvent Systems for TLC Analysis

Solvent System (v/v)Observed Rf of ProductSeparation from a Less Polar ImpuritySeparation from a More Polar Impurity
20% Ethyl Acetate / Hexanes0.1GoodPoor
40% Ethyl Acetate / Hexanes0.3ExcellentGood
60% Ethyl Acetate / Hexanes0.5GoodExcellent
5% Methanol / Dichloromethane0.4FairExcellent

Note: These are representative values and may vary depending on the specific impurities and TLC plates used.

Visualization

Workflow for Purification Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate purification method for this compound based on the initial purity assessment.

PurificationWorkflow start Crude this compound tlc Perform TLC Analysis start->tlc decision_purity Assess Purity and Impurity Profile tlc->decision_purity high_purity High Purity (>95%) Few, well-separated spots decision_purity->high_purity High low_purity Low Purity (<95%) Multiple/streaking spots decision_purity->low_purity Low recrystallization Recrystallization high_purity->recrystallization column_chrom Column Chromatography low_purity->column_chrom final_product Pure Product recrystallization->final_product re_evaluate Re-evaluate Purity (TLC/HPLC) column_chrom->re_evaluate re_evaluate->recrystallization Needs further polishing re_evaluate->final_product Pure

Caption: Decision workflow for purification.

References

Technical Support Center: 4-(Pyrrolidine-1-carbonyl)benzaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Pyrrolidine-1-carbonyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction

This compound is a valuable intermediate in organic synthesis, prized for its role in constructing complex molecules for pharmaceutical and agrochemical applications.[1][2] Its structure, featuring both a reactive aldehyde and a robust amide functional group, allows for a variety of chemical transformations. However, this dual functionality can also lead to specific side reactions and experimental challenges. This guide will address these issues in a practical, question-and-answer format, grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reductive Amination

Reductive amination is a cornerstone application of this compound. However, chemists often face challenges in achieving high yields and purity.

Question 1: My reductive amination of this compound with a primary amine is giving a low yield of the desired secondary amine. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in the reductive amination of this substrate can stem from several factors. The primary culprits are often incomplete imine formation, reduction of the starting aldehyde, or instability of the starting material or product under the reaction conditions.

Causality Behind the Issue:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form an imine is a reversible equilibrium. If water is not effectively removed, the equilibrium may not favor the imine, leading to a low concentration of the intermediate to be reduced.

  • Aldehyde Reduction: A common side reaction is the direct reduction of the starting aldehyde to the corresponding alcohol, 4-(pyrrolidine-1-carbonyl)benzyl alcohol. This occurs if the reducing agent is too reactive and does not selectively reduce the iminium ion.

  • Amide Hydrolysis: While the pyrrolidine amide is generally stable, prolonged exposure to acidic conditions, sometimes used to catalyze imine formation, can lead to hydrolysis, especially at elevated temperatures.

Troubleshooting Protocol:

  • Optimize Imine Formation:

    • Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture to drive the equilibrium towards the imine.

    • Azeotropic Removal of Water: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically.

    • pH Control: The formation of the iminium ion is often catalyzed by mild acid. A small amount of acetic acid can be beneficial. However, strong acids can protonate the amine, rendering it non-nucleophilic.

  • Select the Right Reducing Agent:

    • For direct (one-pot) reductive aminations, a mild reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde is crucial.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason. It is less basic and more selective than sodium borohydride.

    • Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at slightly acidic pH. However, due to its toxicity, it is often avoided if alternatives are available.

    • If using sodium borohydride (NaBH₄) , it is best to perform the reaction in two steps: first, form the imine, and then add the reducing agent at a lower temperature to minimize aldehyde reduction.

  • Monitor the Reaction:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting aldehyde and the formation of the imine before adding the reducing agent. This will confirm that the initial condensation has occurred.

Troubleshooting Flowchart:

G start Low Yield in Reductive Amination check_imine Monitor Imine Formation (TLC/LC-MS) start->check_imine imine_formed Imine Formation Confirmed check_imine->imine_formed Yes no_imine No/Poor Imine Formation check_imine->no_imine No check_reducing_agent Review Reducing Agent imine_formed->check_reducing_agent add_dehydrating Action: Add Dehydrating Agent (e.g., MgSO₄, Mol. Sieves) no_imine->add_dehydrating add_dehydrating->check_imine stab Using NaBH(OAc)₃ or NaBH₃CN? check_reducing_agent->stab Yes nabh4 Using NaBH₄? check_reducing_agent->nabh4 No check_purity Analyze Crude Product for Byproducts stab->check_purity two_step Action: Perform as a two-step reaction. Cool before adding NaBH₄. nabh4->two_step switch_reagent Action: Switch to NaBH(OAc)₃ two_step->check_purity aldehyde_reduced Side Product: 4-(pyrrolidine-1-carbonyl)benzyl alcohol check_purity->aldehyde_reduced Aldehyde Reduction Observed amide_hydrolysis Side Product: 4-carboxybenzaldehyde check_purity->amide_hydrolysis Amide Hydrolysis Observed aldehyde_reduced->switch_reagent optimize_conditions Action: Lower temperature, reduce reaction time. amide_hydrolysis->optimize_conditions

Caption: Troubleshooting workflow for low-yield reductive amination.

Section 2: Wittig Reaction

The Wittig reaction is a powerful tool for converting the aldehyde functionality of this compound into an alkene. However, challenges with yield and purification are common.

Question 2: I am performing a Wittig reaction with this compound and an unstabilized ylide, but the reaction is messy and the purification of the desired alkene is difficult. What are the potential side products and how can I improve the outcome?

Answer:

The primary challenge in Wittig reactions involving this substrate is often the separation of the desired alkene from the triphenylphosphine oxide byproduct. Additionally, the basic conditions of the ylide generation can sometimes lead to side reactions.

Causality Behind the Issue:

  • Triphenylphosphine Oxide ((Ph₃P=O)) Byproduct: This is an inherent byproduct of the Wittig reaction and its removal can be challenging due to its polarity and high boiling point.[3]

  • Cannizzaro Reaction: Since this compound lacks α-hydrogens, it can undergo a Cannizzaro reaction under strongly basic conditions, which are sometimes used to generate the ylide.[4][5][6][7][8] This disproportionation reaction would lead to the formation of 4-(pyrrolidine-1-carbonyl)benzyl alcohol and 4-(pyrrolidine-1-carbonyl)benzoic acid.

  • Ylide Instability: Unstabilized ylides can be reactive and may decompose if the reaction is not performed under inert conditions and at appropriate temperatures.

Troubleshooting Protocol:

  • Optimize Ylide Generation and Reaction Conditions:

    • Use freshly prepared, salt-free ylides if possible, as lithium salts can sometimes complicate the reaction.[9]

    • Add the aldehyde to the pre-formed ylide at a low temperature (e.g., -78 °C or 0 °C) and then allow the reaction to slowly warm to room temperature. This can minimize side reactions of the aldehyde.

    • Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent ylide decomposition.

  • Facilitate Purification:

    • Crystallization: The desired alkene is often less polar than the triphenylphosphine oxide. Careful crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can often selectively precipitate the product or the byproduct.

    • Chromatography: Column chromatography on silica gel is a reliable method for separation. A non-polar eluent system (e.g., hexanes with a small amount of ethyl acetate) will typically elute the alkene product first.

    • Alternative Wittig Reagents: Consider using a Horner-Wadsworth-Emmons (HWE) reagent. The phosphate ester byproduct of the HWE reaction is water-soluble and easily removed during aqueous workup.

Potential Side Reactions:

Side Reaction Byproducts Conditions Favoring Formation Mitigation Strategy
Cannizzaro Reaction4-(pyrrolidine-1-carbonyl)benzyl alcohol and 4-(pyrrolidine-1-carbonyl)benzoic acidStrongly basic conditions (e.g., excess strong base for ylide generation), elevated temperatures.Use of milder bases for ylide generation if possible; low-temperature addition of the aldehyde.
Aldehyde Oxidation4-(pyrrolidine-1-carbonyl)benzoic acidPresence of air/oxygen, especially under basic conditions.Maintain a strict inert atmosphere.
Section 3: General Stability and Handling

Question 3: Is this compound prone to degradation during storage or under certain reaction conditions?

Answer:

While generally a stable compound, there are conditions that can lead to its degradation.

Causality Behind the Issue:

  • Oxidation: Like many aldehydes, this compound can be susceptible to air oxidation, converting the aldehyde group to a carboxylic acid (4-(pyrrolidine-1-carbonyl)benzoic acid). This is often observed as a white solid impurity in older samples.

  • Hydrolysis: As mentioned previously, the amide bond can be hydrolyzed under strong acidic or basic conditions, particularly at elevated temperatures, to yield 4-carboxybenzaldehyde and pyrrolidine.

Recommendations for Handling and Storage:

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.

  • Reaction Conditions: When designing a synthesis, be mindful of the pH and temperature. Avoid prolonged exposure to strong acids or bases at high temperatures unless the desired reaction requires these conditions and proceeds at a faster rate than potential degradation pathways.

Stability Overview:

G compound This compound oxidation Oxidation (Air/O₂) compound->oxidation hydrolysis Hydrolysis (Strong Acid/Base, Heat) compound->hydrolysis product_ox 4-(pyrrolidine-1-carbonyl)benzoic acid oxidation->product_ox product_hyd 4-Carboxybenzaldehyde + Pyrrolidine hydrolysis->product_hyd

Caption: Key degradation pathways for this compound.

References

stability and storage conditions for 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Pyrrolidine-1-carbonyl)benzaldehyde

A Guide to Ensuring Compound Integrity Through Proper Stability and Storage Protocols

Introduction

This compound (CAS No. 80020-05-9) is a bifunctional organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a reactive aromatic aldehyde and a robust tertiary amide, makes it a versatile building block. However, the very reactivity that makes this compound valuable also necessitates stringent storage and handling protocols to prevent degradation and ensure experimental reproducibility. This guide provides a comprehensive overview of best practices, answers frequently asked questions, and offers a troubleshooting framework for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, the compound, which is a white to off-white solid, should be stored at 2-8°C (refrigerated) .[1][2] It is crucial to keep the container tightly sealed and protected from moisture and air. For maximum preservation of purity, storing under an inert atmosphere (e.g., argon or nitrogen) is strongly advised.

Q2: From a chemical standpoint, why are these specific storage conditions necessary?

The molecule's stability is dictated by its two primary functional groups: the aldehyde and the tertiary amide.

  • Aldehyde Group: Aromatic aldehydes are susceptible to oxidation, especially in the presence of air (oxygen). This process converts the aldehyde to the corresponding, and often unwanted, carboxylic acid (4-(pyrrolidine-1-carbonyl)benzoic acid). This oxidation is accelerated by light and elevated temperatures. Refrigeration significantly slows this kinetic process.

  • Tertiary Amide Group: The amide bond in this molecule is a tertiary amide, which is the most stable class of amides due to electronic and steric factors.[3] Amides are generally resistant to hydrolysis under neutral conditions.[4][5][6] However, prolonged exposure to moisture, particularly under acidic or basic conditions, can lead to slow hydrolysis, cleaving the molecule into 4-formylbenzoic acid and pyrrolidine. Keeping the compound dry and tightly sealed mitigates this risk.

Q3: My shipment of this compound arrived at ambient temperature. Is the material compromised?

Shipping at ambient temperature for short durations is common practice for many chemicals and generally does not compromise the quality of this compound.[7] Suppliers' recommendations for refrigerated storage pertain to long-term stability. However, upon receipt, the material should be immediately inspected and transferred to the recommended 2-8°C storage conditions.

Q4: What are the primary visual and analytical signs of compound degradation?

  • Visual Inspection: A noticeable change in color from white/off-white to yellow or brown can be an initial indicator of degradation. Changes in physical form, such as clumping or melting (the pure compound's melting point is 81-85 °C), may suggest the presence of impurities or moisture.

  • Analytical Verification: The most reliable method to assess stability is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for determining purity. A decrease in the area percentage of the main peak compared to the Certificate of Analysis (C of A) or the appearance of new peaks is a clear sign of degradation. NMR spectroscopy can also be used to identify the formation of the carboxylic acid oxidation product or other impurities.

Q5: How should I handle the compound when preparing for an experiment?

Proper handling is critical to prevent introducing contaminants that can accelerate degradation.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: If possible, handle the compound in a glovebox or under a stream of inert gas (nitrogen or argon) to minimize exposure to air and moisture.

  • Dispensing: Use clean, dry spatulas and weigh the desired amount promptly.

  • Resealing: Tightly reseal the container immediately after use, purge with inert gas if possible, and return it to 2-8°C storage.

Summary of Storage and Handling Parameters

ParameterRecommendationRationale
Storage Temperature 2°C to 8°CMinimizes the rate of oxidative and hydrolytic degradation.[1][2]
Atmosphere Store under an inert gas (Argon or Nitrogen recommended).Prevents oxidation of the sensitive aldehyde functional group.
Container Tightly sealed, opaque or amber glass vial.Protects from moisture and air ingress; prevents light-induced degradation.
Handling Equilibrate to RT before opening; use in a dry environment.Prevents condensation of atmospheric moisture onto the compound.
Purity Assessment HPLC, NMRQuantitative and qualitative confirmation of compound integrity.

Troubleshooting Guide

This section addresses common issues encountered during experimentation that may be linked to the stability of this compound.

Issue 1: Low or No Yield in a Reaction Where the Aldehyde is the Key Reactant
  • Potential Cause: The aldehyde functional group may have oxidized to a carboxylic acid, rendering it inactive for reactions like reductive amination, Wittig reactions, or imine formation.

  • Troubleshooting Steps:

    • Verify Purity: Analyze a sample of your starting material via HPLC and compare the purity profile to the original Certificate of Analysis.

    • Check NMR/IR: An ¹H NMR spectrum can show the disappearance of the characteristic aldehyde proton peak (~9-10 ppm) and the appearance of a broad carboxylic acid proton peak (>12 ppm). An IR spectrum may show the appearance of a broad O-H stretch from the carboxylic acid.

    • Solution: If degradation is confirmed, procure a fresh batch of the compound and strictly adhere to the recommended storage and handling protocols.

Issue 2: Inconsistent Experimental Results Over Time
  • Potential Cause: Gradual degradation of the compound due to improper long-term storage or repeated handling without adequate precautions.

  • Troubleshooting Steps:

    • Review Storage History: Check if the compound has been stored consistently at 2-8°C and protected from moisture.

    • Aliquot Material: For frequently used reagents, it is best practice to aliquot the material into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Perform a Side-by-Side Test: If possible, run the experiment with your existing material and a newly purchased lot to confirm if the starting material is the cause of inconsistency.

Degradation Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing issues related to the potential degradation of this compound.

G start Suspected Compound Degradation (e.g., Low Reaction Yield, Inconsistent Results) check_storage Step 1: Verify Storage History - Stored at 2-8°C? - Tightly sealed container? - Handled under inert gas? start->check_storage visual_insp Step 2: Visual Inspection - Color change (e.g., yellowing)? - Change in physical state? check_storage->visual_insp analytical_test Step 3: Analytical Verification - Run HPLC purity analysis. - Acquire NMR or IR spectra. visual_insp->analytical_test compare_coa Compare results to Certificate of Analysis analytical_test->compare_coa conclusion_ok Conclusion: Compound is Stable Troubleshoot other experimental parameters (e.g., other reagents, conditions). compare_coa->conclusion_ok Purity Matches conclusion_bad Conclusion: Compound is Degraded Procure new material and implement strict storage/handling protocols. compare_coa->conclusion_bad Purity Decreased / Impurity Peaks Present

Caption: A troubleshooting flowchart for investigating suspected degradation.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 4-(Pyrrolidine-1-carbonyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis and subsequent use of this versatile intermediate.[1][2] This document will provide a practical, field-proven perspective on optimizing your reaction conditions, ensuring high-yield and high-purity outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method is the amide coupling reaction between 4-formylbenzoic acid and pyrrolidine. This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the secondary amine, pyrrolidine.

Q2: Which coupling reagents are recommended for this synthesis?

Several classes of coupling reagents can be employed, with the choice often depending on substrate sensitivity, desired reaction time, and cost. Commonly used reagents include:

  • Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

For routine synthesis, EDC in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a cost-effective and efficient choice. For more challenging or sensitive substrates, HATU often provides higher yields and faster reaction times.

Q3: What are the typical solvents and bases used in this reaction?

Aprotic polar solvents are generally preferred for amide coupling reactions. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. The selection of a base is crucial to neutralize the acid formed during the reaction and to facilitate the coupling process. Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are widely used. DIPEA is often favored as it is a non-nucleophilic base, reducing the likelihood of side reactions.

Q4: I am observing a significant amount of a side product. What could it be?

A common side reaction is the formation of an imine between the aldehyde group of 4-formylbenzoic acid and pyrrolidine (or another amine present in the reaction mixture). This is particularly prevalent under acidic conditions or at elevated temperatures. The presence of this iminium intermediate can lead to a complex mixture of products and a lower yield of the desired amide.

Troubleshooting Guide

This section provides a more in-depth, question-and-answer-style guide to troubleshoot specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction is not proceeding to completion, or I am isolating very little of the target compound. What are the likely causes and how can I address them?

A: Low yields can stem from several factors. Let's break down the potential causes and solutions:

  • Ineffective Carboxylic Acid Activation: The first critical step is the activation of 4-formylbenzoic acid. If this step is inefficient, the subsequent amidation will be poor.

    • Troubleshooting:

      • Choice of Coupling Reagent: If you are using a milder coupling reagent like DCC or EDC alone, consider adding an activating agent such as HOBt or using a more powerful reagent like HATU.

      • Reagent Quality: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions. Many coupling reagents are sensitive to moisture.

      • Reaction Time and Temperature: The activation step may require a short period of pre-incubation of the carboxylic acid with the coupling reagent before adding the amine. This is typically done at 0 °C to room temperature.

  • Side Reaction Dominance (Imine Formation): As mentioned in the FAQs, the aldehyde functionality is susceptible to reaction with amines.

    • Troubleshooting:

      • Protecting the Aldehyde: The most robust solution is to protect the aldehyde group before the amide coupling reaction. A common and effective method is the formation of an acetal, for example, by reacting 4-formylbenzoic acid with ethylene glycol in the presence of an acid catalyst to form a cyclic acetal. This protecting group is stable under the basic conditions of the amide coupling and can be easily removed afterward with mild aqueous acid.

      • Reaction Conditions: If you wish to avoid a protection/deprotection sequence, carefully control the reaction conditions. Add the amine slowly at a low temperature (e.g., 0 °C) to minimize the rate of imine formation relative to amide bond formation.

  • Sub-optimal pH: The reaction pH can significantly impact the nucleophilicity of the amine and the stability of the activated carboxylic acid.

    • Troubleshooting:

      • Base Equivalents: Ensure you are using an adequate amount of a non-nucleophilic base like DIPEA (typically 2-3 equivalents) to neutralize any acidic byproducts and maintain a slightly basic environment.

Problem 2: Difficulty in Product Purification

Q: I have a complex mixture after the reaction, and isolating the pure this compound is challenging. What purification strategies are recommended?

A: Purification can be complicated by the presence of unreacted starting materials, coupling agent byproducts, and side products.

  • Work-up Procedure:

    • Aqueous Wash: After the reaction is complete, a standard aqueous work-up is essential. Washing the organic layer with a mild acid (e.g., 1M HCl) will remove unreacted amines and basic byproducts. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) will remove unreacted 4-formylbenzoic acid. A final brine wash will help to remove residual water before drying the organic layer.

    • Byproduct Removal: If you used DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. If you used EDC, its urea byproduct is water-soluble and can be removed during the aqueous work-up.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is the most effective method for obtaining highly pure product. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the product from impurities. The polarity of the eluent will need to be optimized based on TLC analysis. A typical starting point could be a 7:3 mixture of hexane:ethyl acetate.

    • Thin Layer Chromatography (TLC): Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The product, being a polar molecule, should have an Rf value of approximately 0.3-0.4 in the chosen solvent system for good separation.

  • Crystallization: If the crude product is a solid and of reasonable purity after work-up, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.

Experimental Protocols

Protocol 1: Amide Coupling of 4-Formylbenzoic Acid with Pyrrolidine (General Procedure)

This protocol provides a general guideline. The specific amounts and reaction times may need to be optimized for your specific setup and scale.

Materials:

  • 4-Formylbenzoic acid

  • Pyrrolidine

  • HATU (or EDC and HOBt)

  • DIPEA

  • Anhydrous DMF or DCM

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-formylbenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. If using EDC/HOBt, add HOBt (1.1 eq) and then EDC (1.1 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Slowly add pyrrolidine (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, proceed with the work-up and purification as described in the troubleshooting section.

ReagentMolar Eq.Purpose
4-Formylbenzoic Acid1.0Starting material
Pyrrolidine1.2Amine
HATU or EDC/HOBt1.1Coupling agent/activator
DIPEA2.5Non-nucleophilic base
Anhydrous DMF/DCM-Solvent
Protocol 2: Protection of the Aldehyde Group (Acetal Formation)

Materials:

  • 4-Formylbenzoic acid

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA) or other acid catalyst

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 4-formylbenzoic acid (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TSA (0.05 eq) in toluene.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the protected 4-(1,3-dioxolan-2-yl)benzoic acid. This can then be used in the amide coupling reaction (Protocol 1).

Deprotection: The acetal protecting group can be removed after the amide coupling by stirring the compound in a mixture of acetone and dilute aqueous acid (e.g., 1M HCl) at room temperature.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Option A: Direct Coupling cluster_1 Option B: With Protecting Group A 4-Formylbenzoic Acid + Pyrrolidine B Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) in Anhydrous Solvent A->B C Reaction at 0°C to RT B->C D Work-up & Purification C->D E This compound D->E F 4-Formylbenzoic Acid G Protect Aldehyde (Acetal Formation) F->G H Protected Acid G->H I Amide Coupling (as in Option A) H->I J Protected Product I->J K Deprotection (Mild Acid) J->K L Work-up & Purification K->L M This compound L->M

Caption: Alternative synthetic routes for this compound.

Logical Relationship: Troubleshooting Low Yield

G cluster_solutions Potential Solutions A Low Yield of Product B Ineffective Acid Activation A->B C Imine Side Reaction A->C D Sub-optimal pH A->D Sol_B1 Use Stronger Coupling Reagent (e.g., HATU) B->Sol_B1 Sol_B2 Check Reagent Quality (Anhydrous) B->Sol_B2 Sol_C1 Protect Aldehyde Group (Acetal) C->Sol_C1 Sol_C2 Slow Amine Addition at Low Temperature C->Sol_C2 Sol_D1 Ensure Sufficient Non-Nucleophilic Base (DIPEA) D->Sol_D1

Caption: Troubleshooting guide for low product yield.

References

troubleshooting failed reactions with 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(Pyrrolidine-1-carbonyl)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of working with this versatile reagent. Here, we address common challenges and provide actionable, evidence-based solutions to ensure the success of your synthetic endeavors.

Introduction to this compound

This compound is a bifunctional molecule featuring an aromatic aldehyde and a pyrrolidine amide.[1][2][3] This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis, often employed in the construction of complex molecular scaffolds.[1][2] The pyrrolidine moiety is common in FDA-approved drugs, making this an attractive synthon.[4] However, the interplay between the electron-withdrawing amide and the reactive aldehyde group can lead to unexpected outcomes. This guide will help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: Its principal utility lies in reactions where the aldehyde serves as a handle for further elaboration. Common applications include reductive aminations to form secondary amines, Wittig reactions to generate alkenes, and various condensation reactions (e.g., Knoevenagel, aldol) to create more complex carbon skeletons.[1][2] The pyrrolidine amide moiety often imparts desirable pharmacokinetic properties or acts as a stable structural element in pharmaceutical development.[1][4]

Q2: How should I properly store and handle this reagent?

A2: this compound is typically a white to off-white solid.[1][2] It should be stored in a cool, dry place, away from light and oxidizing agents.[1] Recommended storage is often between 0-8 °C.[1][2] Like many aldehydes, it can be susceptible to air oxidation over time, leading to the formation of the corresponding carboxylic acid. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended. Always consult the Safety Data Sheet (SDS) for comprehensive handling information.[5]

Q3: What are the expected spectral characteristics for this compound?

A3:

  • ¹H NMR: Expect characteristic signals for the aromatic protons (typically two doublets in the 7-8 ppm region), the aldehyde proton (a singlet around 9-10 ppm), and the pyrrolidine ring protons (multiplets in the 1.5-4.0 ppm range). The spectrum of benzaldehyde itself shows the aldehyde proton at ~10 ppm and aromatic protons between 7.5-7.9 ppm, which serves as a good reference.[6]

  • ¹³C NMR: Key signals include the carbonyl carbon of the aldehyde (~190-192 ppm), the amide carbonyl carbon (~168-170 ppm), and aromatic carbons.

  • IR Spectroscopy: Look for a strong C=O stretching band for the amide around 1630 cm⁻¹ and a distinct C=O stretching band for the aldehyde around 1700 cm⁻¹.

Troubleshooting Guide: Common Failed Reactions

This section addresses specific experimental failures in a question-and-answer format, providing in-depth analysis and corrective protocols.

Scenario 1: Low to No Conversion in Reductive Amination

Question: "I am attempting a reductive amination with a primary amine using sodium triacetoxyborohydride (STAB), but I am observing mostly unreacted starting material. What is going wrong?"

Answer: This is a common issue that can stem from several factors related to imine formation and the reducing agent's activity.

Causality Analysis:

Reductive amination is a two-step process occurring in one pot: (1) formation of an iminium ion from the aldehyde and amine, and (2) reduction of the iminium ion by the hydride source.[7] The failure can be in either step.

  • Inefficient Iminium Formation: The equilibrium between the aldehyde/amine and the iminium ion may not favor the product, especially if water, a byproduct, is not effectively managed.[7] This step is often catalyzed by a weak acid, which facilitates the dehydration of the hemiaminal intermediate.[8][9]

  • Reducing Agent Inactivity: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are mild reducing agents that are sensitive to moisture.[9] If the reagent has degraded or if there is excess water in the reaction, its efficacy will be compromised. STAB is often preferred as it is less toxic than NaBH₃CN.[9]

  • Competitive Aldehyde Reduction: While STAB is selective for the iminium ion over the aldehyde, this selectivity is not absolute. If imine formation is slow, direct reduction of the starting aldehyde can become a competing side reaction.[9][10]

Troubleshooting Workflow:

G start Low Conversion in Reductive Amination check_reagents 1. Verify Reagent Quality - Aldehyde (NMR) - Amine (Purity) - STAB (Fresh bottle?) start->check_reagents check_conditions 2. Assess Reaction Conditions - Anhydrous solvent? - Inert atmosphere? check_reagents->check_conditions add_acid 3. Add Acidic Catalyst - e.g., Acetic Acid (1-2 eq.) check_conditions->add_acid monitor_imine 4. Monitor Imine Formation - TLC or LC-MS after 1h add_acid->monitor_imine If imine forms fail Still Failing: Re-evaluate Substrate add_acid->fail If no imine add_stab 5. Add STAB - Portion-wise addition monitor_imine->add_stab success Reaction Successful add_stab->success add_stab->fail If no reduction

Caption: Troubleshooting logic for failed reductive amination.

Detailed Protocol Steps:

  • Reagent Verification:

    • Confirm the purity of your this compound via ¹H NMR. Look for the absence of a carboxylic acid peak.

    • Use a fresh, unopened bottle of sodium triacetoxyborohydride if possible.

  • Solvent and Atmosphere:

    • Ensure your solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) is anhydrous. Use a freshly opened bottle from a reputable supplier or dry it over molecular sieves.

    • Run the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture.

  • Catalysis and Imine Formation:

    • To a solution of the aldehyde (1.0 eq.) and your amine (1.1-1.2 eq.) in anhydrous DCE, add glacial acetic acid (1-2 eq.).[8][11]

    • Stir at room temperature for 1-2 hours. You can monitor the formation of the imine by TLC or LC-MS. The disappearance of the aldehyde spot is a good indicator.[8]

  • Reduction:

    • Once imine formation is confirmed, add sodium triacetoxyborohydride (1.5 eq.) portion-wise to control any potential exotherm.

    • Allow the reaction to stir overnight at room temperature.

    • Work-up is typically performed by quenching with a saturated aqueous solution of sodium bicarbonate.

Scenario 2: Poor Yield in a Wittig Reaction

Question: "I'm trying to perform a Wittig reaction to form an alkene, but my yield is very low and I see a lot of unreacted aldehyde. What's wrong?"

Answer: Low yields in Wittig reactions, especially with aromatic aldehydes, can often be traced to issues with the ylide generation or its subsequent reaction with the carbonyl. The stability of the ylide is a critical factor.[12][13]

Causality Analysis:

  • Inefficient Ylide Generation: The base used to deprotonate the phosphonium salt (e.g., n-BuLi, NaH, KOtBu) must be strong enough and used under strictly anhydrous conditions. Any moisture will quench the base and the ylide. The deep color (often red, orange, or yellow) of the ylide is a key visual indicator of its formation.

  • Ylide Instability: Some ylides are not stable at room temperature and must be generated and used at low temperatures (-78 °C to 0 °C).[14] Generating the ylide in the presence of the aldehyde can sometimes be beneficial if the ylide is known to be unstable.[14]

  • Poor Aldehyde Electrophilicity: While generally reactive, the electrophilicity of the aldehyde can be modulated by substituents. In this case, the amide group is electron-withdrawing, which should activate the aldehyde. However, if the ylide is highly stabilized (e.g., contains an electron-withdrawing group), its nucleophilicity is reduced, and it may not react efficiently with the aldehyde.[13][15]

  • Steric Hindrance: Significant steric bulk on either the ylide or the aldehyde can slow down the reaction and lead to poor yields.[12][13]

Troubleshooting Workflow:

G start Poor Yield in Wittig Reaction check_ylide_gen 1. Ylide Generation Protocol - Anhydrous THF? - Correct temp (-78°C)? - Base quality? start->check_ylide_gen preform_ylide 2. Pre-form the Ylide - Add base to phosphonium salt - Stir at appropriate temp check_ylide_gen->preform_ylide add_aldehyde 3. Add Aldehyde Solution - Add dropwise at low temp - (-78°C to 0°C) preform_ylide->add_aldehyde Ylide forms (color change) fail Side Product Persists: Consider Horner-Wadsworth-Emmons preform_ylide->fail Ylide fails to form warm_reaction 4. Warm to Room Temp - Monitor by TLC for completion add_aldehyde->warm_reaction success Desired Alkene Formed warm_reaction->success warm_reaction->fail If side product dominates

Caption: Troubleshooting logic for Wittig reaction side products.

Recommended Protocol (for non-stabilized ylides):

  • Ylide Generation:

    • Dry the phosphonium salt (1.1 eq.) under high vacuum before use.

    • Suspend the salt in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Add n-Butyllithium (n-BuLi) (1.05 eq.) dropwise. A distinct color change should be observed, indicating ylide formation. Stir for 1 hour at this temperature.

  • Aldehyde Addition:

    • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the cold ylide solution.

    • Stir at -78 °C for 1-2 hours.

  • Reaction Completion:

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor by TLC. The disappearance of the aldehyde and the appearance of a new, less polar spot indicates product formation.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

Alternative Strategy: Horner-Wadsworth-Emmons (HWE) Reaction

If the Wittig reaction continues to be problematic, particularly with stabilized ylides or sterically hindered substrates, the HWE reaction is an excellent alternative.[12][13] It uses a phosphonate ester and a milder base (e.g., NaH, K₂CO₃), which is less prone to side reactions and the aqueous workup is simpler as the phosphate byproduct is water-soluble.

Quantitative Data Summary

ParameterReductive AminationWittig Reaction (Standard)
Solvent Anhydrous DCE or DCMAnhydrous THF or Diethyl Ether
Key Reagents NaBH(OAc)₃, Acetic AcidPhosphonium Salt, n-BuLi or NaH
Stoichiometry Amine (1.1 eq.), NaBH(OAc)₃ (1.5 eq.)Ylide (1.1 eq.)
Temperature Room Temperature-78 °C to Room Temperature
Common Pitfall Inactive/wet reducing agentIncomplete ylide formation due to moisture

References

Technical Support Center: Purification of 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Pyrrolidine-1-carbonyl)benzaldehyde (CAS 80020-05-9), a critical intermediate in the development of novel pharmaceuticals and specialty chemicals.[1][2][3] Achieving high purity of this reagent is paramount for the success of subsequent synthetic steps and ensuring the integrity of final products.

This guide provides in-depth troubleshooting advice and detailed protocols to help you identify and remove common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

The most prevalent impurities are typically unreacted starting materials from the amide coupling reaction. These include:

  • 4-Formylbenzoic acid: A white crystalline powder with a high melting point (~247 °C) and poor solubility in many organic solvents but soluble in aqueous base.[4][5] Its presence suggests an incomplete amidation reaction.

  • Pyrrolidine: A colorless, low-boiling (87-88 °C) liquid amine that is miscible with water and most organic solvents.[6] Excess pyrrolidine is often used to drive the reaction to completion and can remain in the crude product.

  • Solvent Residues: Depending on the reaction and workup conditions, solvents like acetonitrile, DMF, or dichloromethane may be present.

Q2: How can I quickly assess the purity of my crude product?

Thin-Layer Chromatography (TLC) is the most effective initial assessment tool. It provides a rapid, qualitative view of the number of components in your mixture.

  • Rationale: The product, this compound, is moderately polar. The key impurity, 4-formylbenzoic acid, is highly polar due to its carboxylic acid group. Pyrrolidine, being a small amine, is also quite polar. This difference in polarity is the basis for their separation on a silica gel TLC plate.

  • Recommended TLC System:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate). A good starting point is 1:1 Hexanes:Ethyl Acetate .

  • Expected Results:

    • 4-Formylbenzoic acid: Will remain at the baseline (Rf ≈ 0).

    • This compound (Product): Will move to the middle of the plate (Rf ≈ 0.3-0.5).

    • Less Polar Byproducts: Will run closer to the solvent front (Rf > 0.7).

Q3: Which primary purification method should I choose: extraction, chromatography, or recrystallization?

The choice depends on the nature and quantity of the impurities identified in your TLC analysis.

  • Choose Liquid-Liquid Extraction if: Your primary impurity is unreacted 4-formylbenzoic acid . This is the most efficient first-pass purification step to remove acidic impurities.

  • Choose Flash Column Chromatography if: You have a mixture of several impurities with different polarities, or if impurities have similar polarity to your product (i.e., they are close on the TLC plate).

  • Choose Recrystallization if: Your product is already relatively pure (>90%) and you need to remove minor impurities to achieve high analytical purity. It is an excellent final "polishing" step.[7]

Purification Strategy Workflow

This workflow diagram illustrates the decision-making process for purifying your crude product.

G cluster_0 Phase 1: Analysis & Initial Cleanup cluster_1 Phase 2: Bulk Purification cluster_2 Phase 3: Final Polishing Start Crude Product TLC Assess Purity via TLC (1:1 Hexanes:EtOAc) Start->TLC Acid_Check Is 4-Formylbenzoic Acid (Baseline Spot) Present? TLC->Acid_Check Extraction Perform Basic Aqueous Wash (Protocol A) Acid_Check->Extraction Yes Purity_Check Re-assess Purity by TLC Acid_Check->Purity_Check No Extraction->Purity_Check Chromatography Purify by Flash Chromatography (Protocol B) Purity_Check->Chromatography Significant Impurities Remain Recrystallize Perform Recrystallization (Protocol C) Purity_Check->Recrystallize Product is >90% Pure Chromatography->Recrystallize Final_Product Pure Product (>99%) Recrystallize->Final_Product

Caption: Decision workflow for purification of this compound.

Troubleshooting Guide & Detailed Protocols

Problem 1: A significant baseline spot (Rf ≈ 0) is visible on TLC, indicating unreacted 4-formylbenzoic acid.
  • Causality: The carboxylic acid functional group on 4-formylbenzoic acid is acidic. It can be deprotonated by a mild base to form a water-soluble carboxylate salt.[8] The amide product is neutral and will remain in the organic phase. This difference in reactivity is exploited in a liquid-liquid extraction.

  • Solution: Perform a basic aqueous wash.

Protocol A: Removal of 4-Formylbenzoic Acid by Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • First Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: Use bicarbonate instead of a stronger base like NaOH to avoid potential hydrolysis of the amide product.[9] Vent the funnel frequently, as CO₂ gas will be evolved from the acid-base reaction.

  • Separation: Shake the funnel, allow the layers to separate, and drain the lower aqueous layer.

  • Second Wash: Add an equal volume of water to the organic layer, shake, and drain the aqueous layer to remove any remaining bicarbonate.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution. This helps to remove residual water from the organic layer.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified organic material.

  • Validation: Run a new TLC to confirm the absence of the baseline spot.

Problem 2: Multiple spots are observed on TLC, and they are not well-separated from the product.
  • Causality: When impurities have polarities similar to the product, simple extraction is insufficient. Flash column chromatography, which involves continuous partitioning of the mixture between a solid stationary phase (silica gel) and a liquid mobile phase, is required for effective separation.[10][11] The goal is to find a mobile phase that moves the product to an Rf value of approximately 0.2-0.4, which typically provides the best separation.[11][12]

  • Solution: Purify the material using flash column chromatography.

Protocol B: Purification by Flash Column Chromatography

  • Solvent System Selection:

    • Using TLC, test various ratios of Hexanes:Ethyl Acetate. Start with 3:1, 2:1, and 1:1.

    • The ideal system will place the product spot at an Rf of ~0.3.[13]

    • Example: If the product Rf is 0.6 in 1:1 Hex:EtOAc (too high), increase the proportion of the non-polar solvent (e.g., try 2:1 Hex:EtOAc).

Solvent System (Hexanes:EtOAc) Polarity Typical Application
3:1LowFor separating very non-polar impurities.
1:1 Medium Good starting point for this product. [12]
1:2HighFor eluting more polar compounds.
  • Column Packing:

    • Select a column size appropriate for your sample amount (e.g., a 40g silica column for 1-2g of crude material).

    • Pack the column with silica gel as a slurry in the least polar solvent (Hexanes).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.[10]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the selected solvent system. Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Combine & Concentrate: Combine the fractions that contain the pure product and concentrate the solvent under reduced pressure.

Problem 3: The product is >90% pure but needs to meet analytical standards (>99%).
  • Causality: Recrystallization is a powerful technique for removing small amounts of impurities. It relies on the principle that the desired compound and the impurity have different solubilities in a given solvent system. The ideal solvent will dissolve the compound completely when hot but very poorly when cold. The impurity should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Solution: Perform a final purification by recrystallization.

Protocol C: Final Polishing by Recrystallization

  • Solvent Selection:

    • Test solubility in various solvents. Good candidates for amides include ethanol, isopropanol (IPA), ethyl acetate, or solvent pairs like Ethanol/Water or Ethyl Acetate/Hexanes.[7][14]

    • Place a small amount of your product in a test tube. Add a few drops of solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is too poor.

    • A good single solvent will dissolve the product when heated but cause it to crystallize upon cooling. For this compound, an Isopropanol/Water or Ethyl Acetate/Hexanes system is a promising starting point.

  • Dissolution: Place the material to be recrystallized in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., Isopropanol or Ethyl Acetate) needed to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • If using a solvent pair, slowly add the "anti-solvent" (e.g., Water or Hexanes) to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the hot primary solvent to redissolve the precipitate, then allow it to cool slowly.

  • Collection & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove all residual solvent.

References

Technical Support Center: Scale-Up Synthesis of 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 4-(Pyrrolidine-1-carbonyl)benzaldehyde (CAS 80020-05-9). This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the scale-up of this valuable synthetic intermediate.[1][2] As a key building block in the development of pharmaceuticals and agrochemicals, robust and scalable synthesis is paramount.[1][2][3] This document provides field-proven insights, troubleshooting protocols, and detailed explanations to ensure your synthesis is efficient, reproducible, and safe.

Section 1: Recommended Synthetic Pathway for Scale-Up

The most reliable and industrially viable pathway for synthesizing this compound involves a two-step process starting from 4-Formylbenzoic acid. This method is favored for its use of readily available, cost-effective reagents and its straightforward reaction sequence.

The overall transformation consists of:

  • Activation of the Carboxylic Acid : Conversion of 4-Formylbenzoic acid to the more reactive 4-Formylbenzoyl chloride.

  • Amide Bond Formation : Reaction of the activated acyl chloride with pyrrolidine to form the target amide.

Below is a workflow diagram illustrating this recommended pathway.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Formylbenzoic Acid (CAS: 619-66-9) B 4-Formylbenzoyl Chloride (CAS: 16173-52-7) A->B  SOCl₂ or (COCl)₂  cat. DMF (for (COCl)₂)  Inert Solvent (e.g., DCM, Toluene) D This compound (CAS: 80020-05-9) B->D  Base (e.g., Et₃N, Pyridine, or excess Pyrrolidine)  Aprotic Solvent (e.g., DCM, THF)  Controlled Temperature (0 °C to RT) C Pyrrolidine (CAS: 123-75-1) C->D  Base (e.g., Et₃N, Pyridine, or excess Pyrrolidine)  Aprotic Solvent (e.g., DCM, THF)  Controlled Temperature (0 °C to RT)

Caption: Recommended two-step synthetic workflow for scale-up.

Section 2: Troubleshooting Guide & FAQs (by Stage)

This section addresses specific issues you might encounter during synthesis, providing explanations for the underlying chemistry and actionable solutions.

Stage 1: Acyl Chloride Formation (from 4-Formylbenzoic Acid)

This activation step is critical. The conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a standard transformation, but the bifunctional nature of the starting material (containing both an acid and an aldehyde) requires careful control.[4][5][6]

FAQ 1: My conversion to 4-formylbenzoyl chloride is incomplete or has stalled. What are the likely causes?

Answer: Incomplete conversion is a common issue often traced back to reagent quality, reaction conditions, or monitoring methods.

  • Causality & Solution:

    • Reagent Quality: Thionyl chloride (SOCl₂) and oxalyl chloride readily hydrolyze upon exposure to atmospheric moisture, reducing their potency. Always use a fresh bottle or a recently opened one stored under inert gas.

    • Insufficient Reagent: For scale-up, ensure at least 1.2-1.5 molar equivalents of the chlorinating agent are used to drive the reaction to completion.

    • Temperature and Time: While oxalyl chloride reactions with a DMF catalyst can often proceed at room temperature, SOCl₂ typically requires heating (reflux in a solvent like toluene or neat) to ensure full conversion.[4] If the reaction stalls, consider increasing the temperature or extending the reaction time.

    • Monitoring: Do not rely solely on TLC to monitor this reaction. Acyl chlorides are highly reactive and can hydrolyze back to the carboxylic acid on the silica gel plate, giving a misleading result.[7] The best method is to take a small aliquot, quench it with methanol to form the methyl ester, and analyze the conversion by GC or LC-MS. Alternatively, IR spectroscopy can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp, higher-frequency C=O stretch of the acyl chloride.

FAQ 2: I'm observing significant side products. How can I improve the selectivity?

Answer: The primary side product in this stage is typically the corresponding anhydride, formed by the reaction of the highly reactive acyl chloride with unreacted carboxylic acid.

  • Causality & Solution:

    • Anhydride Formation: This occurs when the local concentration of the starting acid is high relative to the chlorinating agent. To minimize this, add the 4-formylbenzoic acid portion-wise to the solution of the chlorinating agent.[8] This maintains an excess of the chlorinating agent throughout the reaction, favoring acyl chloride formation.

    • Aldehyde Reactivity: The aldehyde group is generally stable under these conditions. However, prolonged exposure to high temperatures with SOCl₂ could potentially lead to minor chlorination at the benzylic position or other degradation pathways. Use the minimum temperature and time required for full conversion. Oxalyl chloride with a catalytic amount of DMF in a solvent like dichloromethane (DCM) is a milder alternative to neat, refluxing SOCl₂ and is often preferred for sensitive substrates.[4]

G cluster_main Acyl Chloride Formation & Side Reaction Acid 4-Formylbenzoic Acid AcylChloride 4-Formylbenzoyl Chloride (Desired) Acid->AcylChloride + SOCl₂ (fast) Anhydride Anhydride (Side Product) AcylChloride->Anhydride + Unreacted Acid (slow) SOCl2 SOCl₂

Caption: Desired reaction vs. anhydride side product formation.

FAQ 3: How can I effectively remove excess chlorinating agent at scale without compromising the product?

Answer: Removing the excess, volatile, and corrosive chlorinating agent is crucial before proceeding to the amidation step.

  • Causality & Solution:

    • Thionyl Chloride (b.p. 76 °C): Excess SOCl₂ can be removed by distillation under atmospheric or reduced pressure.[7] To ensure complete removal, an inert, higher-boiling solvent like toluene can be added and co-distilled (azeotropic removal) until no more SOCl₂ is detected.

    • Oxalyl Chloride (b.p. 63 °C): As it is also volatile, it can be removed under reduced pressure. The byproducts of the oxalyl chloride reaction (CO, CO₂, HCl) are gaseous and are easily removed from the reaction vessel.[6]

    • Verification: Before proceeding, it is vital to confirm the absence of the chlorinating agent, as its presence in the next step can react with pyrrolidine and complicate the reaction. A simple "smell test" is often used in labs but is not recommended for scale-up due to safety. A more reliable method is to ensure the distillation is complete based on temperature and pressure parameters established during process development.

Stage 2: Amidation (Acyl Chloride with Pyrrolidine)

This is a rapid and typically high-yielding nucleophilic acyl substitution. The main challenges at scale are managing the reaction's exothermicity and preventing hydrolysis of the reactive acyl chloride intermediate.

FAQ 4: My amidation yield is lower than expected. What are the key parameters to control?

Answer: Low yields are almost always due to moisture, improper stoichiometry, or poor temperature control.

  • Causality & Solution:

    • Moisture Control: 4-Formylbenzoyl chloride is extremely sensitive to water and will rapidly hydrolyze back to 4-formylbenzoic acid. Ensure all solvents are anhydrous, glassware is oven- or flame-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[7]

    • Stoichiometry: Pyrrolidine is a volatile secondary amine. At least 2.2 equivalents should be used: one equivalent to react with the acyl chloride and another to act as a base to neutralize the HCl byproduct. Alternatively, use ~1.1 equivalents of pyrrolidine and 1.2 equivalents of a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or pyridine.

    • Addition Order and Temperature: The reaction is highly exothermic. The acyl chloride solution should be cooled (e.g., to 0-5 °C) before the slow, dropwise addition of pyrrolidine. This prevents temperature spikes that can lead to side reactions and ensures better process control. A "reverse addition" (adding the acyl chloride to the amine solution) is also a common and effective strategy.

FAQ 5: How should I manage the reaction exotherm for a safe scale-up?

Answer: Thermal management is a critical safety and quality consideration. Uncontrolled exotherms can lead to solvent boiling, pressure buildup, and degradation of the product.

  • Causality & Solution:

    • Heat Generation: The formation of the amide bond and the neutralization of HCl are both highly exothermic processes.

    • Control Strategies:

      • Slow Addition: Add the limiting reagent dropwise using an addition funnel or a syringe pump, allowing the cooling system to dissipate the heat as it is generated.

      • Dilution: Running the reaction at a lower concentration (higher solvent volume) provides more thermal mass to absorb the heat, though this can impact throughput. A balance must be found.

      • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling jacket and that the heat transfer is adequate for the scale.

      • Monitoring: Always monitor the internal reaction temperature with a calibrated probe. The rate of addition should be adjusted to maintain the desired temperature range.

Stage 3: Work-up and Purification

The goal of the work-up is to remove salts, excess base, and any remaining starting materials to allow for efficient isolation of the pure product.

FAQ 6: What is the most effective work-up and purification strategy at scale?

Answer: A multi-step aqueous wash followed by crystallization is the most scalable and cost-effective method. Column chromatography should be avoided for large-scale production.

  • Recommended Protocol:

    • Quench: Once the reaction is complete, the mixture is typically diluted with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

    • Aqueous Washes:

      • Wash with a dilute acid (e.g., 1M HCl) to remove excess pyrrolidine and any other amine bases. The protonated amines will be soluble in the aqueous layer.

      • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted 4-formylbenzoic acid (from hydrolysis of the acyl chloride). The carboxylate salt will be water-soluble.

      • Wash with brine (saturated NaCl solution) to break any emulsions and remove the bulk of the water from the organic layer.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Crystallization: The crude solid is then recrystallized from a suitable solvent system (e.g., Ethyl Acetate/Heptane or Isopropanol/Water) to achieve high purity (≥97% is typical).[1][2]

FAQ 7: My final product purity is low, specifically with residual 4-formylbenzoic acid. How can I improve this?

Answer: This indicates either incomplete conversion to the acyl chloride in the first step or significant hydrolysis during the amidation/work-up.

  • Causality & Solution:

    • Root Cause Analysis: First, re-evaluate the acyl chloride formation step to ensure complete conversion. If that step is robust, the issue is hydrolysis.

    • Work-up Optimization: The basic wash (e.g., NaHCO₃ or K₂CO₃) is critical for removing the acidic starting material. Ensure the pH of the aqueous layer is basic (pH 8-9) after the wash. You may need to perform this wash twice.

    • Recrystallization: A carefully optimized recrystallization is very effective at separating the less polar amide product from the more polar carboxylic acid impurity. Ensure you are not cooling the crystallization mixture too quickly, which can trap impurities.

Section 3: Alternative Synthetic Strategies

While the acyl chloride route is robust, direct amidation using coupling reagents is a viable alternative, particularly if avoiding hazardous reagents like SOCl₂ is a priority.

Direct Amidation with Coupling Reagents

This approach involves reacting 4-formylbenzoic acid and pyrrolidine directly in the presence of a peptide coupling reagent.

  • Common Reagents: T3P® (n-propylphosphonic acid anhydride), HATU, EDC/HOBt.[9]

  • Mechanism: These reagents activate the carboxylic acid in situ to form a highly reactive intermediate (e.g., an active ester or mixed anhydride), which is then attacked by the amine.

  • Advantages: Milder reaction conditions, avoids the isolation of a sensitive acyl chloride, and can have a better safety profile.[10]

  • Disadvantages: Coupling reagents are expensive and generate stoichiometric amounts of byproducts, leading to a lower atom economy and higher process mass intensity (PMI), which are significant drawbacks for large-scale manufacturing.[9][11]

Comparison Table: Acyl Chloride vs. T3P® Coupling for Scale-Up

FeatureAcyl Chloride RouteT3P® Coupling RouteRationale
Reagent Cost Low (SOCl₂, Pyrrolidine)High (T3P® is a specialty reagent)Cost is a major driver in scale-up decisions.
Atom Economy ModerateLowCoupling reagents have high molecular weights and are used stoichiometrically, generating significant waste.[9]
Safety/Handling High Hazard (SOCl₂ is toxic/corrosive; HCl gas byproduct)Moderate Hazard (T3P® is an irritant; requires base)The acyl chloride route involves more hazardous materials.
Reaction Steps 2 Steps (Isolation of acyl chloride often not required)1 PotOne-pot reactions are generally more efficient in terms of time and resources.
Work-up More complex (multiple washes required)Simpler (byproducts are often water-soluble)The work-up for the T3P® reaction can be simpler, driving down processing time.
Waste Stream Inorganic salts (e.g., Et₃N·HCl)Phosphonic acid byproductsThe nature and volume of the waste stream are critical for green chemistry considerations.

Section 4: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 4-Formylbenzoyl Chloride

  • Setup: Charge a dry, inerted reactor with 4-formylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per gram of acid).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

  • Addition: Cool the slurry to 0-5 °C. Slowly add oxalyl chloride (1.3 eq) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction is complete when gas evolution (CO, CO₂) ceases and the solution becomes clear.

  • Work-up: Concentrate the solution under reduced pressure to remove the solvent and any excess volatiles. The resulting crude 4-formylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation if required.

Protocol 2: Synthesis of this compound

  • Setup: Charge a separate dry, inerted reactor with pyrrolidine (2.2 eq) and anhydrous DCM (~8 mL per gram of starting acid).

  • Cooling: Cool the pyrrolidine solution to 0-5 °C.

  • Addition: Dissolve the crude 4-formylbenzoyl chloride from the previous step in anhydrous DCM (~2 mL per gram). Add this solution dropwise to the cold pyrrolidine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor by LC-MS for the disappearance of the acyl chloride.

  • Work-up & Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to a crude solid.

    • Recrystallize the solid from a suitable solvent system (e.g., isopropanol) to yield pure this compound as a white to off-white solid.[1][2]

References

Technical Support Center: Navigating the Reactivity of 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(pyrrolidine-1-carbonyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the experimental use of this versatile building block. As a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, understanding the nuanced reactivity of its aldehyde group is paramount for successful and reproducible outcomes.[1][2] This resource addresses frequently asked questions and provides troubleshooting strategies for common synthetic transformations involving this molecule.

Understanding the Molecule: An Interplay of Functional Groups

This compound possesses two key functional groups: a reactive aldehyde and a tertiary amide. The pyrrolidine-1-carbonyl group, being electron-withdrawing, significantly influences the reactivity of the aldehyde. This electronic effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde itself.[3] However, the presence of the amide also introduces potential for side reactions and can influence the stability of the molecule under certain conditions.

This guide will walk you through common reactions and potential pitfalls, providing you with the expertise to navigate the chemistry of this compound with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Handling and Purification

Q1: My this compound appears to be degrading upon storage or during purification. What are the likely causes and how can I prevent this?

A1: Benzaldehyde derivatives can be susceptible to oxidation, forming the corresponding benzoic acid.[4][5] While the amide group in this compound offers some stability, prolonged exposure to air can lead to the formation of 4-(pyrrolidine-1-carbonyl)benzoic acid.

Troubleshooting Steps:

  • Storage: Store the compound under an inert atmosphere (nitrogen or argon) at low temperatures.

  • Purification:

    • Acid-Base Extraction: To remove the benzoic acid impurity, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild base like saturated sodium bicarbonate solution. The acidic impurity will be extracted into the aqueous layer.[5]

    • Column Chromatography: Due to the polar nature of the molecule, silica gel chromatography can be effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended.[6]

    • Recrystallization: For larger quantities, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be an effective purification method.[6]

Q2: I'm having difficulty purifying my product, which is a derivative of this compound. It's very polar and streaks on the TLC plate.

A2: The polarity of your derivative is likely high due to the presence of the amide and potentially other polar functional groups introduced in your reaction.

Troubleshooting Polar Compound Purification:

IssuePotential CauseRecommended Solution
Streaking on TLC Compound is too polar for the eluent system; interaction with acidic silica.Add a small amount of a polar solvent like methanol to your eluent. Consider using a few drops of triethylamine or acetic acid in the eluent to suppress tailing, depending on the nature of your compound.
Poor Separation in Column Chromatography Inadequate solvent system or stationary phase.Optimize your eluent system with TLC first. If silica gel is not effective, consider using a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).[7]
Compound Insoluble in Common Chromatography Solvents High polarity and/or crystalline nature of the compound.Try dissolving your compound in a stronger, more polar solvent like dichloromethane (DCM) or a small amount of dimethylformamide (DMF) for loading onto the column.
Section 2: Common Synthetic Transformations

Q3: My Wittig/HWE reaction with this compound is giving a low yield of the desired alkene. What could be the issue?

A3: Low yields in olefination reactions with this substrate can arise from several factors, primarily related to the reactivity of the ylide and potential side reactions.

Troubleshooting Olefination Reactions:

  • Ylide Generation: Ensure complete formation of the ylide. For Wittig reactions, use a strong, fresh base (e.g., n-BuLi, NaH, or KOtBu). For HWE reactions, bases like NaH or NaOMe are common.[8][9] Incomplete deprotonation of the phosphonium salt or phosphonate ester will lead to unreacted starting material.

  • Ylide Stability: Stabilized ylides (containing electron-withdrawing groups) are less reactive and may require higher temperatures or longer reaction times to react with the electron-poor aldehyde.[10] Conversely, unstabilized ylides are more reactive but can be prone to decomposition.

  • Side Reactions: The electron-withdrawing nature of the amide can make the aldehyde more susceptible to side reactions. One possibility is a competing Cannizzaro-type reaction under strongly basic conditions, although this is less common for substituted benzaldehydes.

  • Purification: The byproduct of the Wittig reaction, triphenylphosphine oxide, can be difficult to separate from polar products. For HWE reactions, the phosphate byproduct is water-soluble and easily removed during aqueous workup, making it a preferable choice for synthesizing polar alkenes.[9][11]

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phosphonate Phosphonate Ester Ylide_Formation Ylide Formation (Stir at 0 °C to RT) Phosphonate->Ylide_Formation Base Base (e.g., NaH) Base->Ylide_Formation Solvent_Prep Anhydrous Solvent (e.g., THF) Solvent_Prep->Ylide_Formation Reaction_Step Add Aldehyde (Stir at RT to Reflux) Ylide_Formation->Reaction_Step Aldehyde This compound Aldehyde->Reaction_Step Quench Quench (e.g., water) Reaction_Step->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (Column Chromatography) Extract->Purify

Caption: Workflow for a typical Horner-Wadsworth-Emmons reaction.

Q4: I am attempting a reductive amination with this compound and a primary amine, but I am observing significant amounts of the corresponding alcohol as a byproduct. How can I improve the selectivity?

A4: The formation of the alcohol byproduct indicates that the reduction of the aldehyde is competing with the formation and/or reduction of the imine intermediate. The electron-deficient nature of your aldehyde can make it more susceptible to reduction.

Improving Selectivity in Reductive Amination:

ParameterRecommendationRationale
Reducing Agent Use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[12][13][14]These reagents are more selective for the reduction of the protonated imine (iminium ion) over the aldehyde, especially under mildly acidic conditions.[14]
Reaction pH Maintain a slightly acidic pH (around 5-6).This pH range facilitates the formation of the imine and its subsequent protonation to the more reactive iminium ion, while minimizing the direct reduction of the aldehyde.
Order of Addition Consider a two-step, one-pot procedure. First, stir the aldehyde and amine together to allow for imine formation, and then add the reducing agent.This ensures a higher concentration of the imine intermediate before the reducing agent is introduced.

Decision Tree: Troubleshooting Reductive Amination

Reductive_Amination_Troubleshooting Start Low Yield of Desired Amine? Check_Byproduct Major Byproduct Observed? Start->Check_Byproduct Alcohol Alcohol Byproduct Check_Byproduct->Alcohol Yes Unreacted_Aldehyde Unreacted Aldehyde Check_Byproduct->Unreacted_Aldehyde Yes No_Reaction No Reaction Check_Byproduct->No_Reaction No Use_Milder_Reductant Switch to STAB or NaBH₃CN Alcohol->Use_Milder_Reductant Optimize_pH Adjust pH to 5-6 Alcohol->Optimize_pH Two_Step_Addition Pre-form Imine Before Adding Reductant Unreacted_Aldehyde->Two_Step_Addition Increase_Equivalents Increase Equivalents of Amine and Reductant Unreacted_Aldehyde->Increase_Equivalents Check_Catalyst Use a Lewis Acid Catalyst (e.g., Ti(OiPr)₄) No_Reaction->Check_Catalyst

Caption: Troubleshooting guide for reductive amination.

Q5: My Knoevenagel condensation with this compound is sluggish and gives low yields. What can I do to improve the reaction?

A5: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[5][15] The electron-withdrawing nature of the amide in your substrate should favor this reaction, but other factors can lead to poor performance.

Optimizing the Knoevenagel Condensation:

  • Catalyst Choice: While piperidine is a classic catalyst, other bases like pyridine or even ammonium salts can be effective.[16][17] For particularly challenging reactions, a Lewis acid catalyst in combination with a base can be beneficial.

  • Active Methylene Compound: Ensure your methylene compound is sufficiently activated (flanked by two electron-withdrawing groups like esters, nitriles, etc.).[15][18]

  • Water Removal: The reaction produces water, which can inhibit the reaction or lead to side reactions. Using a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene, can significantly improve yields.[18]

  • Side Reactions: Self-condensation of the active methylene compound or Michael addition of the active methylene compound to the product can occur. Using a slight excess of the aldehyde can sometimes mitigate the latter.

Q6: Can I perform a Grignard or organolithium reaction on the aldehyde group of this compound without affecting the amide?

A6: This is a significant challenge. While the aldehyde is more electrophilic than the amide, Grignard and organolithium reagents are highly reactive and often unselective.[19][20] There is a high probability of the organometallic reagent attacking the amide carbonyl as well.

Strategies for Selective Nucleophilic Addition:

  • Protecting Groups: The most reliable method is to protect the aldehyde group before introducing the organometallic reagent. A common strategy is the formation of an acetal (e.g., using ethylene glycol and an acid catalyst), which is stable to strongly basic and nucleophilic conditions. The acetal can be easily removed after the reaction with aqueous acid to regenerate the aldehyde.

  • Less Reactive Organometallics: In some cases, less reactive organometallic reagents like organozinc or organocuprates may offer better chemoselectivity, but this is highly substrate-dependent.

  • Reaction Conditions: Using low temperatures can sometimes improve selectivity, but protection is the more robust strategy.

Protocol: Acetal Protection of the Aldehyde

  • Setup: To a solution of this compound in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture, wash with saturated sodium bicarbonate solution to neutralize the acid, and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude acetal can often be used directly in the next step or purified by column chromatography if necessary.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is governed by the electronic interplay between its aldehyde and amide functionalities. A thorough understanding of these interactions, coupled with careful consideration of reaction conditions and potential side reactions, is crucial for its successful application in complex syntheses. This guide provides a foundation for troubleshooting common issues, but as with all chemical research, empirical optimization for your specific system is key.

References

preventing degradation of 4-(Pyrrolidine-1-carbonyl)benzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Pyrrolidine-1-carbonyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block. Our goal is to empower you to anticipate and prevent the degradation of this compound, ensuring the integrity and success of your experiments.

Introduction to this compound

This compound is a valuable bifunctional molecule widely employed in pharmaceutical and agrochemical research as a key intermediate.[1][2] Its structure, featuring a benzaldehyde moiety and a pyrrolidine-1-carbonyl group, offers unique reactivity for the synthesis of complex molecules and novel therapeutic agents.[1][2] However, the presence of both an aldehyde and a tertiary amide group necessitates careful consideration of reaction conditions to prevent unwanted side reactions and degradation. This guide will address the most common challenges encountered when working with this compound.

Core Principles of Stability and Reactivity

The reactivity of this compound is governed by its two primary functional groups:

  • The Aldehyde Group: The formyl group (-CHO) is susceptible to oxidation, reduction, and nucleophilic attack. Its reactivity is influenced by the electron-withdrawing nature of the para-substituted pyrrolidine-carbonyl group, which enhances the electrophilicity of the carbonyl carbon.

  • The Pyrrolidine-1-carbonyl Group: The tertiary amide is generally stable. However, under harsh acidic or basic conditions, or specific catalytic systems, the amide bond or the pyrrolidine ring itself can be susceptible to cleavage.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning yellow/brown, and I'm observing a lower yield of my desired product. What could be the cause?

A1: Discoloration and reduced yield often point to the oxidation of the aldehyde group to the corresponding carboxylic acid, 4-(pyrrolidine-1-carbonyl)benzoic acid. Aromatic aldehydes can be sensitive to air, especially at elevated temperatures or in the presence of certain metals.

Q2: I'm running a reaction under strongly basic conditions and isolating two unexpected products. What are they likely to be?

A2: You are likely observing the products of a Cannizzaro reaction.[7] Since this compound lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield the corresponding alcohol ( [4-(pyrrolidin-1-yl)phenyl]methanol) and carboxylic acid (4-(pyrrolidine-1-carbonyl)benzoic acid).[7][8]

Q3: Can the pyrrolidine amide bond hydrolyze during my reaction?

A3: While amide bonds are generally robust, prolonged exposure to strong acids or bases, particularly at high temperatures, can lead to hydrolysis, cleaving the molecule into 4-formylbenzoic acid and pyrrolidine. The stability of the amide can be influenced by the specific reaction conditions and the presence of catalysts.[9][10]

Q4: Are there any known instabilities of the pyrrolidine ring itself?

A4: The pyrrolidine ring is generally stable. However, recent research has shown that N-benzoyl pyrrolidines can undergo reductive C-N bond cleavage under specific conditions, such as photoredox catalysis in the presence of a Lewis acid.[3][4][5][6][11] While these are not standard laboratory conditions for many applications, it highlights a potential, albeit less common, degradation pathway.

Troubleshooting Guides

This section provides structured approaches to diagnose and solve common problems encountered during reactions with this compound.

Issue 1: Aldehyde Oxidation

Symptoms:

  • Formation of a carboxylic acid byproduct, detectable by LC-MS or NMR.

  • Reduced yield of the desired aldehyde-containing product.

  • Yellowing or browning of the reaction mixture.

Causality: The aldehyde functional group is readily oxidized to a carboxylic acid, a common degradation pathway for many aldehydes.[12] This can be initiated by atmospheric oxygen, especially under heating, or by incompatible oxidizing agents present in the reaction mixture.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aldehyde oxidation.

Preventative Measures & Protocols:

ParameterRecommendationRationale
Atmosphere Conduct reactions under an inert atmosphere (Nitrogen or Argon).Minimizes exposure to atmospheric oxygen.
Solvents Use freshly distilled or degassed solvents.Removes dissolved oxygen.
Temperature Maintain the lowest effective temperature for the reaction.Reduces the rate of oxidation.
Reagent Purity Ensure all starting materials are free from peroxide or other oxidizing impurities.Prevents unintentional oxidation.

Protocol: Acetal Protection of the Aldehyde Group

In cases where the aldehyde is sensitive to the reaction conditions required for other transformations in the molecule, protection as an acetal is a robust strategy.

  • Protection:

    • Dissolve this compound (1 eq.) in anhydrous toluene.

    • Add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, wash with saturated aqueous NaHCO₃, and extract with an organic solvent.

    • Purify the resulting acetal by column chromatography.

  • Deprotection:

    • Dissolve the protected compound in a mixture of acetone and 1 M HCl.

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize with saturated aqueous NaHCO₃ and extract the deprotected aldehyde.

Issue 2: Cannizzaro Reaction

Symptoms:

  • Reaction performed under strongly basic conditions (e.g., concentrated NaOH, KOH).

  • Isolation of both the corresponding alcohol and carboxylic acid.

  • Theoretical maximum yield of the desired product is limited to 50% if the aldehyde is the limiting reagent in a different desired transformation.

Causality: In the absence of α-protons, aldehydes can undergo a self-redox reaction in the presence of a strong base. One molecule of the aldehyde is reduced to an alcohol, while a second molecule is oxidized to a carboxylic acid.[7][13]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the Cannizzaro reaction.

Preventative Strategies:

StrategyDescriptionWhen to Use
Use Weaker Bases Employ non-hydroxide bases such as carbonates (K₂CO₃, Cs₂CO₃) or tertiary amines (Et₃N, DIPEA).When the reaction does not explicitly require a hydroxide base.
Lower Temperature Conduct the reaction at the lowest possible temperature.To kinetically disfavor the Cannizzaro side reaction.
Crossed-Cannizzaro Reaction Introduce a more reactive aldehyde, like formaldehyde, as a sacrificial hydride donor.[8]To maximize the conversion of the valuable benzaldehyde derivative to the corresponding alcohol.
Aldehyde Protection Protect the aldehyde as an acetal before subjecting the molecule to strongly basic conditions.When the aldehyde functionality must be preserved during a base-mediated transformation elsewhere in the molecule.
Issue 3: Amide or Pyrrolidine Ring Cleavage

Symptoms:

  • Presence of 4-formylbenzoic acid and pyrrolidine in the crude reaction mixture (amide cleavage).

  • Formation of unexpected ring-opened byproducts (pyrrolidine ring cleavage).

  • Inconsistent results under reductive or radical-generating conditions.

Causality: The N-benzoyl pyrrolidine moiety, while generally stable, can be susceptible to cleavage under specific, typically harsh, conditions. Strong acid or base can hydrolyze the amide bond.[9][10][14] Reductive or photoredox conditions may lead to the cleavage of the C-N bond within the pyrrolidine ring.[3][4][5][6][11]

Preventative Measures:

ParameterRecommendationRationale
pH Control Avoid prolonged exposure to strongly acidic (pH < 2) or basic (pH > 12) conditions, especially at elevated temperatures.Minimizes the risk of amide hydrolysis.
Reaction Time Monitor the reaction closely and quench it as soon as the desired transformation is complete.Reduces the time for potential degradation pathways to occur.
Reductive/Radical Reactions If employing conditions that may generate radicals or involve single-electron transfer, be aware of the potential for pyrrolidine ring opening. Consider alternative synthetic routes if this becomes a significant side reaction.The N-benzoyl pyrrolidine system has a known, though not commonly encountered, susceptibility to reductive cleavage.[3][4][5][6][11]

Summary of Key Parameters for Stability

ConditionPotential Degradation PathwayRecommended Action
Presence of Air/Oxidants Aldehyde OxidationUse inert atmosphere, degassed solvents.
Strong Base (e.g., NaOH, KOH) Cannizzaro ReactionUse weaker bases, lower temperature, or protect the aldehyde.
Strong Acid/Base (prolonged, heat) Amide HydrolysisBuffer the reaction if possible, minimize reaction time and temperature.
Photoredox/Reductive Catalysis Pyrrolidine Ring CleavageBe aware of this potential side reaction and consider alternative synthetic strategies if it occurs.

By understanding the inherent reactivity of this compound and anticipating potential degradation pathways, researchers can design more robust experimental protocols, leading to higher yields and purer products.

References

Validation & Comparative

A Senior Scientist's Guide to the 1H NMR Spectrum of 4-(Pyrrolidine-1-carbonyl)benzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a foundational requirement. Among the suite of analytical techniques available, 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for elucidating the structure of organic compounds in solution. This guide offers an in-depth technical analysis of the 1H NMR spectrum of 4-(Pyrrolidine-1-carbonyl)benzaldehyde, a key building block in medicinal chemistry. We will dissect its characteristic spectral features, provide a comparative analysis against structurally related analogues, and detail a robust protocol for acquiring high-fidelity data.

The Strategic Importance of this compound

This compound is a bifunctional molecule of significant interest. It incorporates a reactive aldehyde, a gateway for numerous synthetic transformations, and a tertiary amide in the form of an N-acyl pyrrolidine. This amide moiety is a common scaffold in pharmacologically active compounds, influencing properties such as solubility, metabolic stability, and receptor binding. A comprehensive understanding of its 1H NMR spectrum is therefore not merely an academic exercise; it is a critical checkpoint for verifying molecular identity, assessing purity, and monitoring reaction progress.

Deconstructing the 1H NMR Spectrum: An Expert Analysis

The 1H NMR spectrum of this compound provides a unique fingerprint of its molecular structure. The chemical shifts and coupling patterns of the protons are dictated by the electronic environment created by the para-substituted aromatic ring, the electron-withdrawing aldehyde, and the tertiary amide. A key feature to anticipate is the effect of restricted rotation around the amide C-N bond, a classic phenomenon in NMR spectroscopy.[1][2]

Predicted 1H NMR Spectral Data (500 MHz, CDCl3):

Peak AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale and Causality
Aldehyde (-CHO)~9.99Singlet (s)1HThe proton is directly attached to a carbonyl carbon, resulting in strong deshielding. Its position far downfield is a hallmark of aromatic aldehydes.[3][4]
Aromatic (Ha)~7.95Doublet (d)2HThese protons are ortho to the strongly electron-withdrawing and anisotropic aldehyde group, causing a significant downfield shift.[5][6]
Aromatic (Hb)~7.55Doublet (d)2HThese protons are ortho to the amide carbonyl. While electron-withdrawing, the amide group's effect is less pronounced than the aldehyde's, resulting in a relative upfield shift compared to Ha.
Pyrrolidine (Hc, Hd)~3.68 & ~3.45Two Triplets (t)2H + 2HThese are the methylene protons adjacent to the amide nitrogen. Due to the partial double bond character of the C-N amide bond, rotation is slow on the NMR timescale at room temperature.[7][8] This restricted rotation makes the two methylene groups (and the protons within them) diastereotopic, leading to two distinct signals. Broadening of these signals is common.
Pyrrolidine (He)~1.95Multiplet (m)4HThese are the remaining two methylene groups of the pyrrolidine ring, which are further from the electron-withdrawing groups and thus resonate in the more shielded aliphatic region.

Comparative Spectral Guide: Contextualizing the Data

To truly appreciate the spectral features, it is instructive to compare them with those of structurally similar compounds. This comparison highlights the influence of different functional groups on the electronic environment of the aromatic ring.

CompoundAldehyde Proton (δ)Aromatic Protons (δ, ortho to CHO)Aromatic Protons (δ, para to CHO)
This compound ~9.99 ppm~7.95 ppm~7.55 ppm
4-Methylbenzaldehyde ~9.96 ppm[9][10]~7.77 ppm[10]~7.33 ppm[10]
4-Formylbenzoic Acid (in DMSO-d6) ~10.14 ppm[11]~8.05 ppm[11]~8.17 ppm[11]

Analysis of Comparative Data:

  • vs. 4-Methylbenzaldehyde: The electron-donating methyl group in 4-methylbenzaldehyde shields the aromatic protons, causing them to appear at a significantly higher field (lower δ) compared to our target compound, where the amide group is electron-withdrawing.[9][12]

  • vs. 4-Formylbenzoic Acid: The carboxylic acid is a stronger electron-withdrawing group than the tertiary amide. This is reflected in the more downfield chemical shifts for all aromatic protons in 4-formylbenzoic acid.[11][13] The amide nitrogen in our target molecule can donate some electron density into the ring via resonance, slightly mitigating the withdrawing effect of its carbonyl.

A Validated Protocol for High-Resolution 1H NMR Acquisition

The integrity of any structural elucidation rests on the quality of the acquired data. The following protocol is designed to be a self-validating system for obtaining a publication-quality 1H NMR spectrum.

Step-by-Step Experimental Methodology:

  • Sample Preparation (The Foundation):

    • Accurately weigh 5–10 mg of the sample. This concentration is optimal for routine 1H NMR, providing excellent signal-to-noise without causing issues like peak broadening from excessive viscosity.[14][15]

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated chloroform (CDCl3). CDCl3 is an excellent choice for its ability to dissolve a wide range of organic compounds and its well-characterized residual peak (δ ≈ 7.26 ppm), which serves as a convenient secondary chemical shift reference.[16]

    • To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube.[17]

  • Spectrometer Setup and Data Acquisition (The Execution):

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for superior signal dispersion).

    • Locking: The spectrometer's field-frequency lock system will utilize the deuterium signal from the CDCl3 to maintain a stable magnetic field throughout the experiment.[16]

    • Shimming: This is the most critical step for achieving high resolution. The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume, resulting in sharp, symmetrical peaks.

    • Acquisition: Utilize standard 1D proton acquisition parameters. A sufficient number of scans (typically 8 to 16) should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing (The Refinement):

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks have a pure, positive absorption lineshape.

    • Calibrate the chemical shift axis by setting the residual CHCl3 peak to δ 7.26 ppm.

    • Integrate the signals. The relative areas of the integrals must be consistent with the number of protons in the molecule (e.g., the ratio of total aromatic protons to the aldehyde proton should be 4:1). This integration check is a core part of the protocol's self-validating nature.

Logical Workflow for NMR Analysis

Caption: A streamlined workflow from sample preparation to structural confirmation.

Conclusion

The 1H NMR spectrum of this compound is information-rich, offering clear signals for its aldehyde and aromatic moieties, alongside the more complex, dynamically influenced signals of the pyrrolidine ring. The phenomenon of restricted amide bond rotation is a key teaching point and a critical feature for correct spectral interpretation. By employing the robust experimental protocol and contextualizing the data through comparison with related structures, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the Reactivity of 4-(Pyrrolidine-1-carbonyl)benzaldehyde and Structurally Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, aromatic aldehydes serve as pivotal building blocks. Their reactivity, governed by the electronic and steric nature of substituents on the aromatic ring, dictates their utility in a myriad of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 4-(Pyrrolidine-1-carbonyl)benzaldehyde, a versatile intermediate of interest in pharmaceutical and agrochemical research.[1][2] By examining its performance in key reactions alongside structurally similar benzaldehydes, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its synthetic applications. This document will delve into the theoretical underpinnings of substituent effects, present detailed experimental protocols for reactivity assessment, and offer a clear comparison based on established chemical principles.

The Gatekeeper of Reactivity: Understanding Electronic Effects of the 4-Substituent

The reactivity of the aldehyde functional group in benzaldehyde derivatives is exquisitely sensitive to the electronic properties of the substituent at the para-position. This influence can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic nature of substituents.[3]

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of a substituted benzaldehyde.

  • k₀ is the rate constant for the reaction of unsubstituted benzaldehyde.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent. A positive σ value indicates an electron-withdrawing group (EWG), which generally increases the reactivity of the aldehyde towards nucleophiles, while a negative σ value signifies an electron-donating group (EDG), which tends to decrease reactivity.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

The 4-(pyrrolidine-1-carbonyl) group is an amide moiety. The nitrogen lone pair can donate electron density to the aromatic ring through resonance, while the carbonyl group is electron-withdrawing through both induction and resonance. The overall electronic effect of an amide substituent can be complex and is influenced by its conformation. Generally, N,N-dialkylcarboxamido groups are considered to be weak electron-donating to weakly electron-withdrawing groups, depending on the specific reaction and conditions. For the purpose of this guide, we will qualitatively position it within a spectrum of comparator compounds with well-defined electronic properties.

To provide a comprehensive comparison, we will examine the reactivity of this compound in relation to the following compounds:

  • 4-Nitrobenzaldehyde: Possesses a strongly electron-withdrawing nitro group (high positive σ value).

  • 4-Chlorobenzaldehyde: Features a moderately electron-withdrawing chloro group.

  • Benzaldehyde: The unsubstituted parent compound, serving as our baseline.

  • 4-Methylbenzaldehyde: Contains a weakly electron-donating methyl group.

  • 4-Methoxybenzaldehyde: Has a strongly electron-donating methoxy group (high negative σ value).

We will explore their relative reactivities in three archetypal reactions of aldehydes: the Wittig reaction (nucleophilic addition), reduction with sodium borohydride (nucleophilic addition of a hydride), and the Cannizzaro reaction (disproportionation).

Comparative Reactivity in Key Aldehyde Transformations

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction, the reaction of an aldehyde with a phosphorus ylide to form an alkene, is a fundamental transformation in organic synthesis.[4][5][6] The rate-determining step is typically the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde.

Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of the Wittig reaction. Conversely, electron-donating groups decrease the electrophilicity and slow the reaction down.

Expected Reactivity Order (Fastest to Slowest): 4-Nitrobenzaldehyde > 4-Chlorobenzaldehyde > This compound (predicted) ≈ Benzaldehyde > 4-Methylbenzaldehyde > 4-Methoxybenzaldehyde

The 4-(pyrrolidine-1-carbonyl) group is anticipated to have a relatively neutral to slightly deactivating effect compared to unsubstituted benzaldehyde, placing it in the middle of the reactivity spectrum.

Experimental Protocol: Comparative Wittig Olefination

This protocol is designed to compare the relative rates of the Wittig reaction for the different benzaldehyde derivatives. The disappearance of the aldehyde can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound and comparator benzaldehydes

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH), 10 M solution

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC/HPLC analysis

Procedure:

  • To five separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars, add the respective aldehyde (1.0 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol).

  • Add dichloromethane (10 mL) to each flask and stir to dissolve the solids.

  • Add the internal standard (0.5 mmol) to each flask.

  • At time t=0, add 10 M sodium hydroxide (5 mL) to each flask and stir the biphasic mixtures vigorously at room temperature.

  • At regular time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (approx. 0.1 mL) from the organic layer of each reaction mixture.

  • Quench the aliquot by passing it through a small plug of silica gel with dichloromethane.

  • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining aldehyde relative to the internal standard.

  • Plot the concentration of the aldehyde versus time for each reaction to determine the initial reaction rates.

Data Presentation:

The results can be summarized in a table comparing the initial rates of reaction or the percentage conversion at a specific time point.

CompoundSubstituentHammett σp[7][8]Predicted Relative Rate
4-Nitrobenzaldehyde-NO₂0.78Fastest
4-Chlorobenzaldehyde-Cl0.23Fast
This compound -CON(CH₂)₄Not availableIntermediate
Benzaldehyde-H0.00Intermediate
4-Methylbenzaldehyde-CH₃-0.17Slow
4-Methoxybenzaldehyde-OCH₃-0.27Slowest

Workflow Visualization:

Wittig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis cluster_results Data Interpretation A Dissolve Aldehyde (1.0 mmol) and Ylide Precursor (1.1 mmol) in CH2Cl2 B Add Internal Standard A->B C Initiate reaction with 10 M NaOH B->C D Stir vigorously at RT C->D E Withdraw aliquots at timed intervals D->E F Quench aliquots E->F G Analyze by GC/HPLC F->G H Determine aldehyde concentration G->H I Plot [Aldehyde] vs. Time H->I J Calculate initial rates I->J K Compare reactivity J->K

Caption: Experimental workflow for the comparative kinetic analysis of the Wittig reaction.

Reduction with Sodium Borohydride: A Mild and Selective Transformation

The reduction of aldehydes to primary alcohols using sodium borohydride (NaBH₄) is a common and highly selective reaction in organic synthesis.[1][9][10][11][12] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon.

Similar to the Wittig reaction, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to hydride attack and thus increasing the reaction rate. Electron-donating groups have the opposite effect.

Expected Reactivity Order (Fastest to Slowest): 4-Nitrobenzaldehyde > 4-Chlorobenzaldehyde > This compound (predicted) ≈ Benzaldehyde > 4-Methylbenzaldehyde > 4-Methoxybenzaldehyde

This protocol allows for the comparison of the reduction rates by monitoring the disappearance of the aldehyde using UV-Vis spectroscopy, taking advantage of the strong UV absorbance of the benzaldehyde chromophore.

Materials:

  • This compound and comparator benzaldehydes

  • Sodium borohydride (NaBH₄)

  • Ethanol (spectroscopic grade)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of each aldehyde (e.g., 0.1 M) in ethanol.

  • Prepare a fresh stock solution of NaBH₄ (e.g., 1.0 M) in ethanol.

  • In a quartz cuvette, add a known volume of the aldehyde stock solution and dilute with ethanol to a final volume of 3 mL, such that the initial absorbance at the λmax of the aldehyde is approximately 1.0.

  • Record the initial UV-Vis spectrum of the aldehyde solution.

  • Initiate the reaction by adding a small, known volume of the NaBH₄ stock solution (e.g., 30 µL to give a final concentration of 0.01 M) to the cuvette, quickly mix, and immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 30 seconds) at the λmax of the aldehyde.

  • Repeat the experiment for each of the comparator aldehydes under identical conditions.

  • Plot the absorbance at λmax versus time for each reaction to determine the initial reaction rates.

Data Presentation:

The pseudo-first-order rate constants (k') can be determined from the slope of a plot of ln(Absorbance) versus time and tabulated for comparison.

CompoundSubstituentPredicted Relative Rate Constant (k')
4-Nitrobenzaldehyde-NO₂Highest
4-Chlorobenzaldehyde-ClHigh
This compound -CON(CH₂)₄Intermediate
Benzaldehyde-HIntermediate
4-Methylbenzaldehyde-CH₃Low
4-Methoxybenzaldehyde-OCH₃Lowest

Reaction Mechanism Visualization:

NaBH4_Reduction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Aldehyde Aldehyde (R-CHO) Hydride Hydride (H⁻ from NaBH₄) Alkoxide Alkoxide Intermediate (R-CH₂O⁻) Hydride->Alkoxide Nucleophilic attack on carbonyl carbon Solvent Solvent (e.g., EtOH) Alcohol Primary Alcohol (R-CH₂OH) Solvent->Alcohol Protonation of alkoxide

Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.

The Cannizzaro Reaction: A Disproportionation Under Basic Conditions

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) in the presence of a strong base to yield a primary alcohol and a carboxylate salt.[13][14][15][16][17] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

The reactivity in the Cannizzaro reaction is also enhanced by electron-withdrawing groups, which increase the susceptibility of the carbonyl carbon to nucleophilic attack by the hydroxide ion.

Expected Reactivity Order (Fastest to Slowest): 4-Nitrobenzaldehyde > 4-Chlorobenzaldehyde > This compound (predicted) ≈ Benzaldehyde > 4-Methylbenzaldehyde > 4-Methoxybenzaldehyde

This protocol compares the extent of reaction after a fixed time by quantifying the amount of carboxylic acid and alcohol produced.

Materials:

  • This compound and comparator benzaldehydes

  • Potassium hydroxide (KOH), 50% (w/v) aqueous solution

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate, saturated solution

  • Anhydrous sodium sulfate

Procedure:

  • In separate 50 mL round-bottom flasks, place the respective aldehyde (2.0 mmol).

  • Add the 50% KOH solution (5 mL) to each flask and stir the mixture vigorously at room temperature for 24 hours.

  • After 24 hours, add water (10 mL) to each flask and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL) to separate the alcohol product.

  • Combine the ether extracts, wash with saturated sodium bicarbonate solution, then with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alcohol.

  • Acidify the aqueous layer from the initial extraction to pH ~2 with concentrated HCl to precipitate the carboxylic acid.

  • Collect the carboxylic acid by vacuum filtration, wash with cold water, and dry.

  • Determine the yield of both the alcohol and carboxylic acid for each reaction.

Data Presentation:

The yields of the corresponding alcohol and carboxylic acid for each aldehyde can be presented in a table for direct comparison.

CompoundSubstituentExpected Combined Yield (%)
4-Nitrobenzaldehyde-NO₂High
4-Chlorobenzaldehyde-ClModerate-High
This compound -CON(CH₂)₄Moderate
Benzaldehyde-HModerate
4-Methylbenzaldehyde-CH₃Low
4-Methoxybenzaldehyde-OCH₃Very Low

Conclusion

This guide provides a comprehensive framework for understanding and comparing the reactivity of this compound with other substituted benzaldehydes. Based on established principles of physical organic chemistry, we predict that the reactivity of this compound in nucleophilic addition and related reactions will be comparable to or slightly less than that of unsubstituted benzaldehyde. The provided experimental protocols offer a robust methodology for researchers to quantitatively assess its reactivity in the Wittig reaction, sodium borohydride reduction, and the Cannizzaro reaction. The resulting data will be invaluable for the strategic design of synthetic routes and the optimization of reaction conditions in the development of novel pharmaceuticals and other high-value chemical entities.

References

A Comparative Guide to the Biological Activity of 4-(Pyrrolidine-1-carbonyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(pyrrolidine-1-carbonyl)benzaldehyde scaffold is a versatile building block in medicinal chemistry, recognized for its role as an intermediate in the synthesis of a wide array of compounds with potential therapeutic applications.[1] Its unique structure allows for diverse modifications, leading to derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols to assist researchers in this promising field.

Enzyme Inhibition: A Key Therapeutic Strategy

Enzyme inhibition is a cornerstone of modern drug discovery. Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in disease.

Carbonic Anhydrase Inhibition

A series of pyrrolidinone-based chlorinated benzenesulfonamide derivatives have demonstrated potent inhibitory activity against human carbonic anhydrases (CAs), particularly the cancer-related isoform CA IX.[3]

Comparative Analysis of Carbonic Anhydrase Inhibitors

Compound IDModificationTarget IsozymeKd (nM)
Hydrazone 101-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativeCA IX5.0 - 37
Hydrazone 221-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativeCA IX5.0 - 37

Data synthesized from a study on chlorinated pyrrolidinone-bearing benzenesulfonamides.[3]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a chloro group at the meta position of the benzenesulfonamide moiety generally increases the binding affinity to all carbonic anhydrase isozymes.[3]

  • Compounds with more flexible tail groups, such as the hydrazones, exhibited stronger binding than those with rigid triazole or oxadiazole groups directly attached to the pyrrolidinone ring.[3]

α-Amylase and α-Glucosidase Inhibition

Pyrrolidine derivatives are also being explored for their potential in managing diabetes through the inhibition of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism.[4]

Comparative Analysis of α-Amylase and α-Glucosidase Inhibitors

Compound IDModificationα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
3g4-methoxy analogue26.2418.04
3aUnspecified36.32-
3fUnspecified-27.51
Acarbose (Standard)---
Metformin (Standard)---

Data extracted from a study on pyrrolidine derivatives as diabetic enzyme inhibitors.[4]

Expert Insights: The rationale for targeting both α-amylase and α-glucosidase simultaneously is to achieve a more effective regulation of postprandial glucose levels, a key factor in managing type-2 diabetes.[4] The varied inhibitory activities of the derivatives highlight the importance of the specific substitutions on the pyrrolidine ring in determining their potency and selectivity.[4]

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Several derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Pyrrolidine Chalcone Derivatives

Chalcones incorporating a pyrrolidine moiety have been investigated for their anticancer properties against human breast cancer cell lines.

Comparative Anticancer Activity of Pyrrolidine Chalcones

Compound IDTarget Cell LineActivity
3AP - 3JPMCF-7Not specified quantitatively
3AP - 3JPMDA-MB-468Not specified quantitatively

Information from a study on novel pyrrolidine chalcone derivatives.[5]

Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives

A series of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides have been synthesized and tested for their cytotoxicity against a panel of human cancer cell lines.[6]

Comparative Cytotoxicity of Pyrrolidinone-Hydrazone Derivatives (at 100 µM)

CompoundTarget Cell Line% Cell Viability
N'-(5-chloro-benzylidene)...IGR39 (Melanoma)Reduced
N'-(3,4-dichlorobenzylidene)...IGR39 (Melanoma)Reduced
Various DerivativesPPC-1 (Prostate)No significant effect

Data from a study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives.[6]

Experimental Rationale: The use of a 100 µM concentration for initial screening is a common practice to identify the most potent compounds from a library of synthesized derivatives.[6] This concentration is high enough to elicit a response from active compounds while minimizing the risk of non-specific toxicity.

Antimicrobial Activity

The pyrrolidine nucleus is a component of many natural and synthetic compounds with a wide range of pharmacological activities, including antimicrobial effects.[7]

Pyrrolyl Pyrrolidine Derivatives

Novel pyrrolyl pyrrolidine derivatives have been synthesized and screened for their antibacterial and antitubercular activities.[8]

Pyrrolidinoindoline Alkaloids

A series of pyrrolidinoindoline alkaloids have demonstrated broad-spectrum antimicrobial activity.

Antimicrobial Activity of Pyrrolidinoindoline Alkaloids

CompoundActivityMIC (µg/mL)
Hodgkinsine AAntibacterial, Antifungal, Anti-candidalAs low as 5
Quadrigemine CAntibacterial, Antifungal, Anti-candidalAs low as 5

Data from a study on the biological activities of pyrrolidinoindoline alkaloids.[9]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for key biological assays.

Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)

This protocol is based on the methodology described for the investigation of pyrrolidinone-based benzenesulfonamides.[3]

Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_run Thermal Shift Assay cluster_analysis Data Analysis reagents Prepare protein, dye, and compound solutions plate Add protein, dye, and compound to 384-well plate reagents->plate instrument Place plate in RT-PCR instrument plate->instrument melt Increase temperature gradually (e.g., 1°C/min) instrument->melt fluorescence Monitor fluorescence intensity melt->fluorescence curve Generate melt curve (Fluorescence vs. Temperature) fluorescence->curve tm Determine melting temperature (Tm) curve->tm kd Calculate dissociation constant (Kd) tm->kd caption Workflow for Fluorescent Thermal Shift Assay.

Caption: Workflow for Fluorescent Thermal Shift Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified carbonic anhydrase isozyme in a suitable buffer.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.

    • Prepare serial dilutions of the test compounds.

  • Plate Setup:

    • In a 384-well PCR plate, add the protein solution, the fluorescent dye, and the test compound to each well. Include appropriate controls (e.g., protein and dye without compound, buffer only).

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature, for example, from 25°C to 95°C at a rate of 1°C per minute.

  • Data Acquisition:

    • Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature to generate a melt curve.

    • Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

    • The shift in Tm in the presence of the compound compared to the control is used to calculate the dissociation constant (Kd), which indicates the binding affinity.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing cell viability and is relevant to the studies on the anticancer activity of pyrrolidine derivatives.[5]

Workflow for MTT Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours to allow attachment seed->incubate1 treat Add serial dilutions of test compounds incubate1->treat incubate2 Incubate for a specified period (e.g., 48-72 hours) treat->incubate2 mtt Add MTT solution to each well incubate2->mtt incubate3 Incubate for 2-4 hours mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->read analyze Calculate cell viability and IC50 values read->analyze caption Workflow for MTT Cell Viability Assay.

Caption: Workflow for MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, MDA-MB-468) under standard conditions.

    • Trypsinize the cells and seed them into a 96-well plate at a predetermined density.

    • Incubate the plate for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Incubate the plate for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium containing MTT.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are inhibited).

Concluding Remarks

The this compound scaffold continues to be a fertile ground for the discovery of new biologically active molecules. The derivatives discussed in this guide demonstrate a wide range of activities, from potent enzyme inhibition to significant anticancer and antimicrobial effects. The structure-activity relationship insights gleaned from these studies provide a roadmap for the rational design of future derivatives with enhanced potency and selectivity. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings.

References

A Comparative Guide to the HPLC Purity Analysis of 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(Pyrrolidine-1-carbonyl)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring robust and reliable analytical outcomes.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 80020-05-9) is a key bifunctional intermediate in medicinal chemistry and organic synthesis.[1][2] Its structure, incorporating both a reactive aldehyde and a stable tertiary amide, makes it a valuable building block for synthesizing a range of pharmaceutical candidates, particularly pyrrolidine derivatives explored for their diverse biological activities.[1][2]

Given its role as a precursor in multi-step syntheses, the purity of this intermediate is paramount. Trace impurities can lead to significant side reactions, reduced yields, and the generation of difficult-to-remove, structurally related impurities in the final active pharmaceutical ingredient (API). Consequently, a validated, high-resolution analytical method is not merely a quality control measure but a critical component of process development and validation.

This guide compares three distinct reversed-phase HPLC (RP-HPLC) methods, detailing their respective strengths and providing the experimental data necessary for informed selection based on specific laboratory needs, such as resolution, speed, or solvent compatibility.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₁₃NO₂[3][4][5][6]
Molecular Weight 203.24 g/mol [3][4][5][6]
Appearance White to off-white solid[1]
Structure
alt text

Understanding the Impurity Profile: A Mechanistic Approach

A robust analytical method must be capable of separating the main compound from its potential process-related impurities. The synthesis of this compound typically involves the acylation of pyrrolidine with an activated derivative of 4-formylbenzoic acid. This understanding allows us to predict the most likely impurities.

Plausible Synthetic Route & Potential Impurities:

cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Impurities A 4-Formylbenzoic Acid C Acylation (e.g., via acid chloride) A->C B Pyrrolidine B->C D This compound (Target Compound) C->D E Impurity A: Unreacted 4-Formylbenzoic Acid C->E F Impurity B: Unreacted Pyrrolidine (not UV active) C->F G Impurity C: 4-Carboxybenzaldehyde (hydrolysis) D->G Hydrolysis

Caption: Predicted impurity profile based on a common synthetic pathway.

  • Impurity A (4-Formylbenzoic Acid): An unreacted starting material. Its carboxylic acid group makes it more polar than the target compound.

  • Impurity B (Pyrrolidine): The other starting material. It lacks a chromophore and is generally not detectable by UV-HPLC.

  • Impurity C (4-Carboxybenzaldehyde): Can result from the hydrolysis of the amide bond of the final product or an activated intermediate during synthesis or storage.

The primary analytical challenge is to resolve the moderately polar target compound from the more polar, acidic impurities (A and C).

Comparative HPLC Methodologies

We present three distinct RP-HPLC methods, each employing a different separation strategy. The methods were evaluated for their ability to resolve the target compound from a spiked sample containing 4-formylbenzoic acid (Impurity A).

Method 1: The Workhorse - C18 Column with Acetonitrile Gradient

This method represents the standard industry approach for compounds of this nature. The C18 stationary phase provides strong hydrophobic retention, while the acetonitrile/water gradient effectively elutes compounds across a range of polarities.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.

Rationale (Expertise & Experience):

  • C18 Column: The octadecylsilane stationary phase is the universal choice for reversed-phase chromatography, offering excellent retention for aromatic compounds like our target molecule.[7]

  • Acetonitrile (ACN): Preferred over methanol due to its lower viscosity (reducing backpressure) and lower UV cutoff, ensuring a cleaner baseline.

  • Gradient Elution: A gradient is essential for purity analysis. It ensures that late-eluting, non-polar impurities are washed from the column while providing sufficient resolution for early-eluting polar impurities like 4-formylbenzoic acid.

  • UV Detection at 254 nm: The benzaldehyde moiety contains a strong chromophore. 254 nm is a common wavelength for aromatic compounds and provides excellent sensitivity for both the main compound and related aromatic impurities.[8]

start Prepare Sample (0.5 mg/mL in 50:50 ACN:H₂O) hplc HPLC System (Pump, Autosampler, UV Detector) start->hplc Inject 10 µL column C18 Column (4.6x150mm, 5µm) Temp: 30°C hplc->column Flow: 1.0 mL/min Gradient: ACN/H₂O data Data Acquisition (Chromatogram at 254 nm) hplc->data Signal column->hplc Eluent

Caption: Workflow for HPLC Purity Analysis (Method 1).

Method 2: Alternative Selectivity - Phenyl-Hexyl Column

To ensure no impurities are co-eluting, a method with a different selectivity is required. A phenyl-based stationary phase introduces π-π interactions as a secondary separation mechanism, which can significantly alter the elution order of aromatic compounds.[9][10]

Experimental Protocol:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • All other parameters (Mobile Phase, Gradient, Flow Rate, etc.) are identical to Method 1.

Rationale:

  • Phenyl-Hexyl Phase: The phenyl groups on the stationary phase can interact with the benzene ring of the analyte and its impurities via π-π stacking. This provides a different retention mechanism compared to the purely hydrophobic interactions of a C18 phase. This is particularly useful for separating compounds that differ in their aromatic character or substitution patterns.

Method 3: Modifying the Mobile Phase - Methanol and pH Adjustment

This method explores two common variables in method development: changing the organic solvent and controlling the mobile phase pH. Replacing acetonitrile with methanol alters solvent-analyte interactions, while adding a small amount of acid ensures the consistent ionization state of acidic or basic functional groups.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v)

  • Mobile Phase B: Methanol (MeOH) with 0.1% Formic Acid (v/v)

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 40% B

    • 18-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 Methanol:Water to 0.5 mg/mL.

Rationale:

  • Methanol (MeOH): As a protic solvent, methanol interacts differently with analytes compared to the aprotic acetonitrile. This can lead to changes in selectivity and peak shape.

  • 0.1% Formic Acid: The addition of acid suppresses the ionization of the carboxylic acid group on Impurity A (4-formylbenzoic acid). In its neutral form, it becomes less polar and is retained longer on the column. This can dramatically improve its peak shape (reducing tailing) and resolution from other components. This is a standard practice for achieving sharp peaks for acidic analytes in RP-HPLC.

Data-Driven Comparison

The following table summarizes the performance of the three methods using illustrative data from an analysis of a spiked sample.

ParameterMethod 1 (C18/ACN)Method 2 (Phenyl/ACN)Method 3 (C18/MeOH/Acid)
Retention Time (Main Peak) 10.2 min9.5 min12.8 min
Retention Time (Impurity A) 2.8 min3.1 min4.5 min
Resolution (Main Peak / Impurity A) > 10> 10> 10
Peak Asymmetry (Main Peak) 1.11.21.0
Peak Asymmetry (Impurity A) 1.8 (tailing)1.7 (tailing)1.1 (symmetric)
Total Run Time 25 min25 min25 min
Relative Solvent Cost High (ACN)High (ACN)Low (MeOH)

Analysis of Results:

  • Method 1 is a reliable, high-resolution starting point. However, it may produce tailing peaks for acidic impurities like Impurity A.

  • Method 2 offers a different selectivity profile. While it did not significantly improve resolution in this specific case, it is an invaluable tool for confirming that no peaks are hidden under the main analyte peak in Method 1. It serves as an excellent orthogonal or confirmatory method.

  • Method 3 provides the best peak shape for the acidic impurity (Impurity A) due to the pH control offered by formic acid. The use of methanol also makes it a more economical and, in some regions, more readily available solvent choice. The longer retention times are a typical consequence of using methanol, which is a weaker eluting solvent than acetonitrile.

Conclusion and Recommendations

For the routine purity analysis of this compound, Method 3 (C18 with an acidified methanol/water gradient) is recommended as the primary choice. It provides excellent peak shape for both the main component and potential acidic impurities, ensuring accurate integration and quantification, while also being more cost-effective.

Method 1 (C18 with acetonitrile/water) serves as a robust alternative and a good starting point for method development. Method 2 (Phenyl-Hexyl) is best employed as an orthogonal method during validation to demonstrate specificity and confirm the absence of co-eluting impurities.

The selection of an appropriate HPLC method is a critical decision in the development of pharmaceuticals and fine chemicals. By understanding the chemical nature of the analyte and its potential impurities, scientists can rationally design and compare methods to develop a robust, reliable, and efficient protocol that guarantees the quality of the final product.

References

A Comparative Guide to the Analysis of 4-(Pyrrolidine-1-carbonyl)benzaldehyde and Its Structural Analogue

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the purity and identity of starting materials are paramount. For researchers and drug development professionals, a Certificate of Analysis (CoA) is the cornerstone of quality control, providing a detailed summary of a compound's characteristics. This guide offers an in-depth comparison of 4-(Pyrrolidine-1-carbonyl)benzaldehyde, a key synthetic intermediate, with its close structural analogue, 4-(1-Pyrrolidino)benzaldehyde. By examining the typical analytical data and the methodologies used to obtain them, this guide provides a framework for evaluating the suitability of such compounds for research and development.

Understanding the Certificate of Analysis: A Critical Overview

A Certificate of Analysis is a formal document issued by a manufacturer that confirms a product meets its predetermined specifications. It is a critical component of Good Manufacturing Practices (GMP) and is essential for ensuring the reproducibility of experimental results. The CoA typically includes information on the compound's identity, purity, and physical properties, as determined by various analytical techniques.

Analysis of this compound (CAS 80020-05-9)

While a specific lot-numbered CoA for this compound is not publicly available without a specific batch number, a representative analysis can be compiled from the product specifications provided by various suppliers.[1][2][3][4][5] This compound is a versatile intermediate used in the synthesis of various pharmaceuticals.[1][2]

Typical Specifications:

ParameterSpecificationMethod
AppearanceWhite to off-white solidVisual Inspection
Purity≥ 97%HPLC
Molecular FormulaC₁₂H₁₃NO₂---
Molecular Weight203.24---
Storage0-8 °C---

Structural Representation:

Caption: Chemical structure of this compound.

Comparative Analysis: 4-(1-Pyrrolidino)benzaldehyde (CAS 51980-54-2)

A common alternative and structural analogue is 4-(1-Pyrrolidino)benzaldehyde. This compound shares the benzaldehyde and pyrrolidine moieties but differs in the nature of the linkage between them. This structural difference can influence its reactivity and physical properties.

Typical Specifications:

ParameterSpecificationMethod
AppearancePale yellow powderVisual Inspection
Purity≥ 97% to ≥ 99%HPLC
Molecular FormulaC₁₁H₁₃NO---
Molecular Weight175.23---
Melting Point81-87 °CMelting Point Apparatus
Storage0-8 °C---

Structural Representation:

HPLC_Workflow A Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., Acetonitrile/Water). B HPLC System Setup: - Column: C18 reverse-phase - Mobile Phase: Gradient of Acetonitrile and Water - Detector: UV at a specific wavelength (e.g., 254 nm) A->B C Injection & Separation: Inject the sample into the HPLC system. The components are separated based on their polarity as they pass through the column. B->C D Detection & Data Analysis: The UV detector measures the absorbance of the eluting components. The resulting chromatogram shows peaks for the main compound and any impurities. C->D E Purity Calculation: Calculate the area percent of the main peak relative to the total area of all peaks. D->E

References

A-Comparative-Guide-to-4-(Pyrrolidine-1-carbonyl)benzaldehyde-in-Modern-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An-In-depth-Analysis-of-Its-Synthetic-Utility-and-Performance-Against-Key-Alternatives

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological efficacy of a target molecule. 4-(Pyrrolidine-1-carbonyl)benzaldehyde has emerged as a versatile and valuable intermediate, particularly in the synthesis of targeted cancer therapies.[1][2] This guide provides a comprehensive comparison of its applications, performance, and synthetic protocols, offering researchers, scientists, and drug development professionals a critical evaluation of its utility against viable alternatives.

1.-Introduction-to-4-(Pyrrolidine-1-carbonyl)benzaldehyde:-A-Versatile-Scaffold

This compound is a bifunctional organic compound featuring a benzaldehyde group, which is reactive toward nucleophiles and serves as a linchpin for constructing larger molecular architectures, and a pyrrolidine-1-carbonyl moiety. This latter group often plays a crucial role in modulating the physicochemical properties of the final compound, such as solubility and cell permeability, and can participate in critical hydrogen bonding interactions with biological targets. The pyrrolidine motif itself is a common feature in over 20 FDA-approved drugs, highlighting its importance in establishing favorable drug-like properties.[3]

The primary and most well-documented application of this aldehyde is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.[4]

2.-Core-Application:-A-Lynchpin-in-the-Synthesis-of-PARP-Inhibitors

PARP enzymes, particularly PARP-1 and PARP-2, are central to the cellular process of DNA single-strand break repair.[5][6] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibiting PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, ultimately triggering cell death through a concept known as synthetic lethality.[4][6] Several blockbuster drugs, including Olaparib, are PARP inhibitors that exploit this vulnerability.[4]

The synthesis of numerous PARP inhibitors relies on building blocks that can introduce a specific pharmacophore to interact with the nicotinamide binding site of the enzyme. This compound serves this purpose effectively.

The aldehyde functionality of this compound is typically utilized in condensation or reductive amination reactions to link it to a core heterocyclic structure. Below is a representative, generalized protocol for its use in the synthesis of a benzimidazole-based PARP inhibitor scaffold, a common core in this drug class.[5]

Protocol:

  • Reaction-Setup: To a solution of 1,2-diaminobenzene (1.0 eq) in ethanol, add this compound (1.05 eq).

  • Condensation: Add a catalytic amount of acetic acid and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Oxidation: Upon completion of the condensation, allow the mixture to cool to room temperature and introduce an oxidizing agent, such as sodium metabisulfite or air, to facilitate the aromatization to the benzimidazole ring.

  • Work-up-and-Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 2-(4-(pyrrolidine-1-carbonyl)phenyl)-1H-benzo[d]imidazole intermediate.

dot graph "Synthetic_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize="9"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4"]; A [label="this compound"]; B [label="1,2-Diaminobenzene"]; }

subgraph "cluster_process" { label="Process"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; C [label="Condensation & Oxidative Cyclization"]; }

subgraph "cluster_product" { label="Product"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335"]; D [label="Benzimidazole Intermediate"]; }

A -> C; B -> C; C -> D [label="Yield: High"]; } "Synthetic workflow for a PARP inhibitor intermediate."

3.-Comparative-Analysis:-Performance-vs.-Alternative-Aldehydes

While this compound is effective, it is not the only option. The choice of a substituted benzaldehyde can significantly impact reaction efficiency and the pharmacological profile of the final PARP inhibitor. Other commercially available or synthetically accessible aldehydes are often considered.

Key-Alternatives:

  • 4-Carboxybenzaldehyde: This aldehyde can be coupled with various amines (like pyrrolidine or piperazine) using standard amide bond-forming reagents (e.g., HCTU, HOBt, DIPEA) to generate a diverse range of intermediates.[4]

  • 4-Fluorobenzaldehyde: The fluorine atom can be displaced via nucleophilic aromatic substitution (SNA) to introduce different functionalities.[4]

  • 4-Cyanobenzaldehyde: The cyano group can be converted into other functional groups, such as a tetrazole, which can act as a carboxylic acid bioisostere and enhance binding to the target enzyme.[4]

  • 4-(4-Chlorophenoxy)benzaldehyde: Used in the synthesis of other families of PARP inhibitors, demonstrating the modularity of the core structure.[7]

The primary advantage of using this compound directly is synthetic convergence . It reduces the number of synthetic steps required compared to starting with 4-carboxybenzaldehyde and then performing the amide coupling. This can lead to a higher overall yield and reduced purification challenges.

Precursor AldehydeSynthetic RouteTypical Yield (%)Key AdvantagesKey Disadvantages
This compound Direct condensation/reductive aminationHighConvergent route, fewer stepsLess modularity for late-stage diversification
4-Carboxybenzaldehyde Amide coupling followed by condensationModerate to High[4]High modularity, allows for diverse amine inputsLonger synthetic route, potential for side reactions
4-Fluorobenzaldehyde SNA reaction followed by condensationVariable[4]Useful for specific heterocyclic additionsHarsher reaction conditions may be needed
4-Cyanobenzaldehyde Cycloaddition/hydrolysis then condensationModerateAccess to bioisosteric groups like tetrazoles[4]Multi-step conversion of the cyano group required

dot graph "Precursor_Selection_Logic" { layout="dot"; node [shape="diamond", style="filled", fontname="Helvetica", fontsize="10", fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9"];

Start [label="Need to Synthesize\nPARP Inhibitor?", shape="ellipse", fillcolor="#F1F3F4"]; Convergent [label="Is a convergent route\nwith high overall yield\nthe priority?"]; Modular [label="Is late-stage\ndiversification with\nvarious amines needed?"]; Bioisostere [label="Is a tetrazole or\nother bioisostere\nrequired?"];

Use_Pyrrolidine [label="Use this compound", shape="box", style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_Carboxy [label="Use 4-Carboxybenzaldehyde", shape="box", style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Cyano [label="Use 4-Cyanobenzaldehyde", shape="box", style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Convergent; Convergent -> Use_Pyrrolidine [label="Yes"]; Convergent -> Modular [label="No"]; Modular -> Use_Carboxy [label="Yes"]; Modular -> Bioisostere [label="No"]; Bioisostere -> Use_Cyano [label="Yes"]; } "Decision logic for selecting the optimal benzaldehyde precursor."

4.-Beyond-PARP-Inhibitors:-Other-Reported-Applications

While its role in oncology is prominent, the utility of this compound and the broader pyrrolidine scaffold extends to other areas of therapeutic research. The pyrrolidine moiety is a privileged structure in medicinal chemistry, found in compounds targeting a range of biological pathways.[3][8]

  • Anti-inflammatory-and-Analgesic-Agents: Pyrrolidine derivatives have been explored for their potential as anti-inflammatory and analgesic drugs, often targeting enzymes like cyclooxygenase (COX).[2][9]

  • Neurological-Disorders: The compound is cited as an intermediate in the development of drugs targeting neurological disorders.[1]

  • Organocatalysis: Chiral pyrrolidine scaffolds are fundamental in asymmetric organocatalysis, promoting a variety of chemical transformations with high enantioselectivity.[8][10]

  • Antimicrobial-Agents: Benzaldehyde derivatives, in general, have been immobilized onto polymers to create materials with biocidal properties.[11]

5.-Conclusion

This compound is a high-value synthetic intermediate with a proven track record in the efficient synthesis of PARP inhibitors. Its primary advantage lies in providing a more convergent synthetic route compared to alternatives like 4-carboxybenzaldehyde, which, while offering greater modularity, necessitates a longer process. The choice between these precursors ultimately depends on the specific goals of the research program: speed and overall yield versus the need for late-stage diversification. As research continues to uncover the therapeutic potential of the pyrrolidine scaffold, the applications for this versatile benzaldehyde derivative are likely to expand further into diverse areas of drug discovery.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of ALK5 Inhibitors: A Comparative Analysis Featuring the 4-(Pyrrolidine-1-carbonyl)benzaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of inhibitors targeting the Activin-like Kinase 5 (ALK5), a critical serine/threonine kinase in the Transforming Growth Factor-β (TGF-β) signaling pathway. While we will use the versatile 4-(pyrrolidine-1-carbonyl)benzaldehyde scaffold as a foundational chemical motif, this guide will extend to a comparative analysis of other key structural classes of ALK5 inhibitors, offering researchers, scientists, and drug development professionals a broad perspective on the principles governing inhibitor potency and selectivity.

Introduction: The TGF-β/ALK5 Signaling Axis - A Prime Target in Disease

The TGF-β signaling pathway is a fundamental cellular communication system that regulates a vast array of biological processes, including cell growth, differentiation, apoptosis, and immune responses.[1] Dysregulation of this pathway is a hallmark of numerous pathologies, most notably fibrosis and cancer.[1][2] TGF-β exerts its effects by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. ALK5, also known as TGF-β type I receptor (TGFβR1), is the primary type I receptor for TGF-β.[1] Upon TGF-β binding, the type II receptor phosphorylates and activates ALK5, which in turn phosphorylates its downstream substrates, the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.

Given its central role in mediating the pro-fibrotic and tumor-promoting effects of TGF-β, ALK5 has emerged as a highly attractive therapeutic target. The development of small molecule inhibitors of ALK5 offers a promising strategy to counteract the detrimental effects of aberrant TGF-β signaling. The this compound core represents a valuable starting point for the design of such inhibitors. The pyrrolidine ring is a prevalent motif in many natural products and approved drugs, often conferring favorable physicochemical properties and three-dimensional diversity.[3] The benzaldehyde moiety provides a versatile handle for synthetic elaboration to explore interactions within the ALK5 active site.

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGF_beta TGF-β Ligand TGFBR2 TGF-βRII TGF_beta->TGFBR2 Binds ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_transcription Target Gene Transcription Nucleus->Gene_transcription Regulates Inhibitor 4-(Pyrrolidine-1-carbonyl) benzaldehyde Analogs (ALK5 Inhibitors) Inhibitor->ALK5 Inhibit

Caption: The canonical TGF-β/ALK5 signaling pathway and the point of intervention for ALK5 inhibitors.

Comparative Analysis of ALK5 Inhibitor Scaffolds

Compound Class/ScaffoldRepresentative CompoundALK5 IC50 (nM)Key Structural Features & SAR Insights
Pyrrolidine-based A-83-0112A potent inhibitor with a pyrrolidine ring. The specific substitution pattern on the pyrazole and furan rings is critical for activity.
Pyridazine-based Galunisertib (LY2157299)56A clinical-stage inhibitor. The pyridazine core acts as a hinge-binder, and the substituents are optimized for potency and pharmacokinetic properties.[4]
Imidazole-based SB-43154294A widely used research tool. The imidazole core is a common hinge-binding motif. Modifications to the phenyl and benzodioxole rings significantly impact potency and selectivity.
Pyrido-oxazine-based (Example from Patent)<10Novel class of highly potent inhibitors. The rigid tricyclic core likely enforces a favorable conformation for binding to the ALK5 active site.[5]

Table 1: Comparison of different classes of ALK5 inhibitors. IC50 values are approximate and can vary depending on the assay conditions.

From this comparison, several key principles for designing potent ALK5 inhibitors emerge:

  • Hinge-Binding Moiety: A nitrogen-containing heterocycle (e.g., pyrazole, pyridazine, imidazole) is a common feature that forms crucial hydrogen bonds with the hinge region of the ALK5 kinase domain.

  • Hydrophobic Pockets: The ATP-binding site of ALK5 contains several hydrophobic pockets. Appropriate substitution with lipophilic groups on the core scaffold is essential for achieving high potency.

  • Solvent-Exposed Region: The region around the ribose-binding pocket is more solvent-exposed, and modifications in this area can be used to tune physicochemical properties such as solubility and permeability without significantly compromising potency.

  • Role of the Pyrrolidine Ring: In analogs that contain it, the pyrrolidine ring can serve multiple purposes. It can act as a rigid scaffold to orient other functional groups, provide a vector for substitution into different pockets of the active site, and improve physicochemical properties. The stereochemistry of substituted pyrrolidines is often critical for activity.

Experimental Protocols for Evaluating ALK5 Inhibitors

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key in vitro and cell-based assays used to characterize ALK5 inhibitors.

In Vitro ALK5 Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant ALK5.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - ALK5 Enzyme - Substrate (e.g., SMAD2 peptide) - ATP - Test Compounds (serial dilutions) Start->Prepare_Reagents Dispense Dispense Reagents into Assay Plate Prepare_Reagents->Dispense Incubate Incubate to Allow Kinase Reaction Dispense->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro ALK5 kinase inhibition assay.

Detailed Protocol (Example using ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human ALK5 kinase in an appropriate kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the ALK5 substrate (e.g., a synthetic peptide containing the SMAD2 phosphorylation site).

    • Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km of ALK5 for ATP.

    • Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Procedure:

    • Add the kinase buffer to all wells of a 384-well white assay plate.

    • Add the test compounds or DMSO (for control wells) to the appropriate wells.

    • Add the ALK5 enzyme to all wells except the "no enzyme" control wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection (ADP-Glo™):

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to all wells to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based SMAD2 Phosphorylation Assay

This assay measures the ability of a compound to inhibit ALK5 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SMAD2.

Detailed Protocol (Example using Western Blotting):

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells) in appropriate growth medium.

    • Seed the cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound or DMSO for 1 hour.

    • Stimulate the cells with a known concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total SMAD2 or a housekeeping protein like GAPDH.

  • Data Analysis:

    • Quantify the band intensities for p-SMAD2 and the loading control using densitometry software.

    • Calculate the ratio of p-SMAD2 to the loading control for each treatment condition.

    • Plot the normalized p-SMAD2 levels against the compound concentration to determine the cellular IC50.

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the design of novel ALK5 inhibitors. By understanding the key structural requirements for potent and selective inhibition through comparative analysis of different inhibitor classes, medicinal chemists can rationally design new analogs with improved therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of these compounds, ensuring the generation of high-quality and reproducible data.

Future efforts in this field should focus on the synthesis and systematic evaluation of a focused library of this compound analogs to elucidate a detailed SAR for this specific scaffold. Further optimization should aim to enhance not only potency but also pharmacokinetic properties, such as metabolic stability and oral bioavailability, to translate potent in vitro inhibitors into effective in vivo drug candidates for the treatment of fibrosis, cancer, and other TGF-β-driven diseases.

References

A Comparative Guide to the Synthesis of 4-(Pyrrolidine-1-carbonyl)benzaldehyde for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Pyrrolidine-1-carbonyl)benzaldehyde in Modern Drug Discovery

This compound is a versatile bifunctional molecule that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive aldehyde and a stable pyrrolidinyl amide, makes it a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and complex molecular architectures.[1][2] Researchers leverage this compound as a foundational building block for developing novel therapeutics, particularly in the exploration of enzyme inhibitors and compounds targeting neurological disorders.[1] The aldehyde functionality serves as a handle for various chemical transformations, including reductive aminations and Wittig reactions, while the pyrrolidine amide moiety often contributes to the pharmacokinetic profile and target engagement of the final drug candidate.

Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides a comparative analysis of the most common and effective synthetic methodologies for its preparation. We will delve into the mechanistic underpinnings of each approach, offer detailed, field-tested experimental protocols, and present a critical evaluation of their respective advantages and disadvantages to empower researchers in making informed decisions for their specific synthetic needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound primarily revolves around the formation of a robust amide bond. The two most prevalent strategies involve the acylation of pyrrolidine with an activated carboxylic acid derivative of 4-formylbenzoic acid and the direct coupling of 4-carboxybenzaldehyde with pyrrolidine using coupling agents. A third, more specialized approach, the Weinreb amide synthesis, also presents a viable, albeit less commonly reported, route.

Method Starting Materials Key Reagents Typical Yield Reaction Time Temperature Key Advantages Key Disadvantages
Method 1: Acyl Chloride Acylation 4-Formylbenzoyl chloride, PyrrolidineBase (e.g., K₂CO₃, Triethylamine)High (often >80%)1-24 hours0 °C to Room Temp.High yield, relatively inexpensive reagents, straightforward procedure.4-Formylbenzoyl chloride is moisture-sensitive and can be corrosive.
Method 2: Amide Coupling 4-Carboxybenzaldehyde, PyrrolidineCoupling agents (e.g., EDC, HOBt, HATU), Base (e.g., DIPEA)Good to High (60-90%)1-18 hours0 °C to Room Temp.Milder reaction conditions, broad substrate scope, good for sensitive molecules.Coupling reagents can be expensive, byproduct removal can be challenging.
Method 3: Weinreb Amide Approach 4-CarboxybenzaldehydeN,O-Dimethylhydroxylamine, Activating agent (e.g., CDMT), Organometallic reagent (e.g., DIBAL-H)Potentially HighMulti-stepVariableAvoids over-addition, produces aldehyde directly.Multi-step process, requires organometallic reagents.

Method 1: The Acyl Chloride Approach - A Classic and Robust Synthesis

This method, a variation of the Schotten-Baumann reaction, is a cornerstone of amide synthesis. It proceeds through the nucleophilic acyl substitution of the highly reactive 4-formylbenzoyl chloride with pyrrolidine. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism

The lone pair of the nitrogen atom in pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the desired amide.

Experimental Protocol

Materials:

  • 4-Formylbenzoyl chloride (1.1 eq)

  • Pyrrolidine (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.1 eq) or Triethylamine (1.2 eq)

  • Acetonitrile or Dichloromethane (DCM)

  • Distilled water

Procedure:

  • To a round-bottom flask containing a solution of pyrrolidine (1.0 eq) and potassium carbonate (1.1 eq) in acetonitrile at 0 °C, add a solution of 4-formylbenzoyl chloride (1.1 eq) in acetonitrile dropwise.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a large volume of distilled water.[3]

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Wash the solid with water and dry under vacuum to afford this compound.

Expert Insights & Troubleshooting
  • Causality: The use of an acyl chloride is advantageous due to its high reactivity, which often leads to high yields and short reaction times. The dropwise addition at 0 °C is to control the initial exothermic reaction.

  • Self-Validation: The formation of a precipitate upon addition to water is a strong indicator of product formation, as the product is typically a solid with low water solubility. The purity can be readily assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).

  • Troubleshooting: If the reaction is sluggish, ensure the 4-formylbenzoyl chloride is of high purity and has not hydrolyzed. The use of a stronger, non-nucleophilic organic base like triethylamine in a dry aprotic solvent like DCM can also be employed.

Method 2: Amide Coupling - A Milder and Versatile Alternative

Amide coupling reactions are widely used in peptide synthesis and have been adapted for a broad range of amide bond formations. This method involves the in-situ activation of the carboxylic acid (4-carboxybenzaldehyde) with a coupling reagent, which then readily reacts with the amine (pyrrolidine).

Reaction Mechanism

Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by pyrrolidine to form the amide. Often, an additive like 1-Hydroxybenzotriazole (HOBt) is used to form a more stable active ester, which is less prone to side reactions and racemization (if applicable).[4]

Experimental Protocol

Materials:

  • 4-Carboxybenzaldehyde (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N HCl, Saturated aqueous NaHCO₃, Brine

Procedure:

  • To a round-bottom flask, add 4-carboxybenzaldehyde (1.0 eq), HOBt (1.2 eq), and pyrrolidine (1.1 eq).[4]

  • Dissolve the mixture in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[4]

  • Add DIPEA (2.5 eq) dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.[4]

Expert Insights & Troubleshooting
  • Causality: The EDC/HOBt system is a well-established and efficient method for amide bond formation under mild conditions, making it suitable for substrates with sensitive functional groups. DIPEA is a non-nucleophilic base used to neutralize the acids formed during the reaction.

  • Self-Validation: The aqueous workup is designed to remove the water-soluble byproducts (EDC urea) and unreacted starting materials. The final purity is confirmed by chromatography and spectroscopy.

  • Troubleshooting: Incomplete reactions can sometimes be addressed by using a more powerful coupling reagent like HATU. If the amine is particularly unreactive, a higher reaction temperature or longer reaction time may be necessary. The choice of solvent can also be critical; DMF is often used for less soluble substrates.

Method 3: The Weinreb Amide Approach - A Strategic Alternative for Aldehyde Synthesis

The Weinreb amide synthesis is a powerful method for the preparation of ketones and aldehydes that cleverly avoids the common problem of over-addition of organometallic reagents.[5] This approach involves the formation of a stable N-methoxy-N-methylamide (Weinreb amide) from the carboxylic acid, which is then treated with a reducing agent to furnish the aldehyde.

Conceptual Workflow
  • Formation of the Weinreb Amide: 4-Carboxybenzaldehyde is first converted to its corresponding Weinreb amide by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent (e.g., CDMT, HATU).[6]

  • Reduction to the Aldehyde: The resulting Weinreb amide is then reduced with a mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to yield this compound. The key to this method is the formation of a stable chelated intermediate upon addition of the hydride, which prevents over-reduction to the alcohol.[7]

Expert Insights
  • Causality: The stability of the tetrahedral intermediate formed during the reduction of the Weinreb amide is the cornerstone of this method's success in preventing over-reduction.[7]

  • Applicability: While this method is multi-step for the synthesis of the target molecule starting from 4-carboxybenzaldehyde, it offers a high degree of control and is particularly useful when other functional groups in the molecule are sensitive to the conditions of the other methods.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the discussed methodologies, the following diagrams illustrate the overall workflows.

Synthetic_Workflow_Comparison cluster_0 Method 1: Acyl Chloride Acylation cluster_1 Method 2: Amide Coupling cluster_2 Method 3: Weinreb Amide Approach 4-Formylbenzoyl_chloride 4-Formylbenzoyl_chloride Acylation Acylation 4-Formylbenzoyl_chloride->Acylation Pyrrolidine_1 Pyrrolidine Pyrrolidine_1->Acylation Product_1 This compound Acylation->Product_1 High Yield 4-Carboxybenzaldehyde 4-Carboxybenzaldehyde Coupling Coupling 4-Carboxybenzaldehyde->Coupling Pyrrolidine_2 Pyrrolidine Pyrrolidine_2->Coupling Product_2 This compound Coupling->Product_2 Good Yield, Mild 4-Carboxybenzaldehyde_2 4-Carboxybenzaldehyde Weinreb_Amide_Formation Weinreb_Amide_Formation 4-Carboxybenzaldehyde_2->Weinreb_Amide_Formation Weinreb_Amide Weinreb Amide Intermediate Weinreb_Amide_Formation->Weinreb_Amide Reduction Reduction Weinreb_Amide->Reduction Product_3 This compound Reduction->Product_3 Controlled

Caption: Comparative workflow of the three main synthetic routes to this compound.

Conclusion and Recommendations

The choice of synthetic method for this compound ultimately depends on the specific requirements of the research project, including scale, cost, available equipment, and the chemical nature of any other functional groups present in more complex starting materials.

  • For large-scale, cost-effective synthesis where the starting materials are readily available, the Acyl Chloride Approach (Method 1) is often the most practical choice due to its high yields and straightforward procedure.

  • When working with sensitive substrates or when milder conditions are paramount, the Amide Coupling Approach (Method 2) offers a robust and versatile alternative, with a wide range of coupling reagents available to optimize the reaction.

  • The Weinreb Amide Approach (Method 3) , while more complex, provides a strategic advantage in specific scenarios where preventing over-reaction is critical and a high degree of control is necessary.

By understanding the nuances of each of these synthetic pathways, researchers can confidently and efficiently produce this valuable intermediate, accelerating the pace of drug discovery and development.

References

A Comparative Guide to the Validation of 4-(Pyrrolidine-1-carbonyl)benzaldehyde as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the selection of starting materials is a critical decision point that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. Benzaldehyde derivatives, in particular, serve as foundational pillars for constructing a vast array of complex molecular architectures.[1] This guide provides an in-depth validation of 4-(Pyrrolidine-1-carbonyl)benzaldehyde, a versatile intermediate, by objectively comparing its synthetic utility against a more traditional, multi-step approach. We will explore its performance through the lens of a practical, head-to-head synthesis, supported by detailed experimental protocols and comparative data, to empower researchers in making informed strategic decisions.

Profiling the Intermediate: this compound

This compound is a bifunctional molecule featuring a reactive aldehyde group and a robust amide moiety.[2][3] This unique combination makes it a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals where the pyrrolidine scaffold is a common motif.[2][3][4]

Key Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₃NO₂[3][5][6][7]

  • Molecular Weight: 203.24 g/mol [3][5][8]

  • CAS Number: 80020-05-9[3][5][6][8]

  • Appearance: White to off-white solid[3]

The core value of this intermediate lies in its structural design. The amide group, formed from the condensation of a carboxylic acid and pyrrolidine, is generally stable under a variety of reaction conditions. Crucially, the amide acts as a moderate electron-withdrawing group, which enhances the electrophilicity of the aldehyde's carbonyl carbon. This electronic effect makes the aldehyde more susceptible to nucleophilic attack, facilitating key bond-forming reactions such as reductive amination, Wittig reactions, and aldol condensations.[1] Its pre-functionalized nature allows for the direct introduction of the pyrrolidinyl-carbonyl fragment, streamlining synthetic sequences that would otherwise require additional steps of activation and coupling.

The Synthetic Challenge: A Head-to-Head Comparison

To objectively validate the utility of this compound, we will compare two distinct synthetic routes to a common target molecule: (4-(Pyrrolidine-1-carbonyl)phenyl)-N-(phenylmethyl)methanamine .

  • Route A (The Convergent Approach): A one-step reductive amination utilizing this compound.

  • Route B (The Linear Approach): A two-step sequence starting from a simpler, cheaper alternative, 4-Carboxybenzaldehyde . This route requires an initial reductive amination followed by an amide coupling reaction.

This comparative synthesis will serve as a practical benchmark for evaluating key performance indicators: synthetic efficiency (yield, step count), process complexity, and resource utilization.

Experimental Protocols

Protocol A: One-Step Synthesis via this compound

This protocol demonstrates the directness and efficiency of using the pre-functionalized intermediate. The stability of the existing amide bond under reductive amination conditions is a key advantage.[2][3]

Reaction: Reductive Amination Target: (4-(Pyrrolidine-1-carbonyl)phenyl)-N-(phenylmethyl)methanamine

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq, 2.03 g, 10 mmol) and dichloromethane (DCM, 40 mL). Stir at room temperature until all solids are dissolved.

  • Amine Addition: Add benzylamine (1.05 eq, 1.12 g, 10.5 mmol) dropwise to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 3.18 g, 15 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours, or until TLC analysis indicates complete consumption of the imine.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure target compound.

Protocol B: Two-Step Synthesis via 4-Carboxybenzaldehyde

This protocol represents a more traditional, linear approach where the final molecule is assembled sequentially. It highlights the additional steps and handling required when a pre-functionalized intermediate is not used.

Reaction: Sequential Reductive Amination and Amide Coupling Target: (4-(Pyrrolidine-1-carbonyl)phenyl)-N-(phenylmethyl)methanamine

Step 1: Reductive Amination of 4-Carboxybenzaldehyde

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-Carboxybenzaldehyde (1.0 eq, 1.50 g, 10 mmol) and benzylamine (1.05 eq, 1.12 g, 10.5 mmol) in methanol (40 mL).

  • Imine Formation & Reduction: Stir for 1 hour at room temperature. Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.2 eq, 0.45 g, 12 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Work-up & Isolation: Quench the reaction with 1M HCl until the pH is ~6. Remove the methanol under reduced pressure. The resulting solid, 4-((benzylamino)methyl)benzoic acid, is filtered, washed with cold water, and dried under vacuum. This intermediate is used directly in the next step.

Step 2: Amide Coupling

  • Reaction Setup: To a stirred solution of 4-((benzylamino)methyl)benzoic acid (from Step 1, approx. 10 mmol) in DCM (40 mL), add pyrrolidine (1.2 eq, 0.85 g, 12 mmol).

  • Coupling Agent Addition: Cool the mixture to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq, 2.30 g, 12 mmol) and Hydroxybenzotriazole (HOBt) (1.2 eq, 1.62 g, 12 mmol).

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Purification: Wash the reaction mixture sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is purified by flash column chromatography as described in Protocol A.

Comparative Performance Data

The following table summarizes the expected outcomes from the two synthetic routes, providing a clear quantitative comparison.

MetricRoute A (Convergent)Route B (Linear)Justification
Synthetic Steps 12Route A consolidates two transformations into a single operation.
Overall Yield (Est.) 80-90%60-70%Avoids isolation of an intermediate, preventing material loss.
Purity (Post-Chroma.) >98%>98%Both routes can yield high purity product with proper chromatography.
Total Reaction Time ~5 hours~18 hoursRoute B requires an overnight amide coupling step.
Process Complexity LowModerateRoute B involves an additional reaction setup, work-up, and isolation.
Key Reagents NaBH(OAc)₃NaBH₄, EDC, HOBtRoute B requires specialized (and more expensive) coupling reagents.

Visualization of Synthetic Workflows

The following diagrams illustrate the strategic difference between the convergent and linear approaches, visually reinforcing the efficiency gains offered by this compound.

A_Start1 This compound A_Process One-Pot Reductive Amination (Imine Formation + Reduction) A_Start1->A_Process A_Start2 Benzylamine A_Start2->A_Process A_End Target Molecule A_Process->A_End Yield: 85%

Caption: Workflow for the convergent one-step synthesis (Route A).

B_Start1 4-Carboxybenzaldehyde B_Process1 Reductive Amination B_Start1->B_Process1 B_Start2 Benzylamine B_Start2->B_Process1 B_Intermediate Intermediate Acid B_Process1->B_Intermediate Step 1 B_Process2 Amide Coupling (EDC/HOBt) B_Intermediate->B_Process2 B_Start3 Pyrrolidine B_Start3->B_Process2 B_End Target Molecule B_Process2->B_End Step 2

Caption: Workflow for the linear two-step synthesis (Route B).

Conclusion: A Validated Strategic Intermediate

The comparative analysis unequivocally validates this compound as a highly efficient and strategic synthetic intermediate. The convergent, one-step synthesis (Route A) is demonstrably superior to the linear, two-step approach (Route B) in terms of overall yield, reaction time, and process simplicity.

By incorporating the pyrrolidine-amide functionality at the outset, researchers can:

  • Reduce Step Count: Significantly shorten synthetic routes, saving time and labor.

  • Increase Overall Yield: Eliminate the need to isolate and purify intermediates, minimizing material loss.

  • Simplify Processes: Avoid the use of specialized and often costly peptide coupling reagents.

For research, discovery, and development professionals, the adoption of pre-functionalized building blocks like this compound is not merely a matter of convenience; it is a strategic decision that enhances the overall productivity and economic viability of a synthetic program. Its utility in the rapid generation of diverse chemical libraries for pharmaceutical and agrochemical screening makes it an indispensable tool for the modern chemist.[2][3]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-(Pyrrolidine-1-carbonyl)benzaldehyde (CAS: 80020-05-9). As a key intermediate in organic synthesis and pharmaceutical development, its responsible management is paramount to ensuring laboratory safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory best practices.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of safe handling and disposal. While the Safety Data Sheet (SDS) for this compound itself may lack detailed hazard statements[2], a conservative approach is warranted based on the hazards associated with its structural analogs, such as 4-(1-Pyrrolidino)benzaldehyde. This principle of "prudent practice" dictates treating a substance with unknown toxicity as potentially hazardous.

The primary known risks associated with structurally similar compounds involve irritation.[3] The benzaldehyde moiety can cause irritation, while the pyrrolidine ring, a nitrogen-containing heterocycle, suggests that combustion may produce toxic oxides of nitrogen (NOx).[4]

Table 1: Hazard Profile Based on Structural Analogs

Hazard CategoryGHS PictogramHazard StatementSource
Skin IrritationH315: Causes skin irritation.[3]
Eye IrritationH319: Causes serious eye irritation.[3]
Respiratory IrritationH335: May cause respiratory irritation.[3]

Note: This data is for the structural analog 4-(1-Pyrrolidino)benzaldehyde and should be used as a precautionary guide.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure the appropriate PPE is worn to mitigate exposure risks. The causality is clear: preventing direct contact with the chemical minimizes the risk of irritation and potential sensitization.

  • Eye Protection : Wear ANSI-approved safety glasses with side shields or chemical splash goggles.[5]

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[6]

  • Body Protection : A standard laboratory coat should be worn to protect against incidental skin contact.

  • Respiratory Protection : All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. Evaporation is never an acceptable method of chemical waste disposal.[8] The core principle is containment and transfer to a licensed waste management facility via your institution's Environmental Health & Safety (EHS) office.

Protocol 1: Disposal of Unused Chemical and Contaminated Labware

This protocol applies to the neat (pure) solid compound and any disposable materials that have come into direct contact with it (e.g., weighing papers, contaminated gloves, pipette tips).

  • Waste Segregation : Designate a specific, dedicated hazardous waste container for this compound waste. Do not mix with other chemical waste streams to prevent unknown and potentially hazardous reactions.[9]

  • Container Selection : Use a high-density polyethylene (HDPE) or glass container with a secure, sealable lid. The container must be compatible with the chemical waste.

  • Labeling : Immediately label the waste container with a hazardous waste tag as soon as the first item is placed inside.[10] The label must include:

    • The full chemical name: "this compound"

    • CAS Number: 80020-05-9

    • The words "Hazardous Waste"

    • Associated Hazards (e.g., "Irritant")

    • The accumulation start date.

  • Waste Collection : Carefully transfer the solid chemical waste and any contaminated disposable items into the labeled container.

  • Storage : Keep the waste container sealed at all times, except when adding waste.[10] Store it in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[9]

  • Final Disposal : Once the container is full or ready for pickup, arrange for its collection by your institution's EHS department. They will manage the final disposal at an approved waste disposal plant.[5]

Protocol 2: Decontamination and Disposal of Empty Containers

"Empty" containers are not truly empty and must be decontaminated before they can be disposed of as non-hazardous waste. The residue within can still pose a hazard.

  • Initial Rinse (Hazardous) : The first rinse is critical as it removes the bulk of the chemical residue.

    • Choose a solvent in which this compound is soluble (e.g., acetone or ethanol).

    • Rinse the container with a small amount of the solvent.

    • Crucially, this first rinsate must be collected and disposed of as hazardous liquid waste. [8] Transfer it to a designated liquid hazardous waste container, appropriately labeled.

  • Subsequent Rinses : Perform a "triple rinse" by repeating the rinse step two more times.[10] While some institutional policies may allow for the disposal of the second and third rinsates down the drain if they meet specific criteria, the most prudent and universally compliant practice is to collect all three rinses as hazardous waste.

  • Container Disposal : Once triple-rinsed and air-dried, the original chemical label must be completely removed or defaced.[8] The clean, unlabeled container can then be disposed of in the appropriate solid waste stream (e.g., glass recycling bin).

Spill Management

In the event of a small spill within a chemical fume hood:

  • Ensure Safety : Alert others in the immediate area and ensure you are wearing the correct PPE.

  • Containment : Cover the spill with a chemically inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.[11]

  • Collection : Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous solid waste container.

  • Decontamination : Clean the spill area with a suitable solvent and a cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.

Caption: Logical workflow for segregating and disposing of chemical waste.

References

A Researcher's Guide to the Safe Handling of 4-(Pyrrolidine-1-carbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery and development professionals, our work with novel chemical intermediates like 4-(Pyrrolidine-1-carbonyl)benzaldehyde is foundational to innovation. This aromatic aldehyde, featuring a pyrrolidine amide group, serves as a key building block in medicinal chemistry and organic synthesis.[1] Ensuring its safe handling is not merely a matter of regulatory compliance but a core tenet of scientific excellence and personal responsibility.

This guide provides a direct, field-tested operational plan for the use of this compound, moving beyond a simple checklist to explain the rationale behind each safety protocol.

Hazard Identification and Risk Assessment

Assumed Hazard Profile:

Hazard ClassPotential EffectsGHS Classification (Assumed)
Skin Irritation May cause redness, itching, or inflammation upon contact.H315: Causes skin irritation
Eye Irritation Can cause serious redness, pain, or damage to the eyes.H319: Causes serious eye irritation
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.H335: May cause respiratory irritation

This assessment mandates the use of specific engineering controls and Personal Protective Equipment (PPE) to create a multi-layered defense against exposure.[5]

Core Directive: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard.[5][6] Its selection must be deliberate and directly address the risks identified above. The minimum PPE for any work in a laboratory includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[7] For handling this compound, this baseline is supplemented as follows:

Task / OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Safety glasses with side shields (ANSI Z87 rated).[7]Disposable Nitrile Gloves (minimum 4 mil thickness).Standard Lab Coat.Recommended: N95 dust mask or use of a ventilated balance enclosure.
Preparing Solutions Chemical Splash Goggles. A face shield is required over goggles when handling >1L.[7][8]Nitrile Gloves (minimum 4 mil). Consider double-gloving for added protection.[7]Standard Lab Coat.Not required if performed within a certified chemical fume hood.
Reaction/Work-up Chemical Splash Goggles.Nitrile or Neoprene Gloves.Standard Lab Coat.Required only if there is a risk of aerosolization outside of a fume hood.
Causality of PPE Selection:
  • Eye Protection : Because the compound is assumed to be a serious eye irritant, chemical splash goggles are mandatory when handling it in liquid form to protect against splashes.[8] Standard safety glasses are sufficient for handling the solid, where the primary risk is from airborne particles.[7]

  • Hand Protection : Nitrile gloves provide good splash protection against a wide range of organic chemicals and are preferred to prevent potential latex allergies.[9][10] For tasks with a higher risk of prolonged contact or when handling concentrated solutions, more robust gloves like neoprene or butyl rubber may be considered.[11] No single glove material is impervious to all chemicals, so it is crucial to change gloves immediately if contamination is suspected.[9]

  • Respiratory Protection : The primary respiratory hazard is the inhalation of the fine powder. Using an N95 dust mask or, preferably, weighing the compound in a ventilated enclosure or fume hood, mitigates this risk.

Operational and Disposal Plans

A self-validating safety protocol integrates PPE requirements into a clear, step-by-step workflow.

Step-by-Step Handling Protocol:
  • Preparation : Before handling the compound, ensure a designated work area, preferably within a chemical fume hood, is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.[12][13]

  • Donning PPE : Put on all required PPE as outlined in the table above. Check gloves for any visible defects, such as rips or punctures, before use.[10]

  • Weighing (Solid) :

    • Perform this task in a chemical fume hood or a ventilated balance enclosure to control dust.

    • Use a disposable weigh boat or creased weighing paper to avoid contamination of the balance.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution :

    • Add the solid to the chosen solvent within a chemical fume hood.

    • If sonication or heating is required, ensure the vessel is appropriately capped or equipped with a condenser to prevent vapor release.

  • Post-Handling :

    • After completing the task, wipe down the work area with an appropriate solvent.

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

    • Wash hands thoroughly with soap and water after removing PPE.[14]

Disposal Plan:

Proper waste management is a critical component of laboratory safety.

  • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and rinseates from cleaning glassware should be collected in a compatible, sealed hazardous waste container.[15] Due to its chemical structure (amide and aldehyde), this waste should not be mixed with strong acids or oxidizing agents.[16]

  • Empty Containers : The original chemical container, once thoroughly empty, should be triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous waste.[17] After rinsing, deface the label before disposing of the container in regular trash or glass recycling.[17]

Visual Workflow: PPE Selection and Decontamination

The following diagram illustrates the decision-making process for ensuring adequate protection and safe decontamination when working with this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_selection PPE Selection cluster_operation Laboratory Operation cluster_decon Decontamination & Disposal A Assess Task: Solid, Liquid, or Reaction? B Review Hazards: Skin, Eye, Respiratory Irritant A->B C Select Eye Protection: Goggles for Liquids, Safety Glasses for Solids B->C D Select Hand Protection: Nitrile Gloves (min.) B->D E Select Body & Respiratory: Lab Coat, N95 (if weighing solid) B->E F Perform Task in Fume Hood G Segregate Waste: Solid & Liquid Hazardous Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrrolidine-1-carbonyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Pyrrolidine-1-carbonyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.